molecular formula C8H8N2O2S B1592008 1H-Indole-5-sulfonamide CAS No. 3074-27-9

1H-Indole-5-sulfonamide

Cat. No.: B1592008
CAS No.: 3074-27-9
M. Wt: 196.23 g/mol
InChI Key: VIRVXABSFUGFPJ-UHFFFAOYSA-N
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Description

1H-Indole-5-sulfonamide is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a heteroaromatic indole ring system coupled with a sulfonamide pharmacophore, a combination known to impart diverse biological activities. Researchers value this core structure for designing novel bioactive molecules, particularly as a precursor for developing potent and selective inhibitors . The indole-sulfonamide scaffold is recognized as a suitable pharmacophore for replacing active sites in drug design due to its hydrophilic sulfonyl group and its tendency to undergo substitution, primarily at the C3 position . Recent studies have explored derivatives of this compound as potent and selective inhibitors of tumor-associated human carbonic anhydrase isoforms (hCA IX and XII) . Such inhibitors are valuable research tools for investigating cancer cell proliferation and survival, particularly in hypoxic tumor environments. In these studies, specific derivatives demonstrated significant reduction of hCA XII expression in human colorectal adenocarcinoma cells (HT-29) and showed selective cytotoxicity, with some compounds exhibiting better cytotoxic activity under hypoxic conditions compared to normoxic conditions . The electrochemical behavior of indole-sulfonamide derivatives has been characterized using techniques like cyclic voltammetry, revealing an irreversible, pH-dependent oxidation process corresponding to the oxidation at the C2 position on the pyrrole ring . Furthermore, indole-sulfonamide-based compounds are extensively investigated for their broad spectrum of potential pharmacological properties, which include antimicrobial, anticancer, anti-inflammatory, and antiviral activities . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or human consumption. Researchers should consult all applicable safety data sheets and handle this material in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRVXABSFUGFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50616953
Record name 1H-Indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3074-27-9
Record name 1H-Indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50616953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-Indole-5-sulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Indole-5-sulfonamide: Chemical Properties, Structure, and Applications

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and therapeutic agents.[1][2] When fused with a sulfonamide moiety—a group renowned for its wide-ranging pharmacological activities—the resulting indole-sulfonamide architecture presents a versatile platform for drug discovery.[3] this compound, the parent compound of this class, serves as a critical building block and a subject of significant research interest. Its unique combination of a bicyclic aromatic indole ring system and a sulfonamide functional group confers a distinct set of chemical and biological properties.

This technical guide offers a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, structural features, synthesis methodologies, and its expanding role in medicinal chemistry, supported by field-proven insights and authoritative references.

Molecular Identity and Structural Elucidation

This compound is a bicyclic heterocyclic compound. The core structure consists of a benzene ring fused to a pyrrole ring, with a sulfonamide group (-SO₂NH₂) attached at the C5 position of the benzene ring.[1]

Chemical Identifiers
IdentifierValue
Chemical Name This compound
CAS Number 3074-27-9[4][5][6][7]
Molecular Formula C₈H₈N₂O₂S[4][6][7]
Molecular Weight 196.23 g/mol [4][6]
Canonical SMILES C1=CC2=C(C=CN2)C=C1S(=O)(=O)N[4]
InChI Key InChI=1S/C8H8N2O2S/c9-13(11,12)7-4-5-6-2-1-3-10-8(6)7/h1-5,10H,(H2,9,11,12)

Structural Diagram

Caption: Simplified 2D representation of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems.

PropertyValue / Description
Appearance Solid crystalline powder.
Storage Keep in a dark place, sealed in dry, room temperature conditions.[5]
IR Spectroscopy Expected characteristic peaks include N-H stretching vibrations for the indole and sulfonamide groups (around 3400-3100 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C=C stretching for the aromatic rings.[2]
¹H NMR Spectroscopy Aromatic protons on the indole ring would appear in the downfield region (~6.5-8.0 ppm). The N-H proton of the indole is typically a broad singlet, and the sulfonamide -NH₂ protons would also be present.[8]
¹³C NMR Spectroscopy Signals corresponding to the eight carbon atoms of the indole ring system would be observed in the aromatic region of the spectrum (~100-140 ppm).
UV-Vis Spectroscopy The indole chromophore typically exhibits strong absorption bands (π-π* transitions) in the UV region, generally around 220 nm and 280 nm.[8]

Note: Specific experimental data such as melting point and solubility for the parent compound are not consistently reported across commercial suppliers. Researchers should obtain a certificate of analysis for specific batches.

Synthesis and Reactivity

The synthesis of indole sulfonamides is a well-established area of organic chemistry, driven by the pharmacological importance of this scaffold.

General Synthesis Pathway

A common and effective method for preparing this compound involves a two-step process starting from indoline, the reduced form of indole. This approach is often preferred because the indoline ring is more stable to the harsh conditions of chlorosulfonation.[9][10]

  • Protection and Chlorosulfonation: Indoline is first protected, typically via acetylation, to form 1-acetylindoline. This intermediate is then treated with chlorosulfuric acid (HSO₃Cl), which acts as a strong electrophile, to install a sulfonyl chloride group (-SO₂Cl) at the C5 position.[9][10]

  • Amination and Dehydrogenation: The resulting 1-acetylindoline-5-sulfonyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia) to form the sulfonamide. The final step involves the dehydrogenation (oxidation) of the indoline ring back to the aromatic indole system to yield the target compound, this compound.

G Indoline Indoline Step1 + Acetic Anhydride (Protection) Indoline->Step1 Acetylindoline 1-Acetylindoline Step1->Acetylindoline Step2 + HSO₃Cl (Chlorosulfonation) Acetylindoline->Step2 SulfonylChloride 1-Acetylindoline- 5-sulfonyl chloride Step2->SulfonylChloride Step3 + NH₃ (Amination) SulfonylChloride->Step3 AcetylindolineSulfonamide 1-Acetylindoline- 5-sulfonamide Step3->AcetylindolineSulfonamide Step4 Dehydrogenation (Oxidation) AcetylindolineSulfonamide->Step4 FinalProduct This compound Step4->FinalProduct

Caption: General workflow for the synthesis of this compound.

Representative Synthesis Protocol

This protocol is a representative methodology based on established chemical principles for educational and illustrative purposes.

  • Step 1: Acetylation of Indoline. To a stirred solution of indoline (1 eq.) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add acetic anhydride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours until completion, as monitored by TLC. Quench the reaction with water and extract the product. Dry the organic layer and concentrate under reduced pressure to yield 1-acetylindoline.

  • Step 2: Chlorosulfonation. Cool chlorosulfuric acid (5-10 eq.) to 0 °C in an ice bath. Slowly add 1-acetylindoline (1 eq.) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 1-2 hours. Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 1-acetylindoline-5-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.

  • Step 3: Amination. Dissolve the crude sulfonyl chloride (1 eq.) in a solvent like THF and add it dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess). Stir the reaction for 2-3 hours at room temperature. Remove the organic solvent under vacuum and extract the aqueous layer to isolate the product, 1-acetylindoline-5-sulfonamide.

  • Step 4: Dehydrogenation. Dissolve the 1-acetylindoline-5-sulfonamide (1 eq.) in a suitable solvent (e.g., toluene or xylene). Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂). Reflux the mixture for several hours until the starting material is consumed. Cool the reaction, filter off the solids, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Applications in Medicinal Chemistry and Drug Development

The indole sulfonamide scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to interact with a wide array of biological targets.[1][11]

Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition: Indole sulfonamides are potent inhibitors of carbonic anhydrases, particularly isoforms like CA IX and CA XII, which are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[9] By inhibiting these enzymes, these compounds can disrupt cancer cell proliferation.[9][10]

  • Aromatase Inhibition: Derivatives of indole sulfonamide have been synthesized and evaluated as inhibitors of the aromatase enzyme (cytochrome P450 19A1).[12] Aromatase is a key enzyme in estrogen biosynthesis, making its inhibitors crucial for treating hormone-dependent breast cancer. Docking studies have shown that the indole scaffold can bind effectively within the enzyme's active site.[12]

  • Other Enzyme Targets: The scaffold has been explored for inhibiting other enzymes, including ectonucleotidases and acetylcholinesterase, highlighting its versatility.[2][13]

Receptor Modulation
  • Serotonin (5-HT) Receptor Ligands: The structural similarity of the indole nucleus to serotonin has led to the development of indole sulfonamide derivatives as high-affinity ligands for serotonin receptors. For instance, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as potent and selective agonists and antagonists for the 5-HT₆ receptor, a target for cognitive disorders.[14]

Antimicrobial and Anticancer Activity

The combination of the indole and sulfonamide moieties, often referred to as "sulfa drugs," has produced compounds with significant antimicrobial and anticancer properties.[1][2] The sulfonamide group can mimic para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis and bacterial survival.[15][16][17] Furthermore, various indole sulfonamide derivatives have demonstrated antiproliferative effects against cancer cell lines like MCF-7 (human breast cancer).[9][12]

Mechanism of Action: Folic Acid Synthesis Inhibition

The classical mechanism for sulfonamide antibacterial activity involves the competitive inhibition of dihydropteroate synthase. This is a self-validating system because it targets a pathway present in bacteria but not in humans, who acquire folic acid from their diet.[16]

G Pteridine Pteridine Precursor Enzyme Dihydropteroate Synthase Pteridine->Enzyme PABA PABA PABA->Enzyme DHF Dihydropteroic Acid (Folic Acid Precursor) Enzyme->DHF Normal Pathway Blocked Synthesis Blocked Enzyme->Blocked Sulfonamide This compound (Structural Analog of PABA) Sulfonamide->Enzyme Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Conclusion

This compound is more than just a chemical compound; it is a gateway to a vast chemical space of pharmacologically active molecules. Its robust synthesis, combined with the proven therapeutic potential of the indole and sulfonamide moieties, ensures its continued relevance in drug discovery. From enzyme inhibitors for cancer therapy to modulators of neuroreceptors, the derivatives of this scaffold are at the forefront of medicinal chemistry research. This guide has provided a foundational understanding of its structure, properties, and applications, offering a solid starting point for scientists and researchers aiming to innovate within this promising class of compounds.

References

Synthesis pathways for 1H-Indole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1H-Indole-5-sulfonamide

Abstract

The this compound scaffold is a significant structural motif in medicinal chemistry, combining the privileged indole nucleus with the pharmacologically versatile sulfonamide group. This guide provides a detailed exploration of viable and field-proven synthetic pathways for obtaining this target molecule. It is intended for researchers, medicinal chemists, and process development professionals. The narrative emphasizes the rationale behind strategic decisions, offering detailed experimental protocols and a comparative analysis of different approaches. All methodologies are substantiated with citations to peer-reviewed literature.

Introduction: The Significance of the Indole-Sulfonamide Moiety

The indole ring system is a cornerstone of biologically active molecules, present in neurotransmitters like serotonin, essential amino acids such as tryptophan, and a vast array of natural products and pharmaceuticals.[1] Its unique electronic properties allow it to participate in various biological interactions. Similarly, the sulfonamide functional group (-SO₂NH₂) is a classic pharmacophore, renowned for its role in the first generation of antibacterial "sulfa drugs" and its continued presence in diuretics, anticonvulsants, and anticancer agents.[2][3]

The strategic combination of these two moieties in this compound creates a versatile building block for drug discovery.[4] The sulfonamide group can act as a hydrogen bond donor and acceptor, while the indole NH provides another hydrogen bonding site, and the bicyclic aromatic system can engage in π-stacking interactions. This guide delineates two primary retrosynthetic strategies for its construction: Pathway A , which involves the functionalization of a pre-existing indole framework (via an indoline intermediate), and Pathway B , which constructs the indole ring onto a sulfonamide-bearing precursor using the classic Fischer indole synthesis.

Pathway A: Regiocontrolled Sulfonation via an Indoline Intermediate

Direct electrophilic sulfonation of indole is notoriously challenging to control, as the C-3 position is kinetically favored for substitution. To achieve selective functionalization at the C-5 position on the benzene ring portion, a robust strategy involves temporarily saturating the pyrrole ring to form an indoline. This deactivates the C-2 and C-3 positions, allowing for a clean, aniline-like electrophilic substitution on the benzene ring. This pathway is notable for its high regioselectivity and excellent yields.[5]

Strategic Rationale

The core of this strategy lies in altering the electronic nature of the heterocyclic ring. Indoline behaves chemically like an N-alkylaniline. The nitrogen's lone pair activates the aromatic ring, directing electrophiles to the para position (C-5), which is sterically accessible. An acetyl protecting group is installed on the nitrogen to prevent side reactions during the highly reactive chlorosulfonation step. The synthesis unfolds in five key stages:

  • Protection: N-acetylation of the indoline starting material.

  • Chlorosulfonation: Introduction of the chlorosulfonyl group at the C-5 position.

  • Amination: Conversion of the sulfonyl chloride to the primary sulfonamide.

  • Deprotection: Removal of the N-acetyl group.

  • Aromatization: Dehydrogenation of the indoline ring to restore the indole system.

Visualization of Pathway A

Pathway_A_Indoline_Route Workflow for Synthesis of this compound via Indoline Intermediate Start Indoline Step1 1. N-Acetylation (CH₃CO)₂O Start->Step1 Int1 N-Acetylindoline Step1->Int1 Quantitative Yield Step2 2. Chlorosulfonation ClSO₃H Int1->Step2 Int2 1-Acetylindoline-5-sulfonyl Chloride Step2->Int2 81% Yield Step3 3. Amination NH₃ / THF Int2->Step3 Int3 1-Acetylindoline-5-sulfonamide Step3->Int3 89% Yield Step4 4. Deprotection HCl (aq) Int3->Step4 Int4 Indoline-5-sulfonamide Step4->Int4 81% Yield Step5 5. Aromatization DDQ or MnO₂ Int4->Step5 Final This compound Step5->Final

Caption: Synthesis of this compound via an indoline intermediate.

Detailed Experimental Protocols for Pathway A

Step 1: Synthesis of N-Acetylindoline

  • Rationale: The acetyl group protects the nitrogen from oxidation and side reactions during chlorosulfonation and helps direct the electrophile. This reaction is typically high-yielding.

  • Procedure: To a solution of indoline (1.0 eq) in a suitable solvent like dichloromethane or neat, add acetic anhydride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Upon completion (monitored by TLC), the reaction mixture is quenched with water, and the product is extracted. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-acetylindoline, often as a solid that can be used without further purification.[5]

Step 2: Synthesis of 1-Acetylindoline-5-sulfonyl Chloride

  • Rationale: Chlorosulfonic acid is a powerful electrophile that reacts readily with the electron-rich N-acetylindoline. The reaction is performed at low temperature to control its exothermicity and selectivity. The para-position (C-5) is strongly favored.

  • Procedure: Cool chlorosulfonic acid (approx. 6-7 eq) in an ice bath to 0-5 °C.[5] Add N-acetylindoline (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, the mixture is heated to 50 °C for 2 hours. The reaction is then cooled and carefully poured onto crushed ice. The resulting precipitate, 1-acetylindoline-5-sulfonyl chloride, is filtered, washed thoroughly with cold water, and dried.[5]

Step 3: Synthesis of 1-Acetylindoline-5-sulfonamide

  • Rationale: The highly reactive sulfonyl chloride is readily converted to the corresponding primary sulfonamide by reaction with ammonia.

  • Procedure: Dissolve the 1-acetylindoline-5-sulfonyl chloride (1.0 eq) in a solvent such as tetrahydrofuran (THF). Bubble ammonia gas through the solution or add a solution of ammonia in THF at 0 °C. Stir the reaction for several hours at room temperature. After the reaction is complete, the solvent is removed in vacuo. The residue is taken up in water and ethyl acetate, and the product is extracted into the organic layer. The combined organic extracts are dried and concentrated to yield 1-acetylindoline-5-sulfonamide.[5]

Step 4: Synthesis of Indoline-5-sulfonamide

  • Rationale: Acid-catalyzed hydrolysis is a standard method for removing the N-acetyl protecting group to reveal the secondary amine of the indoline.

  • Procedure: The 1-acetylindoline-5-sulfonamide (1.0 eq) is suspended in aqueous hydrochloric acid (e.g., 3-6 M). The mixture is heated to reflux for 2-4 hours until TLC indicates the complete consumption of the starting material. The solution is then cooled and neutralized with a base (e.g., NaOH or NaHCO₃ solution), leading to the precipitation of the product. The solid indoline-5-sulfonamide is collected by filtration, washed with water, and dried.[5]

Step 5: Aromatization to this compound

  • Rationale: The final step involves the dehydrogenation of the indoline ring to form the aromatic indole. This is a critical oxidation step. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated manganese dioxide (MnO₂) are effective for this transformation.

  • Procedure (Representative): Dissolve indoline-5-sulfonamide (1.0 eq) in a suitable solvent like dioxane or toluene. Add MnO₂ (5-10 eq) and heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC. Upon completion, the hot solution is filtered through a pad of Celite to remove the manganese salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford pure this compound.

Data Summary for Pathway A
StepTransformationKey ReagentsTypical YieldReference
1Indoline → N-AcetylindolineAcetic Anhydride>95%[5]
2N-Acetylindoline → Sulfonyl ChlorideChlorosulfonic Acid81%[5]
3Sulfonyl Chloride → SulfonamideAmmonia / THF89%[5]
4N-Acetyl → NHHydrochloric Acid81%[5]
5Indoline → IndoleMnO₂ or DDQ60-80% (Est.)General Method

Pathway B: Indole Ring Construction via Fischer Synthesis

An alternative and classic approach is to build the indole ring from an appropriately substituted benzene precursor. The Fischer indole synthesis is a powerful reaction that forms an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6][7] To synthesize this compound, the required starting material is 4-hydrazinobenzenesulfonamide.

Strategic Rationale

This pathway leverages the reliability of the Fischer synthesis. The key starting material, 4-hydrazinobenzenesulfonamide, can be prepared from the widely available and inexpensive 4-aminobenzenesulfonamide (sulfanilamide).[8] The synthesis proceeds in three main stages:

  • Diazotization & Reduction: Conversion of sulfanilamide to the corresponding hydrazine.

  • Hydrazone Formation: Condensation of the hydrazine with an acetaldehyde equivalent.

  • Cyclization: Acid-catalyzed[9][9]-sigmatropic rearrangement and cyclization to form the indole ring.

Visualization of Pathway B

Pathway_B_Fischer_Route Workflow for Synthesis of this compound via Fischer Synthesis Start 4-Aminobenzenesulfonamide (Sulfanilamide) Step1 1. Diazotization (NaNO₂, HCl) 2. Reduction (SnCl₂) Start->Step1 Int1 4-Hydrazinobenzenesulfonamide Step1->Int1 Step2 Condensation CH₃CHO or equivalent Int1->Step2 Int2 Arylhydrazone Intermediate Step2->Int2 Step3 Fischer Cyclization Acid Catalyst (H₂SO₄, PPA) Int2->Step3 Final This compound Step3->Final [3,3]-Sigmatropic Rearrangement

Caption: Fischer indole synthesis route to this compound.

Methodological Outline for Pathway B

Step 1: Preparation of 4-Hydrazinobenzenesulfonamide

  • Procedure: 4-Aminobenzenesulfonamide (1.0 eq) is dissolved in aqueous HCl and cooled to 0 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added slowly to a stirred solution of tin(II) chloride (SnCl₂) in concentrated HCl. The resulting hydrazine hydrochloride salt precipitates and can be isolated by filtration. Free-basing with a mild base yields 4-hydrazinobenzenesulfonamide.

Steps 2 & 3: Hydrazone Formation and Fischer Cyclization

  • Rationale: The hydrazine reacts with an aldehyde (e.g., acetaldehyde) to form a hydrazone, which, upon heating in the presence of a strong acid catalyst like sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, undergoes the characteristic rearrangement and cyclization to form the indole.[10]

  • Procedure: The 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) is condensed with an acetaldehyde source (e.g., acetaldehyde itself or its dimethyl acetal, 1.1 eq) in a solvent like ethanol. After formation of the hydrazone, the acid catalyst (e.g., PPA) is added, and the mixture is heated (typically 80-120 °C) for several hours. The reaction is cooled, quenched by pouring into ice water, and neutralized. The crude product is extracted with an organic solvent, dried, concentrated, and purified by chromatography.

Comparative Analysis of Pathways

FeaturePathway A (Indoline Route)Pathway B (Fischer Synthesis)
Regioselectivity Excellent; C-5 sulfonation is highly favored.Excellent; regiochemistry is fixed by the starting material.
Starting Materials Indoline may be more expensive than sulfanilamide.Sulfanilamide is inexpensive and widely available.
Number of Steps 5 steps (including protection/deprotection).2-3 steps from sulfanilamide.
Key Challenges Handling of highly reactive ClSO₃H; final aromatization step.Potential for side products during cyclization; handling of hydrazine derivatives.
Scalability Generally considered robust and scalable.Can be challenging to scale due to exotherms and tar formation.
Overall Yield Potentially higher overall yield due to clean, high-yielding steps.May have lower overall yield due to the harsh cyclization step.

Purification and Characterization

The final product, this compound, is a crystalline solid.[4]

  • Purification: The primary methods for purification are recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or silica gel column chromatography.

  • Characterization: The structure should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the indole protons (at C2, C3, C4, C6, C7) and the indole N-H proton (typically a broad singlet >10 ppm), as well as signals for the sulfonamide -NH₂ protons.

    • ¹³C NMR: Will show 8 distinct signals for the carbon atoms of the indole ring.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₈H₈N₂O₂S (196.23 g/mol ).[4]

    • Infrared (IR) Spectroscopy: Characteristic stretches for N-H (indole and sulfonamide), S=O (asymmetric and symmetric), and aromatic C-H bonds will be present.

Conclusion

This guide has detailed two robust and logical synthetic routes to this compound. Pathway A , the indoline route, offers superior regiocontrol and potentially higher overall yields, making it an attractive choice for laboratory-scale and process development. Pathway B , the Fischer synthesis, represents a more classical and convergent approach that may be advantageous depending on the availability and cost of starting materials. The choice between these pathways will depend on the specific constraints of the project, including scale, available equipment, and economic considerations. Both routes provide a solid foundation for accessing this valuable chemical scaffold for applications in drug discovery and development.

References

A Comprehensive Technical Guide to the Biological Activities of Indole Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Union of Two Pharmacological Powerhouses

In the landscape of medicinal chemistry, the indole nucleus and the sulfonamide group stand as "privileged scaffolds"—structural motifs that appear in a multitude of biologically active compounds and are capable of binding to a wide range of biological targets.[1] The indole ring, a fusion of benzene and pyrrole, is a cornerstone of numerous natural products and blockbuster drugs, prized for its ability to mimic peptide structures and engage in crucial hydrogen bonding and π-stacking interactions.[1][2] Concurrently, the sulfonamide functional group (-S(=O)₂-NR₂) is the defining feature of sulfa drugs, the first class of effective systemic antibacterial agents, and remains a vital component in modern therapeutics, including diuretics, anticonvulsants, and anticancer agents.[3][4]

The strategic hybridization of these two pharmacophores into a single molecular entity—the indole sulfonamide derivative—has unlocked a new dimension of therapeutic potential. This guide provides an in-depth exploration of the diverse and potent biological activities of these hybrid molecules, delving into their mechanisms of action, key molecular targets, and the experimental methodologies used to validate their efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to illuminate the vast therapeutic promise of this chemical class.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Indole sulfonamides have emerged as exceptionally versatile anticancer agents, capable of disrupting tumor growth and survival through several distinct mechanisms. Their ability to simultaneously target multiple pathways makes them compelling candidates for cancer chemotherapy.

Mechanism I: Disruption of Microtubule Dynamics via Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a cornerstone target in cancer therapy.[5] Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis.[6][7] A significant class of indole sulfonamide derivatives exerts its potent antiproliferative effects by binding to the colchicine site on β-tubulin.[8][9] This binding event physically obstructs the assembly of tubulin dimers into microtubules, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent programmed cell death (apoptosis).[8][9]

Molecular modeling studies have confirmed that these compounds fit snugly into the colchicine binding pocket, establishing key interactions that stabilize the complex and prevent the conformational changes necessary for polymerization.[8][9] This mechanism is particularly effective as it targets a fundamental process required for the rapid proliferation of cancer cells.

cluster_0 Indole Sulfonamide Action cluster_1 Cellular Consequences Indole Sulfonamide Indole Sulfonamide Colchicine Site Binding Colchicine Site Binding Indole Sulfonamide->Colchicine Site Binding Binds to Tubulin Dimer Tubulin Dimer Tubulin Dimer->Colchicine Site Binding Microtubule Destabilization Microtubule Destabilization Colchicine Site Binding->Microtubule Destabilization Inhibits Polymerization Mitotic Spindle Collapse Mitotic Spindle Collapse Microtubule Destabilization->Mitotic Spindle Collapse G2/M Arrest G2/M Arrest Mitotic Spindle Collapse->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indole sulfonamides.

Table 1: Antiproliferative Activity of Representative Tubulin-Targeting Indole Sulfonamides

Compound Cancer Cell Line IC₅₀ (µM) Reference
Compound 18 HeLa (Cervical) 0.24 [8]
A549 (Lung) 0.31 [8]
MCF-7 (Breast) 0.59 [8]
Nitrile 15 A549 (Lung) 0.0051 [9]
HT-29 (Colon) 0.0049 [9]
Nitrile 16 A549 (Lung) 0.0058 [9]

| | HT-29 (Colon) | 0.0055 |[9] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a standardized method for assessing the inhibitory effect of indole sulfonamide derivatives on tubulin assembly.

  • Reagents & Materials:

    • Tubulin (>99% pure) from porcine brain.

    • General Tubulin Buffer (PEM Buffer): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9.

    • Guanosine triphosphate (GTP).

    • Test compounds (indole sulfonamides) dissolved in DMSO.

    • Positive control (e.g., Colchicine).

    • Negative control (DMSO).

    • Temperature-controlled spectrophotometer/plate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a 2 mg/mL solution of tubulin in ice-cold PEM buffer. Keep on ice to prevent spontaneous polymerization.

    • In a 96-well plate, add 5 µL of the test compound at various concentrations. Include wells for positive and negative controls.

    • Add 100 µL of the tubulin solution to each well.

    • Incubate the plate at 37°C for 2 minutes to allow the compound to bind to the tubulin.

    • Initiate polymerization by adding 10 µL of 10 mM GTP to each well.

    • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C. The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Plot absorbance versus time. The IC₅₀ value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.

Mechanism II: Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid hydration of carbon dioxide to bicarbonate and a proton.[10] In the context of cancer, isoforms CA IX and CA XII are overexpressed on the surface of many tumor cells and contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[11][12]

The sulfonamide moiety is a classic zinc-binding group and serves as the pharmacophore for CA inhibition.[13][14] Indole sulfonamides position this group within the enzyme's active site, where the nitrogen atom coordinates with the catalytic Zn²⁺ ion, effectively blocking its function.[11][15] The indole portion of the molecule extends into the active site cavity, forming additional interactions that enhance binding affinity and can confer selectivity for specific CA isoforms.[12][15] This dual-component interaction makes indole sulfonamides potent and often selective inhibitors of tumor-associated CAs.[11]

Table 2: Inhibition of Human (h) Carbonic Anhydrase Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Reference
Compound 4f >10000 200.5 132.8 41.3 [11]
Compound 6d 18.8 102.3 >10000 101.4 [13]
Compound 2b 205.6 7.3 110.2 85.1 [15]

| Compound 31 | >10000 | >10000 | 1470 | 69.2 |[12] |

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay for CA Inhibition

This method measures the catalytic activity of CA by observing the pH change associated with CO₂ hydration.

  • Reagents & Materials:

    • Purified human CA isoforms (I, II, IX, XII).

    • Buffer: 10 mM HEPES (pH 7.5) or TRIS (pH 7.4).

    • pH indicator (e.g., 4-nitrophenol).

    • CO₂-saturated water.

    • Test compounds dissolved in DMSO.

    • Standard inhibitor (e.g., Acetazolamide, AAZ).

    • Stopped-flow spectrophotometer.

  • Procedure:

    • Equilibrate two syringes of the stopped-flow instrument at 25°C.

    • Syringe A: Fill with a solution containing the CA enzyme, buffer, and pH indicator.

    • Syringe B: Fill with CO₂-saturated water.

    • To measure inhibition, pre-incubate the enzyme solution in Syringe A with various concentrations of the test compound for 10 minutes.

    • Initiate the reaction by rapidly mixing the contents of Syringe A and Syringe B.

    • Monitor the decrease in absorbance of the pH indicator over time as the solution acidifies due to proton production from the catalyzed reaction.

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

    • The inhibition constant (Kᵢ) is determined by fitting the data of reaction rates at different inhibitor concentrations to the Morrison equation for tight-binding inhibitors.

Other Anticancer Mechanisms

Beyond these primary mechanisms, indole sulfonamides have been reported to inhibit a range of other targets crucial for cancer cell survival and proliferation. These include:

  • Aromatase Inhibition: Certain derivatives effectively inhibit aromatase, the key enzyme for estrogen biosynthesis, making them relevant for treating hormone-dependent breast cancers.[3][16]

  • Kinase Inhibition: Targets such as MET tyrosine kinase and phosphatidylinositol 5-phosphate 4-kinase (PI5P4K) have been identified as being inhibited by specific indole sulfonamide compounds.[2][17]

  • Receptor Modulation: Some derivatives show activity against the estrogen receptor-α.[2][17]

Antimicrobial and Antiviral Activities

The foundational role of sulfonamides as antibacterial agents provides a strong basis for the antimicrobial potential of indole sulfonamide derivatives.[4] This activity is complemented by significant antiviral and antimalarial properties discovered in various members of this class.

Antibacterial Activity

Indole sulfonamides have demonstrated broad-spectrum antibacterial activity.[3] They have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli.[18][19][20] The primary mechanism is believed to mirror that of traditional sulfa drugs: the inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway. The indole moiety can enhance cell permeability and interact with other bacterial targets, potentially leading to improved potency.[3][18]

Table 3: Antibacterial Activity of Indole Sulfonamide Derivatives

Organism Activity Metric Result Reference
Staphylococcus aureus Zone of Inhibition Active [18][19]
Klebsiella pneumoniae Zone of Inhibition Good Activity [18][19]
Escherichia coli Zone of Inhibition Moderate Activity [18][20]

| C. albicans | MIC | 62.5 µg/mL |[17] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Reagents & Materials:

    • Bacterial strains (e.g., S. aureus ATCC 29213).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Test compounds serially diluted in DMSO.

    • Standard antibiotic (e.g., Ciprofloxacin).

    • Sterile 96-well microtiter plates.

    • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL.

  • Procedure:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first column, and perform 2-fold serial dilutions across the plate.

    • Add 10 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria, no drug) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral and Antimalarial Activities

The indole scaffold is present in several antiviral drugs, and its combination with a sulfonamide moiety has yielded compounds with promising activity.[21] For instance, 3-hydroxy-2-oxindole derivatives containing a sulfonamide group have shown potent activity against the Potato Virus Y (PVY).[22][23] The mechanism appears to involve the induction of host plant immunity, evidenced by the upregulation of defense-related enzymes and genes in the photosynthesis pathway.[22] Other derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[21]

Furthermore, indole sulfonamides have demonstrated significant antimalarial effects, showing selective growth inhibition against strains of Plasmodium falciparum.[2][24]

Anti-inflammatory and Neuroprotective Roles

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Neutrophils play a key role in the inflammatory response, but their activity can also cause tissue damage through the release of oxidants like hypochlorous acid (HOCl).[25] Certain sulfonamide-based drugs can act as scavengers of HOCl. This action prevents the inactivation of α1-antitrypsin, a crucial inhibitor of neutrophil elastase, thereby reducing connective tissue degradation.[25] Additionally, some indole sulfonamide conjugates have been designed to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[26]

cluster_0 Neutrophil Activation cluster_1 Pathological Cascade cluster_2 Therapeutic Intervention Neutrophil Neutrophil HOCl HOCl Neutrophil->HOCl Elastase Elastase Neutrophil->Elastase a1-Antitrypsin_Inactivated α1-Antitrypsin (Inactivated) HOCl->a1-Antitrypsin_Inactivated Inactivates a1-Antitrypsin_Active α1-Antitrypsin (Active) Elastase_Active Elastase (Uninhibited) Elastase->Elastase_Active a1-Antitrypsin_Inactivated->Elastase_Active Fails to inhibit Tissue Damage Tissue Damage Elastase_Active->Tissue Damage Causes Indole Sulfonamide Indole Sulfonamide Indole Sulfonamide->HOCl Scavenges a1-Antitrypsin_Active->Elastase Inhibits

Caption: Anti-inflammatory mechanism via HOCl scavenging.

Activity in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathologies including oxidative stress and the misfolding and aggregation of proteins (e.g., amyloid-beta, alpha-synuclein).[27][28] The indole scaffold, found in endogenous molecules like melatonin and serotonin, possesses inherent antioxidant and neuroprotective properties.[27] When combined with a sulfonamide moiety, these derivatives show potential as multi-target agents.[29] They can act as antioxidants to combat oxidative stress and have been shown to inhibit the aggregation of amyloidogenic proteins, a critical pathological process in many of these devastating diseases.[29][30]

Conclusion and Future Horizons

The fusion of the indole and sulfonamide scaffolds has created a class of molecules with an exceptionally broad and potent range of biological activities. From disrupting the cell cycle in cancer cells to inhibiting essential enzymes in bacteria and neutralizing inflammatory mediators, indole sulfonamide derivatives have proven to be versatile and powerful therapeutic candidates. Their multi-target capabilities are particularly advantageous for complex diseases like cancer and neurodegenerative disorders.

Future research will undoubtedly focus on optimizing these structures to enhance potency and selectivity for specific targets, thereby minimizing off-target effects. The continued exploration of structure-activity relationships, guided by computational modeling and innovative synthetic strategies, will pave the way for the development of next-generation indole sulfonamide-based drugs to address some of the most pressing challenges in human health.

References

1H-Indole-5-sulfonamide: A Versatile Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 1H-Indole-5-sulfonamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents. This guide provides a comprehensive technical overview of this scaffold, from its fundamental chemical properties and synthesis to its diverse biological activities and applications in drug design. We will delve into the structure-activity relationships that govern its efficacy, explore its modulation of key signaling pathways, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this compound and its derivatives.

Introduction: The Enduring Appeal of the Indole Sulfonamide Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal foundation for the design of targeted therapies. When fused with a sulfonamide group at the 5-position, the resulting this compound scaffold gains additional functionality, enhancing its binding capabilities and modulating its pharmacokinetic properties.[2] Sulfonamides are themselves a well-established class of pharmacophores, known for their diverse biological activities.[3] The combination of these two moieties has given rise to a plethora of compounds with significant therapeutic potential, targeting a range of diseases from cancer to microbial infections and neurological disorders.[1][2]

Physicochemical Properties and Synthesis of the this compound Core

The this compound scaffold possesses a unique combination of structural features that contribute to its utility in drug design. The indole nitrogen can act as a hydrogen bond donor, while the sulfonamide group provides both hydrogen bond donor and acceptor capabilities. The aromatic nature of the indole ring allows for π-π stacking interactions, further enhancing binding to biological targets.

Physicochemical Data for this compound:
PropertyValueReference
CAS Number 3074-27-9[4]
Molecular Formula C₈H₈N₂O₂S[4]
Molecular Weight 196.23 g/mol [4]
Canonical SMILES C1=CC2=C(C=CN2)C=C1S(=O)(=O)N[4]
Experimental Protocol: Synthesis of this compound

The synthesis of the this compound core can be achieved through several routes. A common and effective method involves the chlorosulfonylation of a protected indole followed by amination. This protocol is a self-validating system, with each step yielding a product that can be characterized to ensure the success of the preceding transformation.

Step 1: Protection of the Indole Nitrogen

  • Rationale: The indole nitrogen is reactive and can interfere with the subsequent electrophilic chlorosulfonylation reaction. Protection with a suitable group, such as a tosyl or BOC group, prevents unwanted side reactions.

Step 2: Chlorosulfonylation

  • Rationale: Chlorosulfonic acid is a powerful electrophile that regioselectively adds a chlorosulfonyl group to the electron-rich C5 position of the indole ring.

Step 3: Amination

  • Rationale: The highly reactive sulfonyl chloride is readily displaced by ammonia or an ammonia equivalent to form the desired sulfonamide.

Step 4: Deprotection

  • Rationale: Removal of the protecting group from the indole nitrogen yields the final this compound scaffold.

A detailed, step-by-step laboratory procedure is outlined below:

  • Protection: Dissolve 1H-indole in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) followed by the protecting group precursor (e.g., tosyl chloride). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the N-protected indole.

  • Chlorosulfonylation: Cool a solution of the N-protected indole in a suitable solvent (e.g., dichloromethane) to 0°C. Slowly add chlorosulfonic acid dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by carefully pouring it onto ice. Extract the product and purify.

  • Amination: Dissolve the N-protected indole-5-sulfonyl chloride in a suitable solvent (e.g., THF). Bubble ammonia gas through the solution or add a solution of aqueous ammonia. Stir until the reaction is complete (monitored by TLC). Remove the solvent and purify the N-protected this compound.

  • Deprotection: Depending on the protecting group used, select an appropriate deprotection method. For a tosyl group, this can be achieved using a reducing agent like sodium amalgam or under acidic conditions. Purify the final product, this compound.

Key Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been extensively explored in the development of various therapeutic agents. The following sections highlight some of the most promising applications and the key structural modifications that influence biological activity.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6]

Structure-Activity Relationship Insights:

  • Substitution on the Sulfonamide Nitrogen: Alkylation or arylation of the sulfonamide nitrogen can significantly impact anticancer potency. Bulky substituents are often well-tolerated and can enhance activity by forming additional interactions with the target protein.

  • Substitution on the Indole Ring: Modifications at the N1, C2, and C3 positions of the indole ring have been shown to modulate anticancer activity. For instance, the introduction of a phenyl group at the C3 position has led to potent carbonic anhydrase inhibitors with anticancer properties.

Carbonic Anhydrase Inhibition

A significant area of research for this compound derivatives is their potent inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including cancer.[7]

Structure-Activity Relationship Insights:

  • The primary sulfonamide group is a key pharmacophore for CA inhibition, directly coordinating with the zinc ion in the enzyme's active site.

  • Substituents on the indole ring can influence isoform selectivity. For example, specific substitutions can lead to selective inhibition of tumor-associated CA isoforms like CA IX and CA XII over the ubiquitous CA I and CA II, which can reduce off-target effects.

Antimicrobial and Antimalarial Activity

The indole sulfonamide scaffold has also been investigated for its antimicrobial and antimalarial properties.[5]

Structure-Activity Relationship Insights:

  • The presence of specific substituents on the indole and sulfonamide moieties can enhance antimicrobial and antimalarial activity. For example, bis-indole sulfonamides have shown promising antimalarial activity.[5]

Modulation of Key Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate specific cellular signaling pathways implicated in disease pathogenesis.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers.[8][9] Some indole derivatives act as inhibitors of this pathway by targeting the Smoothened (SMO) receptor.[8][10]

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Represses GLI (Active) GLI (Active) GLI->GLI (Active) Indole-5-sulfonamide Derivative Indole-5-sulfonamide Derivative Indole-5-sulfonamide Derivative->SMO Inhibits Target Gene Transcription Target Gene Transcription GLI (Active)->Target Gene Transcription Promotes

Caption: Inhibition of the Hedgehog signaling pathway by an indole-5-sulfonamide derivative targeting Smoothened (SMO).

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is a hallmark of many cancers. Small molecule inhibitors, including some indole derivatives, have been developed to target key kinases in this pathway, such as MEK and ERK.[12][13][14]

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Indole-5-sulfonamide Derivative Indole-5-sulfonamide Derivative Indole-5-sulfonamide Derivative->MEK Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by an indole-5-sulfonamide derivative targeting MEK.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, robust and reproducible biological assays are essential. The following protocols are standard methods used in drug discovery.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18][19]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Carbonic Anhydrase Inhibition: Stopped-Flow Assay

The stopped-flow technique is a rapid kinetics method used to measure the inhibition of CA-catalyzed CO₂ hydration.[20][21][22][23][24]

Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., HEPES or TRIS), a solution of purified CA enzyme, a stock solution of the inhibitor, and CO₂-saturated water.

  • Instrument Setup: Set up the stopped-flow instrument to the desired temperature and wavelength for monitoring the pH indicator (e.g., phenol red).

  • Enzyme-Inhibitor Incubation: Pre-incubate the CA enzyme with various concentrations of the inhibitor.

  • Rapid Mixing: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: Record the change in absorbance over time as the pH of the solution changes due to the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction rates and determine the inhibition constant (Ki) for each compound.

Pharmacokinetics, Metabolism, and Toxicity (ADMET) Profile

The success of a drug candidate is highly dependent on its ADMET properties. While in silico predictions can provide initial guidance, experimental evaluation is crucial.[6][7][25]

Key Considerations for Indole Sulfonamide Derivatives:

  • Absorption: Oral bioavailability can be influenced by the lipophilicity and solubility of the derivatives.

  • Distribution: Plasma protein binding is a key parameter to assess.

  • Metabolism: The indole ring and sulfonamide group are susceptible to metabolism by cytochrome P450 enzymes.

  • Excretion: The primary route of excretion is typically renal.

  • Toxicity: Potential toxicities to consider include hepatotoxicity and off-target effects. In silico and in vitro toxicity assays are essential early-stage assessments.[5]

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery programs. Future research will likely focus on the development of more potent and selective derivatives with optimized pharmacokinetic and safety profiles. The exploration of this scaffold in combination therapies and its application to new therapeutic areas hold significant promise for addressing unmet medical needs.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1H-Indole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Central to this process is the comprehensive characterization of a molecule's physicochemical properties. These fundamental attributes, primarily solubility and stability, govern a compound's behavior from the moment of formulation to its interaction with the biological target. A molecule with poor solubility may never achieve the necessary concentration to be effective, while an unstable compound can degrade on the shelf or in the body, leading to loss of efficacy and the potential formation of toxic byproducts.

This guide provides an in-depth exploration of the key physicochemical properties of 1H-Indole-5-sulfonamide, a scaffold of significant interest due to the prevalence of both indole and sulfonamide moieties in medicinal chemistry. We will move beyond mere data presentation to dissect the underlying chemical principles and provide robust, field-proven experimental protocols for characterization. The methodologies and insights contained herein are designed for the practicing researcher, scientist, and drug development professional, offering a practical framework for generating the high-quality, reliable data essential for informed decision-making in any drug discovery program.

Section 1: The Molecular Structure of this compound

This compound (CAS No: 3074-27-9) is an aromatic heterocyclic compound with the molecular formula C₈H₈N₂O₂S and a molecular weight of 196.23 g/mol .[1][2] Its structure consists of a bicyclic indole core, which is composed of a fused benzene and pyrrole ring, with a sulfonamide group (-SO₂NH₂) substituted at the 5-position of the indole ring.

The indole nucleus is an electron-rich system, making it susceptible to oxidative processes and a key player in various biological interactions. The sulfonamide group is a versatile functional group, well-known for its role in a wide array of therapeutics, including antibacterial agents and carbonic anhydrase inhibitors.[3][4] The acidic proton on the sulfonamide nitrogen and the potential for hydrogen bonding significantly influence the molecule's solubility and interactions with biological targets. Understanding the interplay between these two functional components is crucial for predicting the compound's overall physicochemical behavior.

Section 2: Solubility Profile

Solubility is a cornerstone property that dictates a drug's absorption, distribution, and overall bioavailability. For orally administered drugs, poor aqueous solubility is a major hurdle to achieving therapeutic efficacy. Conversely, solubility in organic solvents is critical for purification, formulation, and various in-vitro assays.

Predicted Solubility Characteristics

While specific experimental data for this compound is not extensively published, we can infer its likely behavior based on its structural components and data from related analogs.

  • Aqueous Solubility: The presence of the polar sulfonamide group, capable of hydrogen bonding with water, confers some degree of aqueous solubility. However, the relatively large, hydrophobic indole core is expected to limit this. Research on similar indole-based compounds often reveals low aqueous solubility.[5] For instance, a related 1H-indole-2-carboxamide derivative with a sulfonamide moiety reported a solubility of 96 µg/mL.[5] Therefore, this compound is predicted to be poorly to moderately soluble in aqueous media at neutral pH. The solubility is expected to be pH-dependent due to the ionizable sulfonamide proton.

  • Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of disrupting the crystal lattice energy and solvating both the polar and non-polar regions of the molecule. It is likely to have moderate solubility in polar protic solvents like methanol and ethanol and limited solubility in non-polar solvents such as cyclohexane or hexane.[6][7]

Table 1: Predicted Solubility of this compound in Common Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Phosphate-Buffered Saline (PBS, pH 7.4)Low to ModerateBalance between the polar sulfonamide group and the hydrophobic indole core.
Polar Aprotic DMSO, DMFHighStrong dipole moments effectively solvate the molecule.
Polar Protic Methanol, EthanolModerateCapable of hydrogen bonding, but less effective at solvating the indole ring than polar aprotic solvents.
Non-Polar Hexane, Toluene, CyclohexaneVery LowThe molecule's polarity is too high for effective solvation in non-polar environments.[6]
Experimental Protocol: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer, which is a crucial parameter in early drug discovery.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: DMSO is used to create a high-concentration stock as it can solubilize most drug-like molecules. Starting from a dissolved state ensures the subsequent precipitation is due to exceeding the aqueous solubility limit.

  • PBS Buffer (pH 7.4): This buffer is chosen to mimic physiological pH, providing a more biologically relevant solubility value.

  • Turbidimetry: This method measures the light scattered by insoluble particles (precipitate). It is rapid and amenable to automation in a microplate format, making it ideal for screening multiple compounds or conditions.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh ~5 mg of this compound and dissolve it in DMSO to create a 10 mM stock solution.

  • Plate Preparation: Using a 96-well clear-bottom plate, add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells in triplicate. This creates a final concentration of 100 µM with 1% DMSO. Note: The 1% DMSO concentration is a common compromise to maintain compound solubility in the stock while minimizing its effect on the aqueous measurement.

  • Incubation and Mixing: Seal the plate and shake it vigorously for 1.5 to 2 hours at room temperature. This period allows the system to reach a state of metastable equilibrium where precipitation of the excess compound has occurred.

  • Measurement: Measure the absorbance (optical density) of each well at a wavelength of 620 nm or 750 nm using a plate reader. The chosen wavelength is outside the absorbance range of most small molecules, ensuring the signal is from light scattering (turbidity), not compound absorbance.

  • Data Analysis: Compare the absorbance readings of the sample wells to control wells (containing 1% DMSO in PBS without the compound). A significant increase in absorbance indicates precipitation and that the kinetic solubility is below the tested concentration (100 µM). A standard curve prepared with known concentrations of a compound with similar properties can be used for quantification.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO add_cmpd Add 2 µL Stock to PBS (Final 100 µM) stock->add_cmpd plate Dispense 198 µL PBS (pH 7.4) into 96-well plate plate->add_cmpd incubate Seal & Shake 1.5-2 hours at Room Temp add_cmpd->incubate measure Read Turbidity (Absorbance at 620 nm) incubate->measure analyze Compare to Controls & Quantify Solubility measure->analyze

Caption: Workflow for kinetic solubility determination using a turbidimetric method.

Section 3: Chemical Stability Profile

Assessing the chemical stability of a drug candidate is non-negotiable. Degradation can occur under various conditions encountered during manufacturing, storage, and administration. Forced degradation (or stress testing) studies are intentionally conducted under harsh conditions to accelerate decomposition, thereby revealing potential degradation pathways and helping to develop stability-indicating analytical methods.[8][9] The goal is typically to achieve 5-20% degradation of the parent compound.[8][10]

Potential Degradation Pathways
  • Hydrolysis: The sulfonamide bond, while generally stable, can be susceptible to hydrolysis under strong acidic or basic conditions, potentially cleaving to yield 5-aminoindole and sulfonic acid derivatives.

  • Oxidation: The electron-rich indole ring is prone to oxidation. This can lead to the formation of various oxidized species, such as oxindoles or ring-opened products like anthranilates.[11]

  • Photodegradation: Aromatic systems like indole can absorb UV light, leading to excited states that can undergo various reactions, including oxidation or polymerization.

Experimental Approach: Forced Degradation Studies

A systematic forced degradation study is essential. A single batch of this compound is subjected to several stress conditions. A validated stability-indicating analytical method, typically HPLC-UV, is required to resolve and quantify the parent compound and its degradants.[12][13]

Self-Validating System: Each stressed sample is compared against a control sample (stored at ambient or refrigerated temperature and protected from light) and a t=0 sample to accurately quantify the extent of degradation.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions start This compound (Solid & Solution) acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid base Basic (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (Heat) (e.g., 80°C, Solid & Soln) start->thermal photo Photolytic (ICH Q1B Light Source) start->photo analysis Analyze all samples (including controls) by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis report Identify Degradants & Determine Degradation Pathways analysis->report

Caption: Overview of a forced degradation study for stability assessment.

Step-by-Step Protocols for Stress Conditions

Prerequisite: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.

1. Hydrolytic Stability (Acid & Base)

  • Rationale: To assess stability in pH extremes that might be encountered in formulation or in the gastrointestinal tract.[14]

  • Protocol:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate all solutions at 60°C. Withdraw aliquots at predefined time points (e.g., 2, 8, 24 hours).

    • Before HPLC analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with HCl to prevent further degradation and protect the HPLC column.

    • Analyze against a t=0 sample (prepared and immediately neutralized).

2. Oxidative Stability

  • Rationale: To evaluate susceptibility to oxidation, a common degradation pathway for electron-rich molecules.[8]

  • Protocol:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at time points (e.g., 2, 8, 24 hours) and analyze by HPLC. Quenching the reaction is typically not necessary if samples are analyzed promptly.

3. Thermal Stability

  • Rationale: To assess the impact of heat during manufacturing (e.g., drying) and long-term storage in different climates.

  • Protocol:

    • Solid State: Place a small amount of solid this compound powder in a vial and heat it in an oven at 80°C.

    • Solution State: Prepare a solution of the compound in a relevant solvent (e.g., water:acetonitrile 50:50) and heat at 80°C.

    • Sample at time points (e.g., 1, 3, 7 days), dissolve the solid sample in solvent, and analyze all by HPLC.

4. Photostability

  • Rationale: To determine if the compound is light-sensitive, which would necessitate light-resistant packaging and handling procedures, as outlined in ICH guideline Q1B.[15]

  • Protocol:

    • Expose a solution of the compound in a photostable, transparent container to a calibrated light source that provides both UV and visible output (e.g., Option 1 or 2 in the ICH Q1B guideline).[15]

    • Simultaneously, expose a control sample wrapped in aluminum foil (dark control) in the same environment to distinguish thermal degradation from photodegradation.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the light-exposed and dark control samples by HPLC.

Section 4: Development of a Stability-Indicating Analytical Method

A cornerstone of any stability study is the analytical method used for quantification. The method must be "stability-indicating," meaning it can accurately measure the decrease in the active substance's concentration while separating it from any degradation products, process impurities, or excipients.[16]

Protocol: RP-HPLC Method Development Outline
  • Column Selection: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for a molecule with the polarity of this compound.[12]

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid in water. The acid improves peak shape for ionizable compounds.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff.

  • Wavelength Detection: Determine the wavelength of maximum absorbance (λ-max) for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. This wavelength will be used for quantification to ensure maximum sensitivity.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradants from the forced degradation samples.

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30-40°C) to achieve a robust separation where the parent peak is well-resolved from all degradant peaks (resolution > 2).

  • Validation: The final method must be validated according to ICH guidelines, demonstrating specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness.

Conclusion

The systematic evaluation of solubility and stability is a foundational activity in the progression of any compound through the drug discovery pipeline. For this compound, its chemical structure suggests a profile of low to moderate aqueous solubility and potential susceptibility to oxidative and hydrolytic degradation under stress conditions. The experimental protocols detailed in this guide provide a robust framework for quantifying these critical properties. By employing these methods, researchers can generate the reliable, high-quality data necessary to understand the liabilities of this chemical scaffold, design superior analogs, and develop stable formulations, ultimately increasing the probability of success for drug candidates built upon the valuable this compound core.

References

The Indole-Sulfonamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Indole-Sulfonamide Core

The fusion of an indole ring system with a sulfonamide moiety has given rise to a class of compounds with remarkable versatility and potent biological activity.[1][2][3] This privileged scaffold has become a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The indole nucleus, a key component of many natural products and pharmaceuticals, provides a unique structural and electronic framework that facilitates interactions with a diverse array of biological targets.[2] The sulfonamide group, a well-established pharmacophore, enhances the physicochemical properties of the molecule, such as solubility and binding affinity, and can actively participate in target engagement.[3][6] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of indole-sulfonamide derivatives, offering field-proven insights for the design and development of novel therapeutic agents.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Indole-sulfonamide derivatives have emerged as a particularly promising class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[2][3][6][7]

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

One of the most well-established anticancer strategies for indole-sulfonamides is the inhibition of tubulin polymerization.[8] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

A notable series of indole derivatives containing a sulfonamide scaffold has been shown to be potent inhibitors of tubulin assembly.[8] For instance, compound 18 in a study by Man et al. displayed impressive antiproliferative activity against several human cancer cell lines with IC50 values in the sub-micromolar range.[8] Further investigations revealed that this compound binds to the colchicine binding site of tubulin, effectively inhibiting microtubule formation and inducing apoptosis in cancer cells.[8]

Structure-Activity Relationship (SAR) Insights for Tubulin Inhibitors:

The antiproliferative activity of these compounds is highly dependent on the substitution pattern on both the indole ring and the sulfonamide moiety. A 3D-QSAR model developed for this class of compounds indicated that the electrostatic and steric fields are crucial for their biological activity.[8]

Experimental Protocol: Synthesis of a Novel Indole-Sulfonamide Tubulin Inhibitor

This protocol outlines a general procedure for the synthesis of indole-sulfonamide derivatives targeting tubulin, based on established methodologies.

Step 1: Synthesis of the Indole Intermediate

  • React commercially available 5-methoxy-1H-indole-3-carbaldehyde with an appropriate amine in the presence of a reducing agent like sodium triacetoxyborohydride in a suitable solvent such as dichloromethane.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting N-substituted indole-3-carbaldehyde by column chromatography.

Step 2: Sulfonamide Formation

  • Dissolve the purified indole-3-carbaldehyde in a solvent like pyridine.

  • Add the desired sulfonyl chloride dropwise at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final indole-sulfonamide derivative by recrystallization or column chromatography.

Step 3: Characterization

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition: Targeting the Tumor Microenvironment

Tumor-associated carbonic anhydrase (CA) isoforms, particularly CA IX and XII, play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[2][9] Indole-sulfonamides have been successfully designed as selective inhibitors of these CA isoforms.

Singh et al. synthesized a series of quinoline/pyridine indole-3-sulfonamide hybrids and evaluated their inhibitory activity against various CA isoforms.[2] Compounds 31 and 32 from this study demonstrated potent and selective inhibition of hCA IX with Ki values of 1.47 µM and 1.57 µM, respectively, while showing minimal inhibition against the cytosolic isoforms hCA I and II.[2] This selectivity is crucial for minimizing off-target effects.

Logical Relationship of CA Inhibition in Cancer Therapy

CA_Inhibition Tumor_Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Tumor_Hypoxia->HIF1a CA_IX_XII CA IX & XII Overexpression HIF1a->CA_IX_XII Extracellular_Acidification Extracellular Acidification CA_IX_XII->Extracellular_Acidification Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidification->Tumor_Progression Indole_Sulfonamide Indole-Sulfonamide Inhibitor Inhibition Inhibition Indole_Sulfonamide->Inhibition Inhibition->CA_IX_XII

Caption: Indole-sulfonamides inhibit carbonic anhydrase IX/XII, disrupting tumor progression.

Other Anticancer Mechanisms

The versatility of the indole-sulfonamide scaffold allows for the targeting of a wide range of other anticancer pathways, including:

  • Protein Kinase Inhibition : Targeting kinases involved in cell signaling and proliferation.[2]

  • Bcl-2 Inhibition : Inducing apoptosis by inhibiting anti-apoptotic proteins.[2]

  • Histone Deacetylase (HDAC) Inhibition : Modulating gene expression to suppress tumor growth.[2]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition : Affecting epigenetic regulation in cancer cells.[2]

Quantitative Data on Anticancer Activity of Indole-Sulfonamide Derivatives

Compound SeriesCancer Cell LineIC50 (µM)TargetReference
Hydroxyl-bearing bisindolesHepG27.37 - 26.00Aromatase[7]
CF3, Cl, and NO2 derivatives of hydroxyl-bearing bisindolesMOLT-3Not specifiedNot specified[7]
Indole-acrylamide derivativesNot specifiedNot specifiedTubulin[2]
Quinoline/pyridine indole-3-sulfonamide hybrids-Ki = 1.47 - 1.57 (for hCA IX)Carbonic Anhydrase IX[2]
Novel indole derivativesA549 lung cancer cells0.74LSD1[2]

Antimicrobial and Antimalarial Applications

Beyond cancer, indole-sulfonamide derivatives have demonstrated significant potential in combating infectious diseases.

Antibacterial Activity

The emergence of antimicrobial resistance necessitates the development of novel antibacterial agents.[4][5] Indole-sulfonamides have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[4][5] For instance, newly synthesized sulfonamide-based indole derivatives have exhibited good activity against Staphylococcus aureus and Klebsiella pneumoniae.[4][5]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

Structure-activity relationship studies have indicated that the nature and position of substituents on the aromatic rings of the indole and sulfonamide moieties significantly influence the antibacterial potency.[5] The presence of halogen atoms at the meta position has been shown to enhance activity against several bacterial strains.[5]

Antimalarial Activity

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. Several indole-sulfonamide derivatives have been investigated for their antiplasmodial activity.[6][7] A study on a library of 44 indole-sulfonamide derivatives revealed that while monoindoles were inactive, most bisindoles and trisindoles exhibited antimalarial activity against Plasmodium falciparum.[6][7] The most potent compound, a 4-OCH3 derivative of a non-hydroxyl-containing bisindole, had an IC50 of 2.79 µM.[6][7]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening cluster_synthesis Compound Synthesis & Purification cluster_screening Antimicrobial Assay Synthesis Synthesis of Indole-Sulfonamide Derivatives Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock_Solution Prepare Stock Solutions of Compounds Characterization->Stock_Solution MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Stock_Solution->MIC_Assay Microbial_Culture Prepare Microbial Cultures (Bacteria/Fungi) Microbial_Culture->MIC_Assay Incubation Incubate Plates MIC_Assay->Incubation Data_Analysis Read and Analyze Results Incubation->Data_Analysis

Caption: A streamlined workflow for the synthesis and antimicrobial screening of indole-sulfonamides.

Conclusion and Future Perspectives

The indole-sulfonamide scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities exhibited by these derivatives underscore the value of this structural motif in medicinal chemistry. Future research in this area will likely focus on:

  • Rational Design and Optimization : Utilizing computational tools like QSAR and molecular docking to design more potent and selective inhibitors.[6][7]

  • Exploration of New Biological Targets : Investigating the potential of indole-sulfonamides to modulate novel pathways in various diseases.

  • Development of Drug Delivery Systems : Enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds.

The insights and methodologies presented in this guide are intended to empower researchers and drug development professionals to further explore the vast potential of indole-sulfonamide derivatives in the ongoing quest for new and effective medicines.

References

A Technical Guide to the Safe Handling of 1H-Indole-5-sulfonamide for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling precautions for 1H-Indole-5-sulfonamide, a heterocyclic building block utilized in medicinal chemistry and drug discovery. The protocols and recommendations outlined herein are designed to ensure the safety of laboratory personnel and the integrity of experimental work by grounding procedures in established safety principles and an understanding of the compound's chemical and toxicological profile.

Section 1: Compound Profile and Physicochemical Properties

This compound (CAS No. 3074-27-9) is a solid, off-white crystalline compound.[1] Its structure, featuring an indole nucleus and a sulfonamide functional group, makes it a valuable intermediate in the synthesis of various biologically active molecules.[2][3] Understanding its fundamental properties is the first step in a robust risk assessment.

Table 1: Compound Identification and Key Properties

Property Value Source(s)
Chemical Name This compound [4]
CAS Number 3074-27-9 [4][5][6]
Molecular Formula C8H8N2O2S [4][6]
Molecular Weight 196.23 g/mol [4][6]
Appearance Off-white crystalline solid [1]
Melting Point 203.5-204.5 °C [6]

| Storage Conditions | Room temperature, in a dark, dry, tightly sealed container |[5][7] |

Section 2: Hazard Identification and Toxicological Rationale

While specific toxicological data for this compound is limited, the known hazards of the sulfonamide class and related indole sulfonyl derivatives provide a strong basis for a precautionary approach.[8] The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.[7][9]

Table 2: GHS Hazard Classification (Based on related compounds and SDS data)

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | |

Causality Behind the Hazards: The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and accidental ingestion.[10] The irritant properties are typical of many fine organic chemicals. More significantly, the sulfonamide moiety presents a class-specific toxicological concern. In vivo, sulfonamides can be metabolized by cytochrome P450 enzymes into reactive hydroxylamine and nitroso metabolites.[8][11] These metabolites are electrophilic and can covalently bind to cellular macromolecules, potentially leading to idiosyncratic drug reactions or hypersensitivity.[11] While this is primarily a concern in clinical settings, it underscores the importance of minimizing exposure in the laboratory, as the sensitizing potential is mechanistically plausible.

Section 3: Hierarchy of Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a systematic approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective measures to ensure personnel safety.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Applicable) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls applied to handling this compound.

1. Engineering Controls: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring) must be performed in a certified chemical fume hood or a ventilated balance enclosure.[12][13] This is the primary method for preventing respiratory exposure. Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[12]

2. Administrative Controls: Access to areas where the compound is handled should be restricted to trained personnel. All users must be familiar with the contents of this guide and the material's Safety Data Sheet (SDS).

3. Personal Protective Equipment (PPE): PPE is the final line of defense and should never be used as a substitute for proper engineering controls.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Source(s)
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against dust particles and accidental splashes.[12]
Hand Nitrile gloves (minimum 4 mil thickness). Prevents skin contact. Contaminated gloves must be disposed of immediately.[7][13]
Body Standard laboratory coat. Protects skin and personal clothing from contamination.[7]

| Respiratory | Not required if handled within a fume hood. If engineering controls fail or for large spills, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary. | Prevents inhalation of dust.[12] |

Section 4: Standard Operating Protocol for Handling and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure and ensure accurate preparation.

Workflow: Weighing and Dissolving Solid this compound

  • Preparation:

    • Don all required PPE as specified in Table 3.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface and the analytical balance within the hood.

    • Assemble all necessary equipment (spatulas, weigh paper/boat, glassware, solvent).

  • Weighing:

    • Place a weigh boat on the tared balance.

    • Carefully retrieve the this compound container from its storage location.[5]

    • Inside the fume hood, slowly open the container to avoid creating airborne dust.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any sudden movements.

    • Securely close the primary container and place it to the side.

  • Solubilization:

    • Carefully transfer the weighed solid into the designated flask or beaker.

    • Using a wash bottle, add the chosen solvent, rinsing the weigh boat to ensure a complete quantitative transfer.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

    • Label the final solution with the compound name, concentration, solvent, date, and your initials.

  • Cleanup:

    • Wipe down the spatula with a solvent-dampened towel.

    • Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

    • Decontaminate the work surface within the fume hood.

    • Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water afterward.[7]

Section 5: Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct light.[5][7][12]

  • Incompatible Materials: Keep away from strong oxidizing agents.[12] Based on related compounds, also avoid contact with strong acids, bases, and water if working with the corresponding sulfonyl chloride precursor.[13]

  • Hazardous Decomposition: Combustion may produce hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[10][12]

Section 6: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Table 4: Emergency First Aid Measures

Exposure Route First Aid Protocol Source(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7][12]
Skin Contact Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. [7][12][13]
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention. [9][13]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention. |[7][12] |

Minor Laboratory Spill Response Protocol:

In the case of a small spill (<1 gram) of solid material within a fume hood, follow these steps.

cluster_1 Minor Spill Response Workflow Alert Alert Personnel in Immediate Area Restrict Restrict Access to Spill Area Alert->Restrict PPE Ensure Proper PPE is Worn Restrict->PPE Contain Gently Cover with Absorbent Material (to prevent dust) PPE->Contain Collect Carefully Sweep Up Material into a Labeled Waste Bag Contain->Collect Decontaminate Wipe Spill Area with Appropriate Solvent (e.g., 70% Ethanol) Collect->Decontaminate Dispose Dispose of All Materials as Hazardous Waste Decontaminate->Dispose Report Report Incident to Lab Supervisor Dispose->Report

Caption: Step-by-step workflow for managing a minor laboratory spill.

Section 7: Waste Disposal

All waste containing this compound, including contaminated PPE, weigh boats, and excess material, must be disposed of as hazardous chemical waste.[13] Do not discharge into drains or the environment.[7] Collect waste in clearly labeled, sealed containers and follow all institutional, local, and national regulations for hazardous waste disposal.

References

Methodological & Application

Synthesis of 1H-Indole-5-sulfonamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indole Sulfonamide Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with a sulfonamide group, its therapeutic potential is significantly enhanced, giving rise to a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] 1H-Indole-5-sulfonamide, in particular, serves as a crucial building block in the synthesis of targeted therapeutic agents, such as inhibitors of carbonic anhydrase and ligands for serotonin receptors.[3][4]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. Beyond a mere recitation of steps, this guide delves into the rationale behind the chosen methodology, offering insights grounded in established chemical principles to ensure a successful and safe synthesis.

Overall Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chlorosulfonation of an indole precursor to yield the key intermediate, 1H-indole-5-sulfonyl chloride. This is followed by the amination of the sulfonyl chloride to afford the desired this compound. This route is favored for its directness and adaptability.

Synthetic_Pathway Indole 1H-Indole Indole_Sulfonyl_Chloride 1H-Indole-5-sulfonyl chloride Indole->Indole_Sulfonyl_Chloride Chlorosulfonic Acid (Electrophilic Aromatic Substitution) Indole_Sulfonamide This compound Indole_Sulfonyl_Chloride->Indole_Sulfonamide Ammonia (Nucleophilic Substitution)

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of 1H-Indole-5-sulfonyl chloride

This initial step is a classic example of electrophilic aromatic substitution, where the indole ring is attacked by the potent electrophile generated from chlorosulfonic acid.[5][6] To direct the substitution to the 5-position and to prevent unwanted side reactions, it is often advantageous to use a protected form of indole, such as 1-acetylindoline.[7] The acetyl group can be removed in a subsequent step. For simplicity, this protocol will outline the direct chlorosulfonation of indole, with the understanding that yields may be improved with a protecting group strategy.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
1H-IndoleC₈H₇N117.151.0 gStarting material
Chlorosulfonic acidClSO₃H116.52~5.0 mLReagent, handle with extreme care
Dichloromethane (DCM)CH₂Cl₂84.9320 mLAnhydrous solvent
Crushed IceH₂O18.02As neededFor quenching the reaction
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
Experimental Protocol
  • Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Dissolution of Indole: Dissolve 1.0 g of 1H-Indole in 20 mL of anhydrous dichloromethane in the round-bottom flask.

  • Cooling: Cool the flask to 0°C in an ice-water bath. This is crucial to control the exothermic reaction and minimize the formation of side products.

  • Addition of Chlorosulfonic Acid: Slowly add ~5.0 mL of chlorosulfonic acid dropwise to the stirred indole solution over a period of 30 minutes. Maintain the temperature at 0°C during the addition. The reaction mixture will likely change color and may become viscous.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a beaker. This will quench the reaction and precipitate the product. Caution: This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1H-indole-5-sulfonyl chloride. The product is often used in the next step without further purification.

PART 2: Synthesis of this compound

The second step involves a nucleophilic substitution reaction at the sulfonyl group. The highly reactive sulfonyl chloride is readily attacked by ammonia to form the stable sulfonamide.[5][8]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
1H-Indole-5-sulfonyl chlorideC₈H₆ClNO₂S215.66Crude product from Part 1Intermediate
Ammonium Hydroxide (28-30%)NH₄OH35.0515 mLReagent
Dichloromethane (DCM)CH₂Cl₂84.9320 mLSolvent
Deionized WaterH₂O18.02As neededFor washing
Saturated Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
BrineNaCl (aq)-As neededFor washing
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
Experimental Protocol
  • Dissolution: Dissolve the crude 1H-indole-5-sulfonyl chloride in 20 mL of dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Addition of Ammonia: Slowly add 15 mL of concentrated ammonium hydroxide to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add 20 mL of deionized water and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Safety Precautions: Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive chemical that requires stringent safety measures.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[12] Work in a well-ventilated chemical fume hood.[9]

  • Reactivity with Water: Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic gases (HCl and H₂SO₄ mists).[9][11] Never add water to the acid.[12]

  • Handling: Dispense the acid carefully and avoid contact with skin, eyes, and clothing.[9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][13]

  • Storage: Store chlorosulfonic acid in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and organic compounds.[10][12]

  • Spills: In case of a spill, do not use water.[13] Absorb the spill with an inert material like vermiculite or dry sand and dispose of it as hazardous waste.[13]

Safety_Precautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Response Goggles Safety Goggles Gloves Chemical-Resistant Gloves Lab_Coat Lab Coat Face_Shield Face Shield Fume_Hood Work in Fume Hood Avoid_Water Avoid Contact with Water Slow_Addition Slow, Controlled Addition Flush_Area Flush with Water (for skin contact) Medical_Attention Seek Immediate Medical Attention Spill_Kit Use Appropriate Spill Kit Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Goggles Chlorosulfonic_Acid->Gloves Chlorosulfonic_Acid->Lab_Coat Chlorosulfonic_Acid->Face_Shield Chlorosulfonic_Acid->Fume_Hood Chlorosulfonic_Acid->Avoid_Water Chlorosulfonic_Acid->Slow_Addition Chlorosulfonic_Acid->Flush_Area Chlorosulfonic_Acid->Medical_Attention Chlorosulfonic_Acid->Spill_Kit

Caption: Key safety considerations for handling chlorosulfonic acid.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the indole ring protons and the sulfonamide protons. The NH₂ protons of the sulfonamide group typically appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR will show the expected number of signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can confidently synthesize this valuable building block for applications in drug discovery and development.

References

Application Notes and Protocols for 1H-Indole-5-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of 1H-Indole-5-sulfonamide as a foundational scaffold for the development of carbonic anhydrase (CA) inhibitors. While direct inhibitory data for the parent this compound is not extensively reported in peer-reviewed literature, its structural motif is a key component in a multitude of potent and isoform-selective CA inhibitors. These notes will delve into the mechanistic basis of inhibition by sulfonamides, the strategic importance of the indole scaffold, and provide detailed protocols for the evaluation of this compound and its derivatives against various CA isoforms. The content is structured to empower researchers to not only understand but also effectively implement this chemotype in their drug discovery programs.

Introduction: The Scientific Rationale

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their ubiquitous nature and involvement in the pathophysiology of a range of diseases—including glaucoma, epilepsy, and cancer—have established them as critical therapeutic targets.[2]

The primary sulfonamide group (-SO₂NH₂) is a classical and highly effective zinc-binding group (ZBG) for the design of CA inhibitors.[3] More than 20 clinically used CA inhibitors are sulfonamides.[3] The inhibitory mechanism hinges on the deprotonated sulfonamide nitrogen coordinating to the active site Zn²⁺ ion, mimicking the transition state of the native reaction.[1]

The this compound scaffold serves as an excellent starting point for the design of novel CA inhibitors. The indole ring system provides a rigid, bicyclic core that can be readily functionalized at various positions to explore the chemical space of the CA active site. These modifications are crucial for achieving high potency and, critically, isoform selectivity, which is paramount for minimizing off-target effects. For instance, tumor-associated isoforms like CA IX and XII are key targets in oncology, and developing inhibitors that are selective for these over ubiquitous cytosolic isoforms such as CA I and II is a major goal in modern drug design.[2]

Mechanism of Action: A Tale of Two Interactions

The inhibitory power of sulfonamides against carbonic anhydrase is a well-orchestrated interplay of primary and secondary interactions within the enzyme's active site.

Primary Interaction: The Zinc Anchor

The cornerstone of inhibition is the interaction between the sulfonamide moiety and the catalytic zinc ion (Zn²⁺) situated at the bottom of the active site funnel. The sulfonamide group, in its deprotonated state (-SO₂NH⁻), acts as a potent ligand for the Zn²⁺, displacing the zinc-bound water molecule that is essential for the catalytic cycle. This coordination bond is the primary anchor holding the inhibitor in place.

Secondary Interactions: The Key to Affinity and Selectivity

While the zinc-binding is crucial, the affinity and isoform selectivity of an inhibitor are largely determined by the interactions between the "tail" of the inhibitor—in this case, the indole scaffold and any further modifications—and the amino acid residues lining the active site. The active sites of different CA isoforms, while structurally similar, possess subtle differences in their amino acid composition. Exploiting these differences is the essence of rational drug design for selective inhibitors. For instance, derivatives of this compound have been shown to form extensive networks of hydrogen bonds and van der Waals interactions with residues in the active site, leading to low nanomolar inhibition constants for specific isoforms.[4][5]

G cluster_0 CA Active Site cluster_1 This compound Zn(II) Zn(II) His94 His94 Zn(II)->His94 His96 His96 Zn(II)->His96 His119 His119 Zn(II)->His119 Thr199 Thr199 Glu106 Glu106 SO2NH2 Sulfonamide Group SO2NH2->Zn(II) Primary Interaction (Coordination Bond) SO2NH2->Thr199 H-bond SO2NH2->Glu106 H-bond Indole_Ring Indole Scaffold Indole_Ring->Thr199 Secondary Interactions (H-bonds, van der Waals) G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme - Substrate (p-NPA) - Inhibitors B Prepare Serial Dilutions of Inhibitors A->B C Dispense Buffer, Enzyme, and Inhibitor/DMSO to Plate B->C D Pre-incubate (15 min at RT) C->D E Initiate Reaction (Add p-NPA) D->E F Measure Absorbance at 400 nm (Kinetic Read) E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve and Determine IC50 H->I

References

Application Notes & Protocols for the Design and Synthesis of Novel 1H-Indole-5-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-Indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When fused with a sulfonamide moiety (-SO₂NH₂), the resulting indole-sulfonamide derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4][5] The sulfonamide group, a well-established pharmacophore, enhances the molecule's ability to form key hydrogen bonds with biological targets and can be readily modified to tune physicochemical properties.[4][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth design principles, validated synthetic protocols, and detailed analytical methodologies for the successful creation and characterization of novel 1H-Indole-5-sulfonamide derivatives. Our approach moves beyond a simple recitation of steps to explain the underlying scientific rationale, empowering researchers to not only replicate these methods but also to innovate upon them.

Section 1: Rational Design & Strategy

The successful design of novel derivatives hinges on a clear understanding of the structure-activity relationships (SAR) that govern the interaction of this scaffold with its biological targets. The core strategy involves leveraging the indole ring as an anchoring motif while systematically modifying substituents on the sulfonamide nitrogen and the indole nucleus to optimize potency, selectivity, and drug-like properties.

Core Scaffold: The Role of the Indole and Sulfonamide Moieties
  • 1H-Indole Nucleus: The indole ring is generally responsible for hydrophobic and π-stacking interactions within the target's active site. The C3 position is often a site for electrophilic substitution, allowing for the introduction of diverse functional groups.[7]

  • 5-Sulfonamide Group: This group is a critical hydrogen bond donor and acceptor. Its position on the benzene portion of the indole ring is crucial. The N1 nitrogen of the sulfonamide is a key point for diversification (R¹ in the general structure), as substituents here can profoundly influence target affinity and selectivity.[6][8]

Structure-Activity Relationship (SAR) Insights

Decades of research have yielded key insights into how structural modifications affect biological activity. These principles guide the rational design of new chemical entities.

  • N1-Substitution on the Sulfonamide: Substitution on the sulfonamide nitrogen (N1) with various heterocyclic or aromatic rings often leads to highly potent compounds.[8] The nature of this ring system can dictate target specificity. For example, certain aryl sulfonamides show potent aromatase inhibition.[9]

  • Substitution on the Indole Ring: The N1 position of the indole ring (the pyrrole nitrogen) and other positions (e.g., C2, C3) are common sites for modification. Small, electron-donating groups at the 5'-position of the indole core can be favorable for certain activities.[10]

  • Physicochemical Properties (pKa): The acidity of the sulfonamide proton is a key determinant of its ionization state at physiological pH. An optimal pKa range of 6.6 to 7.4 is often targeted to ensure sufficient membrane permeability and target engagement.[8]

The table below summarizes common SAR observations for indole-sulfonamide derivatives against various targets.

Target Class Modification Site Favorable Substituents Effect on Activity Reference
AromataseSulfonamide NitrogenAromatic/Heterocyclic RingsIncreased inhibitory potency[9]
Kinases (e.g., MAPK1)Indole & SulfonamideVaried, often halogenated phenyl ringsStrong binding affinity[3]
BacteriaSulfonamide NitrogenHeterocyclic rings (e.g., thiazole, pyrimidine)Enhanced antibacterial potency[11]
T. cruzi5'-position of IndoleSmall, electron-donating groups (e.g., -CH₃, -OCH₃)Increased anti-parasitic potency[10]

Section 2: General Synthetic Strategies

The most common and versatile approach to synthesizing this compound derivatives involves the reaction of a suitable indole precursor with a sulfonyl chloride. A generalized workflow is presented below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Purification & Analysis Start Commercially Available Indole Derivative Intermediate Functionalized Indole (e.g., Indole-5-sulfonyl chloride or 5-Aminoindole) Start->Intermediate Functionalization (e.g., Chlorosulfonation or Nitration/Reduction) Product Target this compound Intermediate->Product Sulfonylation Reaction (Base, Solvent) Amine Primary/Secondary Amine (R¹R²NH) Amine->Product Purification Workup & Column Chromatography Product->Purification Analysis Structural Characterization (NMR, MS, HPLC) Purification->Analysis G Start Synthesized Crude Product TLC TLC Analysis (Reaction Monitoring, Fraction Pooling) Start->TLC HPLC HPLC-UV/PDA (Purity Assessment >95%) Start->HPLC MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Start->MS NMR1H ¹H NMR Spectroscopy (Proton Environment) Start->NMR1H NMR13C ¹³C NMR Spectroscopy (Carbon Skeleton) Start->NMR13C IR FT-IR Spectroscopy (Functional Group ID) Start->IR Final Confirmed Structure & Purity G Androgen Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgen->Aromatase Estrogen Estrogens (e.g., Estradiol) Aromatase->Estrogen ER Estrogen Receptor (ER) Estrogen->ER Proliferation Tumor Cell Proliferation ER->Proliferation Inhibitor Indole-Sulfonamide Inhibitor Inhibitor->Aromatase

References

Application Notes & Protocols: In Vitro Evaluation of 1H-Indole-5-sulfonamide Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-Indole-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2] Specifically, indole-sulfonamide derivatives have been investigated for their cytotoxic activities against a range of cancer cell lines, acting through mechanisms that can include the induction of apoptosis and inhibition of key oncogenic proteins like carbonic anhydrases.[2][3][4][5] This application note provides a comprehensive, integrated suite of in vitro protocols designed to rigorously evaluate the anticancer properties of a novel compound, this compound. The workflow progresses from an initial broad-spectrum assessment of cytotoxicity to a detailed mechanistic investigation into the compound's effects on apoptosis and cell cycle progression. Each protocol is presented with the underlying scientific rationale, step-by-step instructions, and guidance for data interpretation, empowering researchers to generate a robust preclinical data package.

Strategic Workflow for Anticancer Activity Profiling

A multi-faceted approach is essential for a thorough in vitro characterization. We propose a logical progression of assays, beginning with a primary screen to establish cytotoxic efficacy, followed by secondary mechanistic assays to elucidate the mode of action. This tiered strategy ensures that resources are focused efficiently, building a comprehensive understanding of the compound's biological effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Comprehensive Profile A 1. Cytotoxicity Assessment (MTT Assay) B Determine IC50 Value (Dose-Response) A->B Quantify Viability C 2. Apoptosis vs. Necrosis (Annexin V / PI Staining) B->C Investigate Mechanism D 3. Cell Cycle Analysis (Propidium Iodide Staining) B->D Investigate Mechanism E 4. Protein-Level Confirmation (Western Blot) C->E Confirm Apoptotic Pathway F Anticancer Profile of This compound D->F E->F

Caption: Experimental workflow for characterizing this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6] This assay serves as an excellent primary screen to determine the dose-dependent cytotoxic effects of this compound and to calculate the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[8][9]

Detailed Step-by-Step Protocol
  • Cell Seeding: Culture cancer cells of interest (e.g., MCF-7, A549, HepG2) to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (DMSO concentration matched to the highest drug concentration) and a "medium only" blank control.

  • Remove the overnight culture medium from the cells and add 100 µL of the respective drug dilutions or control media to the wells.

  • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[7][11]

  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][12]

  • Place the plate on an orbital shaker for 15 minutes at room temperature, protected from light, to ensure complete dissolution.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Corrected Absorbance = Absorbance(sample) - Absorbance(blank)

    • % Viability = [Corrected Absorbance(treated) / Corrected Absorbance(vehicle control)] * 100

  • Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Concentration (µM)Mean Absorbance (570nm)% Viability
Vehicle Control1.254100.0%
11.13190.2%
50.94575.4%
100.65252.0%
250.31124.8%
500.15012.0%
1000.0887.0%
Calculated IC50 ~9.5 µM

Protocol 2: Quantifying Apoptosis by Annexin V & Propidium Iodide Staining

Scientific Rationale

To determine if cytotoxicity is mediated by programmed cell death (apoptosis), we use a dual-staining flow cytometry assay. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. It can only penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14] This combination allows for the precise differentiation of four cell populations: viable, early apoptotic, late apoptotic, and necrotic.[13][14][15]

Caption: Quadrant analysis for Annexin V/PI flow cytometry.

Detailed Step-by-Step Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach gently using trypsin, and then combine with the floating cells from the supernatant.

  • Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[14]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1 x 10^6 cells/mL.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[15]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[14] Use FITC signal detector (e.g., FL1) for Annexin V and a phycoerythrin emission signal detector (e.g., FL2 or FL3) for PI.[15]

Data Analysis and Presentation
  • Analyze the flow cytometry data using appropriate software (e.g., FlowJo, FCS Express).

  • Set up quadrants based on unstained and single-stained controls.

  • Quantify the percentage of cells in each of the four quadrants (Q1, Q2, Q3, Q4).

Treatment% Viable (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q1)% Necrotic (Q2)
Vehicle Control94.5%2.5%2.0%1.0%
This compound (1x IC50)45.2%35.8%15.5%3.5%
This compound (2x IC50)15.7%48.1%32.6%3.6%

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[16][17] The fluorescence intensity emitted by PI-stained cells is therefore directly proportional to their DNA content.[16] By analyzing a population of cells with flow cytometry, we can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[16] This allows for the identification of compound-induced cell cycle arrest at specific checkpoints.

Detailed Step-by-Step Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound as described in the apoptosis protocol.

  • Harvesting: Harvest and wash cells with PBS as previously described.

  • Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18][19]

  • Incubate the cells for at least 1 hour at 4°C (or store at -20°C for several weeks).[19]

  • Staining: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) to pellet. Carefully decant the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[16][18][19]

  • Incubate for 30 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., FL2 or FL3).

Data Analysis and Presentation
  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Also, quantify the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[17]

Treatment% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control1.8%65.4%20.1%14.5%
This compound (1x IC50)12.5%25.3%15.2%60.0%

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Scientific Rationale

To validate the findings from flow cytometry and gain deeper mechanistic insight, Western blotting is used to detect changes in the expression and activation state of key proteins in the apoptotic signaling cascade.[20] Apoptosis is often executed by a family of proteases called caspases. A hallmark of apoptosis is the cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) from their inactive pro-forms into active, cleaved fragments.[20] Activated Caspase-3 then cleaves cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[20] Detecting an increase in cleaved Caspase-3 and cleaved PARP provides strong molecular evidence of apoptosis induction.

G compound This compound stress Mitochondrial Stress compound->stress cas9_act Cleaved Caspase-9 (Active) stress->cas9_act cas9_pro Pro-Caspase-9 (Inactive) cas9_pro->cas9_act Cleavage cas3_act Cleaved Caspase-3 (Active) cas9_act->cas3_act cas3_pro Pro-Caspase-3 (Inactive) cas3_pro->cas3_act Cleavage parp_cleaved Cleaved PARP (Inactive) cas3_act->parp_cleaved parp_full PARP (Full-length) parp_full->parp_cleaved Cleavage apoptosis Apoptosis parp_cleaved->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activation.

Detailed Step-by-Step Protocol
  • Protein Extraction: Treat cells in 6-well or 10 cm plates with this compound as previously described. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[21]

  • Centrifuge lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[21]

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin) overnight at 4°C.[21] β-actin serves as a loading control.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.[21]

Data Analysis and Presentation
  • Analyze the band intensities using densitometry software (e.g., ImageJ).[22]

  • Normalize the intensity of the target protein bands to the loading control (β-actin).

  • Present the results as representative blot images and bar graphs showing the relative protein expression levels. An increase in the cleaved forms of Caspase-3 and PARP alongside a decrease in their full-length forms indicates apoptosis activation.[22]

References

Application Notes & Protocols: The Antimicrobial and Antifungal Potential of Indole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] Indole sulfonamides have emerged as a promising class of heterocyclic compounds, demonstrating significant antibacterial and antifungal activities.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It elucidates the mechanistic underpinnings of indole sulfonamides, provides detailed protocols for their synthesis and evaluation, and offers a framework for data interpretation, thereby empowering the rational design of next-generation antimicrobial therapeutics.

Introduction: The Strategic Importance of the Indole Sulfonamide Scaffold

The indole nucleus, a bicyclic structure formed by the fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[3][4] When combined with a sulfonamide moiety (—SO₂NHR), the resulting indole sulfonamide derivatives exhibit a broad spectrum of biological activities, including potent antimicrobial and antifungal properties.[2][5] This synergy arises from the structural and electronic characteristics of the combined pharmacophores. The indole ring can participate in various non-covalent interactions with biological targets, while the sulfonamide group, a known inhibitor of critical metabolic pathways in microbes, confers potent bioactivity.[6][7]

The core advantage of this scaffold lies in its synthetic tractability. The indole ring can be functionalized at multiple positions, allowing for the systematic modification of its steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide will explore the key facets of leveraging this scaffold for antimicrobial drug discovery.

Putative Mechanisms of Action

While the precise mechanisms can vary based on the specific derivative and microbial target, the primary mode of action for many sulfonamides is well-established.

Antibacterial Mechanism: Folate Synthesis Inhibition

Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[8] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid. Sulfonamides act as competitive inhibitors of DHPS due to their structural analogy to PABA.[7][8] By blocking this essential step, they halt the production of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, leading to a bacteriostatic effect that inhibits microbial growth and proliferation.[8] The indole moiety can enhance binding to the enzyme's active site or alter the compound's cell permeability.

Folate_Synthesis_Inhibition PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid -> DNA/RNA (Essential for Growth) DHPS->Folate IndoleSulfonamide Indole Sulfonamide IndoleSulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by indole sulfonamides.

Antifungal Mechanisms

The antifungal action of sulfonamides is also linked to the inhibition of metabolic pathways. Some studies suggest that sulfonamides can inhibit carbonic anhydrases in fungi, enzymes crucial for survival and growth by managing CO2 hydration.[9] Furthermore, indole derivatives have been shown to disrupt fungal cell membrane integrity and inhibit biofilm formation, a key virulence factor in pathogens like Candida albicans.[10][11] The lipophilic nature of the indole group may facilitate penetration of the fungal cell wall and membrane.

Synthesis and Characterization

A common and effective method for synthesizing indole sulfonamides involves the reaction of an indole derivative with an appropriate aryl sulfonyl chloride.

General Synthesis Workflow

A representative synthesis might involve reacting a 5-fluoro-1H-indole-3-carbohydrazide with various aryl-sulfonyl chlorides in the presence of a base like pyridine to yield a series of novel indole-based-sulfonamide derivatives.[6]

Synthesis_Workflow Start Start: 1H-indole-2-carboxylic acid or other indole precursor Step1 Step 1: Reaction with Aryl Sulfonyl Chloride Start->Step1 Step2 Step 2: Addition of Base (e.g., Pyridine) Step1->Step2 Step3 Step 3: Reflux / Stirring (Reaction Conditions) Step2->Step3 Step4 Step 4: Work-up & Purification (e.g., Column Chromatography) Step3->Step4 Final Final Product: Indole Sulfonamide Derivative Step4->Final Characterization Characterization: ¹H NMR, LCMS, IR Final->Characterization

Caption: General workflow for indole sulfonamide synthesis.

Characterization

Structural confirmation of all newly synthesized compounds is imperative. Standard analytical techniques include:

  • ¹H NMR & ¹³C NMR: To elucidate the chemical structure and confirm the presence of key functional groups.

  • LCMS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess the purity of the final compound.[1]

  • IR (Infrared Spectroscopy): To identify characteristic vibrational frequencies of functional groups, such as the S=O and N-H stretches of the sulfonamide moiety.[6]

Protocols for Antimicrobial & Antifungal Evaluation

The primary objective of antimicrobial susceptibility testing is to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.[12][13]

Protocol 1: Broth Microdilution for MIC Determination

This quantitative method is considered a gold standard for determining the MIC of a novel antimicrobial agent.[14]

Scientist's Note: This protocol is highly scalable for 96-well plates and provides precise, quantitative MIC values, which are essential for comparing the potency of different derivatives.

Materials:

  • 96-well microtiter plates (sterile)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Indole sulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several microbial colonies from a fresh agar plate and suspend them in sterile broth.

    • Rationale: Using fresh colonies ensures the bacteria are in the logarithmic growth phase and metabolically active.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of your indole sulfonamide derivative (e.g., at 256 µg/mL) to the first well (Column 1). This creates a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mix well, then transfer 100 µL from Column 2 to Column 3, and so on, typically up to Column 10. Discard 100 µL from Column 10.

    • Rationale: Serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC over a wide range.

    • Column 11 will serve as the growth control (broth + inoculum, no compound), and Column 12 as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum (from step 1) to wells in Columns 1 through 11. Do not add inoculum to Column 12.

    • Final volume in each well is 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or 24-48 hours for fungi.[12][15]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density (OD) at 600 nm.[16]

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup Inoculum 1. Prepare Inoculum (0.5 McFarland) Inoculate 4. Inoculate Wells Inoculum->Inoculate Compound 2. Prepare Compound Stock Solution Dilution 3. Perform 2-Fold Serial Dilutions Compound->Dilution Dilution->Inoculate Controls 5. Add Controls (Growth & Sterility) Inoculate->Controls Incubate 6. Incubate (e.g., 37°C, 24h) Controls->Incubate Read 7. Read Results (Visual / OD600) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is excellent for initial screening.[14]

Scientist's Note: This method is simpler and faster than broth microdilution for screening a large number of compounds. The size of the inhibition zone gives a good preliminary indication of potency.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes (100 mm)

  • Sterile cotton swabs

  • Sterile cork borer (e.g., 6 mm diameter)

  • Test microorganisms (prepared to 0.5 McFarland standard)

  • Compound solutions at a known concentration (e.g., 1 mg/mL)

Procedure:

  • Plate Preparation: Pour the molten agar into Petri dishes and allow them to solidify in a sterile environment.

  • Lawn Culture: Dip a sterile cotton swab into the standardized inoculum (0.5 McFarland). Squeeze out excess liquid against the inside of the tube. Evenly streak the swab across the entire surface of the agar plate to create a uniform microbial lawn.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50 µL) of the indole sulfonamide solution into a designated well. Add the positive control and solvent-only negative control to separate wells on the same plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 25-30°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where no growth occurs) in millimeters (mm).

Data Presentation and Interpretation

Organizing quantitative data into a clear, structured table is crucial for comparing the efficacy of different compounds against a panel of microorganisms.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for Novel Indole Sulfonamide Derivatives

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
S. aureusB. subtilisE. coli
IS-01 8464
IS-02 (Lead) 2 2 16
IS-03 >12864>128
Ciprofloxacin 10.50.25
Fluconazole N/AN/AN/A

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Interpretation:

  • Structure-Activity Relationship (SAR): By comparing the structures of IS-01, IS-02, and IS-03 with their corresponding MIC values, researchers can deduce SAR. For instance, if IS-02 has an electron-withdrawing group at a specific position that is absent in the other derivatives, this suggests that feature may be critical for enhanced activity.

  • Spectrum of Activity: Compound IS-02 shows broad-spectrum activity, inhibiting Gram-positive bacteria, Gram-negative bacteria, and fungi at relatively low concentrations. In contrast, IS-01 is more effective against Gram-positive bacteria.

  • Potency: IS-02 is identified as the lead compound due to its consistently lower MIC values across all tested strains compared to the other novel derivatives.

Conclusion and Future Directions

Indole sulfonamides represent a versatile and potent class of compounds in the fight against microbial infections. The protocols detailed herein provide a robust framework for the synthesis, screening, and evaluation of novel derivatives. Future research should focus on elucidating more detailed mechanisms of action, exploring SAR to enhance potency against resistant strains (such as MRSA), and evaluating lead compounds for in vivo efficacy and toxicity to bridge the gap between promising in vitro data and clinical application.[16][17]

References

Application Note & Protocol: Leveraging the 1H-Indole-5-sulfonamide Scaffold in Modern Structure-Activity Relationship (SAR) Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

In medicinal chemistry, the strategic use of "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets—is a cornerstone of efficient drug discovery. The 1H-Indole-5-sulfonamide core is a quintessential example of such a scaffold. It merges the versatile indole nucleus, known for its ability to participate in hydrogen bonding and π-stacking interactions, with the sulfonamide group, a potent zinc-binding group and hydrogen bond donor/acceptor.[1] This combination has given rise to a multitude of biologically active agents, including inhibitors of kinases, carbonic anhydrases, and aromatase, as well as compounds with anticancer and antimalarial properties.[2][3][4][5]

This guide provides a comprehensive framework for designing and executing structure-activity relationship (SAR) studies using the this compound scaffold. It moves beyond mere procedural steps to explain the underlying rationale, enabling researchers to make informed decisions in the iterative process of lead optimization.

Section 1: The this compound Scaffold: A Strategic Overview

Core Physicochemical Properties and Rationale for Use

The this compound scaffold (MW: 196.23 g/mol , Formula: C₈H₈N₂O₂S) presents a favorable starting point for fragment-based and lead-oriented synthesis.[6] The sulfonamide group (-SO₂NH₂) is a key feature, capable of engaging in crucial interactions with various biological targets.[7][8] Its acidic proton and the two oxygen atoms act as strong hydrogen bond donors and acceptors, respectively. This moiety is particularly effective in targeting metalloenzymes, where the negatively charged nitrogen can coordinate with metal ions like Zn²⁺ in the active site of enzymes such as carbonic anhydrases.[1]

Key Pharmacophoric Features for SAR Exploration

A successful SAR campaign requires a systematic dissection of the scaffold. The this compound core offers several distinct points for chemical modification, each probing different regions of a target's binding pocket.

  • Vector 1 (Indole N1-H): The nitrogen of the indole ring is a hydrogen bond donor. Alkylation or acylation at this position can explore nearby hydrophobic pockets or introduce new hydrogen bond acceptors, while also influencing the overall planarity and electronic properties of the indole ring.

  • Vector 2 (Sulfonamide Nitrogen): The primary sulfonamide is critical for the activity of many inhibitors.[1] Substitution on this nitrogen (creating secondary sulfonamides) allows for the introduction of diverse chemical groups that can extend into solvent-exposed regions or target specific sub-pockets within an active site.[9]

  • Vector 3 (Indole C2/C3): These positions on the pyrrole part of the indole are nucleophilic and amenable to various substitutions. Adding groups here can profoundly impact activity by occupying adjacent hydrophobic or polar regions.

  • Vector 4 (Indole Benzene Ring): Positions C4, C6, and C7 offer sites to modulate electronic properties, improve solubility, or block metabolic degradation through the introduction of groups like halogens or methoxy moieties.

Caption: Key modification vectors on the this compound scaffold.

Section 2: Designing and Implementing an SAR Campaign

The core of any SAR study is the iterative cycle of design, synthesis, testing, and analysis. This process is not random but is driven by hypotheses derived from initial screening hits or structural knowledge of the biological target.

The Iterative SAR Cycle

The workflow for an SAR campaign is a closed loop designed to progressively refine a chemical scaffold to achieve desired potency, selectivity, and pharmacokinetic properties.

SAR_Cycle Design 1. Design Analogs (Hypothesis-driven) Synthesize 2. Chemical Synthesis (Parallel or focused) Design->Synthesize New Structures Test 3. Biological Assay (e.g., IC50 determination) Synthesize->Test Purified Compounds Analyze 4. Analyze Data (Build SAR Table) Test->Analyze Activity Data Analyze->Design New Hypothesis

Caption: The iterative cycle of a structure-activity relationship (SAR) study.

Section 3: Core Experimental Protocols

The trustworthiness of an SAR campaign hinges on robust and reproducible protocols. The following sections provide detailed, self-validating methodologies for the synthesis, biological evaluation, and computational analysis of this compound analogs.

Protocol 1: Synthesis of N-Substituted this compound Analogs

This protocol describes a general method for synthesizing a library of secondary sulfonamides by reacting the primary this compound with various sulfonyl chlorides.[10]

Objective: To generate a focused library of analogs with modifications at the sulfonamide nitrogen (Vector 2).

Materials:

  • This compound

  • Assorted aryl or alkyl sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (eluent)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCM (0.1 M) at 0 °C, add pyridine (1.5 eq).

  • Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Biochemical Assay (Example: Protein Kinase Inhibition)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a specific protein kinase.[11]

Objective: To quantify the inhibitory potency of each analog against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, ROCK1)[11][12]

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), high purity

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[13]

  • Synthesized inhibitor compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from 100 µM to 1 nM in the final assay.

  • Reaction Setup: In each well of the assay plate, combine the kinase buffer, the specific peptide substrate, and the test compound at its desired final concentration. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme Addition: Add the purified kinase to each well to a final concentration appropriate for the assay (typically in the low nM range).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30 °C) for a fixed period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.

  • Data Analysis:

    • Record the luminescence signal from each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_DMSO - Signal_no_enzyme)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.

Protocol 3: Computational Workflow for SAR Rationalization (Molecular Docking)

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is an invaluable tool for rationalizing observed SAR and generating new hypotheses.[14][15]

Objective: To generate a plausible binding model for the synthesized analogs to understand key structure-activity relationships.

Software:

  • Molecular docking software (e.g., AutoDock Vina)[16]

  • Molecular visualization software (e.g., PyMOL, Chimera)

  • Protein preparation wizard (often included with docking software)

Procedure:

  • Target Preparation:

    • Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Choose a structure that is co-crystallized with a ligand similar to the indole-sulfonamide scaffold, if available.[14]

    • Remove water molecules, co-solvents, and any existing ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH (e.g., pH 7.4).

    • Assign partial charges to the protein atoms.

  • Ligand Preparation:

    • Generate 3D structures of the synthesized analogs.

    • Assign partial charges and define rotatable bonds for each ligand.

  • Grid Generation: Define the docking search space (the "grid box") by centering it on the known active site of the protein. The box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) for each ligand against the prepared protein target. The software will generate multiple possible binding poses and rank them using a scoring function, which estimates the binding free energy.[15]

  • Pose Analysis and Visualization:

    • Visually inspect the top-ranked docking poses for each analog in the context of the protein's active site using visualization software.

    • Analyze the key interactions (hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and protein residues.

    • Compare the binding poses of highly active versus inactive compounds to identify interactions that are critical for potency. For example, does the N-substituted group on an active compound form a hydrogen bond that is absent in an inactive analog?

Section 4: Data Analysis and Interpretation

Constructing an SAR Table

A well-organized SAR table is the primary tool for interpreting results. It systematically links structural modifications to changes in biological activity.

Table 1: Example SAR Data for this compound Analogs Targeting Kinase X

CmpdR¹ (at N1)R² (at SO₂N)R³ (at C2)Kinase X IC₅₀ (nM)Notes
1 HHH5,200Starting scaffold
2 CH₃HH4,800N1-methylation has minimal effect.
3 HBenzylH250Significant potency gain. Benzyl group likely occupies a hydrophobic pocket.
4 H4-F-BenzylH85Fluorine may form a favorable interaction or alter electronics.
5 H4-OH-BenzylH950Polar OH group is detrimental, suggesting a hydrophobic pocket.
6 HBenzylCH₃45C2-methylation further improves potency, likely filling a small adjacent pocket.
From Data to Knowledge
  • Activity Cliffs: The sharp drop in potency between compound 4 (85 nM) and compound 5 (950 nM) is an "activity cliff." It strongly implies that the para-position of the benzyl ring resides in a hydrophobic pocket and cannot tolerate polar groups.

  • Favorable Substitutions: The addition of a benzyl group at R² (Cmpd 3 ) and a methyl group at R³ (Cmpd 6 ) are clearly beneficial. This suggests a synergistic effect where both modifications engage favorable sub-pockets in the active site.

  • Next Steps: Based on this SAR, the next design cycle could focus on exploring other small, hydrophobic substituents at the C2 position and further probing the para-position of the R²-benzyl ring with other halogens or small lipophilic groups.

Conclusion

The this compound scaffold is a powerful and versatile starting point for drug discovery campaigns targeting a wide array of proteins.[3][4][8] A successful SAR program is not merely about synthesizing numerous compounds but is a systematic, hypothesis-driven investigation. By combining rational analog design, robust biological and computational protocols, and careful data analysis, researchers can efficiently navigate chemical space and optimize this privileged scaffold into potent and selective clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1H-Indole-5-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-Indole-5-sulfonamide is a crucial building block in medicinal chemistry, forming the scaffold for numerous therapeutic agents due to the privileged nature of the indole nucleus and the versatile chemistry of the sulfonamide group.[1][2] Its derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and anticancer agents.[2][3][4] However, the synthesis of this valuable intermediate is often plagued by challenges, including low yields, competing side reactions, and purification difficulties.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and optimizing the synthesis of this compound. We will delve into the causality behind common experimental pitfalls and offer field-proven solutions to enhance yield and purity.

Section 1: Overview of the Primary Synthetic Pathway

The most common and direct route for preparing this compound involves a two-step process. First, the indole ring undergoes electrophilic aromatic substitution with a sulfonating agent, typically chlorosulfonic acid, to form the key intermediate, 1H-indole-5-sulfonyl chloride.[1] This intermediate is then reacted with an ammonia source to yield the final product.

The primary challenge lies in controlling the regioselectivity of the initial sulfonylation. The indole ring is highly activated, with the C3 position of the pyrrole ring being the most nucleophilic.[5] Therefore, forcing the substitution onto the C5 position of the benzene ring requires carefully controlled conditions to minimize the formation of unwanted isomers and byproducts.

G cluster_0 Step 1: Electrophilic Sulfonylation cluster_1 Step 2: Amination Indole 1H-Indole SulfonylChloride 1H-Indole-5-sulfonyl chloride Indole->SulfonylChloride  Chlorosulfonic Acid (ClSO3H)  Low Temperature (0°C) Sulfonamide This compound SulfonylChloride_ref->Sulfonamide  Ammonium Hydroxide (NH4OH)  or other ammonia source

Caption: General workflow for the two-step synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: Why is my overall yield of this compound consistently low?

Low yields are the most common complaint and can originate from multiple stages of the process. A systematic approach is required to identify the root cause.

Potential Cause 1: Inefficient Electrophilic Sulfonylation The reaction of indole with chlorosulfonic acid is highly exothermic and sensitive.[6] Poor temperature control can lead to the degradation of the starting material and product. The acid itself can promote polymerization of the electron-rich indole ring if conditions are not optimal.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature at 0°C or below during the addition of chlorosulfonic acid. Use an ice-salt or acetone/dry ice bath.

    • Slow, Controlled Addition: Add the chlorosulfonic acid dropwise to a solution of indole in an appropriate solvent (e.g., acetonitrile) to dissipate heat effectively.[1]

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Chlorosulfonic acid reacts violently with water, which would quench the reaction and create hazardous conditions.

Potential Cause 2: Competing Side Reactions Several side reactions can significantly reduce the yield of the desired C5-substituted product.

  • Formation of Isomers: Sulfonylation can occur at other positions, primarily the highly reactive C3 position.

  • Di-substitution: Under harsh conditions, a second sulfonyl group may be added to the ring.

  • N-Sulfonylation: The indole nitrogen can also be sulfonylated.

  • Polymerization: Indole is known to polymerize in the presence of strong acids.[6]

  • Solution:

    • Optimize Stoichiometry: Use a slight excess, but not a large excess, of chlorosulfonic acid (e.g., 1.1 to 1.5 equivalents) to minimize di-substitution.

    • Consider N-Protection: Protecting the indole nitrogen with a group like tosyl (Ts) or phenylsulfonyl (SO2Ph) can deactivate the pyrrole ring, improving the regioselectivity for substitution on the benzene ring.[1][7] The protecting group can be removed later if necessary.

Potential Cause 3: Inefficient Amination The conversion of the sulfonyl chloride to the sulfonamide can be incomplete. 1H-Indole-5-sulfonyl chloride is a reactive intermediate but can degrade if left for extended periods or handled improperly.

  • Solution:

    • Use a Suitable Ammonia Source: A concentrated solution of ammonium hydroxide is commonly used. Alternatively, bubbling ammonia gas through the reaction mixture can be effective.

    • Ensure Basic Conditions: The reaction releases HCl, which must be neutralized. Using an excess of the ammonia source or adding a non-nucleophilic base like pyridine or triethylamine can drive the reaction to completion.[8][9]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the sulfonyl chloride intermediate.

G Start Low Yield of This compound Check_Step1 Analyze Step 1 (Sulfonylation) by TLC/LCMS Start->Check_Step1 Check_Step2 Analyze Step 2 (Amination) by TLC/LCMS Start->Check_Step2 Complex_Mixture Complex mixture with little starting material? Check_Step1->Complex_Mixture Yes SM_Remaining Significant starting material (indole) remains? Check_Step1->SM_Remaining No SC_Remaining Sulfonyl Chloride intermediate remains? Check_Step2->SC_Remaining Yes Sol_Polymer Cause: Polymerization/Degradation - Lower temperature during addition - Ensure anhydrous conditions - Add acid more slowly Complex_Mixture->Sol_Polymer Sol_Inactive Cause: Inactive Reagents - Check quality of ClSO3H - Ensure anhydrous conditions SM_Remaining->Sol_Inactive Sol_Amination Cause: Incomplete Amination - Use excess NH4OH or add base (Pyridine) - Increase reaction time/temperature - Check purity of sulfonyl chloride intermediate SC_Remaining->Sol_Amination

Caption: Troubleshooting decision tree for diagnosing low product yield.

Q2: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

Impurity profiling is key to optimization. The most common impurities are isomers and products of over-reaction.

ImpurityIdentification NotesMinimization Strategy
1H-Indole-3-sulfonyl chloride/sulfonamide Isomer. May have a different Rf on TLC. Characterize via ¹H NMR (different aromatic splitting pattern).N-protection of the indole ring prior to sulfonylation.
Di-sulfonylated Indole Higher molecular weight peak in MS. Significantly lower Rf on TLC.Use minimal excess of chlorosulfonic acid. Ensure efficient stirring and slow addition.
Indole Polymers Insoluble, tar-like material. Broad, unresolved signals in NMR.Maintain low temperature (<0°C). Minimize reaction time.
Unreacted 1H-Indole Matches starting material spot on TLC.Ensure activity of sulfonating agent. Allow sufficient reaction time.

Purification Strategy: Column chromatography on silica gel is the most effective method for separating the desired C5-sulfonamide from its isomers and other impurities. A gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, is typically effective.[4] Recrystallization from a suitable solvent like ethanol/water can be used for final polishing.

Section 3: Key Experimental Protocols

The following protocols are generalized and should be adapted based on laboratory-specific safety procedures and preliminary small-scale experiments.

Protocol 1: Synthesis of 1H-Indole-5-sulfonyl chloride
  • Preparation: Set up a three-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reaction Setup: Dissolve 1H-Indole (1.0 eq) in anhydrous acetonitrile (or dichloromethane) and cool the solution to 0°C in an ice bath.

  • Sulfonylation: Add chlorosulfonic acid (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction mixture at 0°C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC until the indole spot is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 1H-indole-5-sulfonyl chloride will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it under vacuum. This crude intermediate is often used immediately in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Suspend the crude 1H-indole-5-sulfonyl chloride (1.0 eq) in a suitable solvent like THF or dioxane in a round-bottom flask.

  • Amination: Cool the suspension in an ice bath and add concentrated ammonium hydroxide (5-10 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: If a precipitate forms, collect it by filtration. If not, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography or recrystallization to obtain pure this compound.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions when working with chlorosulfonic acid? A: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas.[1] Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a quenching station (e.g., a bucket with ice and sodium bicarbonate solution) ready for emergencies.

Q: Can alternative, milder sulfonating agents be used? A: Yes, while chlorosulfonic acid is common, concerns over its harshness have led to alternatives. The Burgess reagent provides a milder option for sulfonylation.[10] More recently, electrochemical methods have been developed for the direct synthesis of sulfonamides from thiols and amines, bypassing harsh reagents entirely.[11][12] These methods can offer better functional group tolerance and improved safety profiles.

Q: How do substituents on the indole starting material affect the reaction? A: Electron-donating groups (EDGs) on the benzene portion of the indole ring will activate it towards electrophilic substitution, potentially increasing the reaction rate but also the risk of side reactions. Electron-withdrawing groups (EWGs) will deactivate the ring, possibly requiring harsher conditions or longer reaction times to achieve full conversion.[6]

References

Technical Support Center: Overcoming Solubility Issues of 1H-Indole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1H-Indole-5-sulfonamide. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols to address solubility challenges encountered when working with this compound in aqueous buffers.

Understanding the Molecule: Why is Solubility a Challenge?

This compound (C₈H₈N₂O₂S) is a bifunctional molecule containing a hydrophobic indole ring and a weakly acidic sulfonamide group.[1] The poor aqueous solubility arises from the interplay of these two moieties:

  • Indole Ring System: The indole core is largely hydrophobic and contributes to the molecule's low intrinsic solubility in water.[2][3] This is a common characteristic of many small molecule inhibitors and drug candidates.[2]

  • Sulfonamide Group (-SO₂NH₂): This group is ionizable. The hydrogen on the nitrogen atom is weakly acidic. At physiological pH, the sulfonamide group can exist in both a neutral (unionized) and a negatively charged (ionized) state.[4][5] The unionized form is significantly less soluble in aqueous media than the ionized (salt) form.[4][5]

The solubility of sulfonamides is therefore highly dependent on the pH of the solution.[4][6][7] This pH-dependent behavior is the key to overcoming most solubility issues and can be explained by the Henderson-Hasselbalch equation.[8][9][10]

Troubleshooting Guide: A Step-by-Step Approach

Encountering precipitation or incomplete dissolution is a common roadblock. This guide provides a logical workflow to diagnose and solve the problem.

Initial Solubility Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with this compound.

G start Start: Compound (this compound) will not dissolve in aqueous buffer. prep_stock Did you prepare a concentrated stock in an organic solvent (e.g., DMSO)? start->prep_stock direct_diss Attempting direct dissolution in buffer. This is often unsuccessful due to hydrophobicity. prep_stock->direct_diss No precip_dilute Issue: Compound precipitates upon dilution of stock into aqueous buffer. prep_stock->precip_dilute Yes direct_diss->prep_stock This failed. Prepare a stock solution. check_dmso Is final DMSO concentration >0.5%? precip_dilute->check_dmso high_dmso High DMSO levels can cause 'salting out' and cellular toxicity. ACTION: Lower the stock concentration and repeat dilution. check_dmso->high_dmso Yes low_dmso DMSO concentration is acceptable. Precipitation is due to exceeding thermodynamic solubility. check_dmso->low_dmso No high_dmso->prep_stock Reformulate ph_adjust Strategy 1: pH Adjustment Is the buffer pH > 8.0? low_dmso->ph_adjust ph_low The sulfonamide is likely unionized. ACTION: Increase buffer pH to >8.0 to deprotonate and solubilize. (See Protocol 2) ph_adjust->ph_low No ph_ok pH is likely sufficient. Consider other strategies. ph_adjust->ph_ok Yes success Success: Clear, stable solution suitable for experiments. ph_low->success cosolvent Strategy 2: Use of Co-solvents ACTION: Add a co-solvent like PEG 400 or ethanol to the aqueous buffer before adding the compound stock. (See Protocol 3) ph_ok->cosolvent cosolvent->success

Caption: Troubleshooting workflow for this compound solubility.

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for preparing and solubilizing this compound.

Protocol 1: Preparation of a Concentrated Stock Solution

Causality: Direct dissolution in aqueous buffers is often futile due to the compound's hydrophobicity.[2] Creating a concentrated stock in a water-miscible organic solvent is the standard first step.[2][11] Dimethyl sulfoxide (DMSO) is typically the solvent of choice.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh Compound: Accurately weigh a specific amount of this compound (e.g., 1.96 mg) into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock from 1.96 mg (MW: 196.23 g/mol ), add 1.0 mL of DMSO.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particle-free solution should be obtained. Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow, provided the compound is stable under these conditions.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Self-Validation: A successfully prepared stock solution will be completely clear with no visible particulates. Before storing, centrifuge the tube at high speed (e.g., >10,000 x g) for 1 minute to pellet any microparticles that may not be visible. Use only the clear supernatant.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer

Causality: The sulfonamide group is acidic. By raising the pH of the aqueous buffer well above the compound's pKa, the equilibrium shifts towards the deprotonated, anionic form, which is significantly more soluble in water.[4][5] While the exact pKa of this compound is not readily published, related sulfonamides have pKa values in the range of 6-10.[4] Aiming for a pH of 8.0-9.0 is a robust starting point.

Materials:

  • 10 mM stock solution of this compound in DMSO (from Protocol 1)

  • Primary aqueous buffer (e.g., PBS, Tris-HCl)

  • Sterile 1 M NaOH or 1 M HCl for pH adjustment

  • pH meter

Procedure:

  • Prepare Buffer: Start with your desired final volume of aqueous buffer (e.g., 10 mL of PBS).

  • Adjust pH: While stirring, slowly add 1 M NaOH to raise the pH of the buffer to the target level (e.g., pH 8.5). Calibrate your pH meter before use.

  • Spike in Compound: Add the required volume of the DMSO stock solution to the pH-adjusted buffer to reach your final target concentration. For example, to make a 10 µM solution in 10 mL, add 10 µL of the 10 mM DMSO stock.

  • Final Check: Mix immediately and check for any signs of precipitation. The final solution should remain clear.

Self-Validation: A successful outcome is a visually clear solution that remains stable over the course of your experiment. As a control, prepare a parallel solution by adding the DMSO stock to the unadjusted (e.g., pH 7.4) buffer. The formation of a precipitate in the unadjusted buffer and a clear solution in the pH-adjusted buffer validates the effectiveness of this method.

Protocol 3: Using Co-solvents to Enhance Solubility

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[12] This makes the environment more favorable for dissolving hydrophobic compounds, effectively increasing their solubility.[12]

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvent such as Polyethylene Glycol 400 (PEG 400), ethanol, or propylene glycol.

Procedure:

  • Prepare Co-solvent Buffer: Prepare your aqueous buffer containing the co-solvent. A common starting point is 5-10% (v/v) of the co-solvent. For a 10 mL final volume with 10% PEG 400, mix 9 mL of your aqueous buffer with 1 mL of PEG 400.

  • Add Compound: Add the required volume of your DMSO stock solution to the co-solvent-containing buffer.

  • Mix and Observe: Vortex or invert to mix thoroughly. The solution should be clear.

Self-Validation: Compare the clarity of the solution prepared with the co-solvent to a solution prepared without it. The co-solvent method is validated if it prevents or reduces the precipitation observed in the buffer-only control.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, but it crashes out immediately when I add it to my PBS buffer at pH 7.4. What's happening? This is a classic sign of exceeding the thermodynamic solubility of the compound in the final aqueous medium. The DMSO keeps it in solution at a high concentration, but once diluted into the buffer, the compound's inherent low aqueous solubility takes over, causing it to precipitate.[2] Solution: Increase the pH of your PBS to >8.0 before adding the compound stock (Protocol 2) or incorporate a co-solvent (Protocol 3).

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay? As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. However, this is cell-line dependent. It is crucial to run a vehicle control (your final buffer containing the same percentage of DMSO but no compound) to ensure the solvent itself is not affecting your experimental results.

Q3: Can I heat the buffer to get the compound into solution? Heating can temporarily increase solubility, but it is a risky approach. The compound may precipitate out again as the solution cools to the experimental temperature (e.g., 37°C or room temperature), leading to inaccurate and non-reproducible concentrations. This method should be avoided in favor of the more reliable pH adjustment or co-solvent strategies.

Q4: I've tried adjusting the pH and using co-solvents, but I still see some precipitation at my desired high concentration. What are my other options? If you require a very high concentration that is beyond the limits of these methods, you may need to explore more advanced formulation strategies. These can include the use of surfactants (e.g., Tween-80, Cremophor EL) to form micelles that encapsulate the compound, or complexation agents like cyclodextrins.[2][13] These methods create more complex formulations and require careful validation to ensure the excipients do not interfere with the assay.

Data Summary Table
StrategyMechanism of ActionTypical ConcentrationProsCons
pH Adjustment Increases the proportion of the more soluble, ionized form of the sulfonamide group.[5]pH > 8.0Highly effective, uses minimal additives.May not be suitable for pH-sensitive assays or compounds.
Co-solvents Reduces the polarity of the aqueous solvent system, increasing the solubility of hydrophobic molecules.[12]5-20% (v/v)Effective for many compounds, compatible with many assays.High concentrations can affect biological systems; must run vehicle controls.
Surfactants Form micelles that encapsulate the hydrophobic compound.[13]0.1-2% (w/v)Can achieve higher concentrations.May interfere with assays, especially those involving membranes.
Cyclodextrins Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin cavity.[2][13]1-10% (w/v)Powerful solubilizing agents.Can be expensive; may alter compound availability to its target.

References

Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides. We will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer detailed protocols grounded in established chemical principles to help you optimize your reaction conditions and achieve higher yields and purity.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems

This section addresses specific issues you might encounter during your experiments, providing a systematic approach to problem-solving.

Problem 1: Low or No Product Yield

A low yield is one of the most common frustrations in sulfonamide synthesis. The root cause often lies in the quality of the reagents or the reaction conditions.

Initial Checks & Solutions
  • Reagent Quality:

    • Sulfonyl Chloride Integrity: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding and unreactive sulfonic acid.[1][2][3]

      • Solution: Always use a freshly opened bottle of sulfonyl chloride or purify it before use.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1][2]

    • Amine Purity: Amines can absorb carbon dioxide from the air to form carbamates, which can interfere with the reaction.[1]

      • Solution: Use a pure, dry amine. If necessary, purify the amine by distillation or recrystallization.

    • Solvent and Base Anhydrousness: The presence of water in your solvent or base will readily hydrolyze the sulfonyl chloride.[1][2]

      • Solution: Use anhydrous solvents and ensure your base (e.g., triethylamine, pyridine) is dry.

  • Reaction Conditions:

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.

      • Solution: A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) to neutralize the HCl generated.[1][4] For primary amines, a larger excess of the amine can sometimes be used to prevent bis-sulfonylation.[4]

    • Temperature Control: The reaction is often exothermic. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction.[1][2]

      • Solution: Start the reaction at 0 °C by adding the sulfonyl chloride slowly to the amine solution.[2] Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Gentle heating may be required for less reactive amines.[1]

Troubleshooting Workflow for Low Yield

Here is a decision tree to guide you through troubleshooting low yields in your sulfonamide synthesis.

low_yield_troubleshooting start Low Yield Observed reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check conditions_check Optimize Reaction Conditions workup_check Analyze Workup & Purification sub_reagent1 Sulfonyl Chloride Degradation? reagent_check->sub_reagent1 Check sub_conditions1 Incorrect Base or Solvent? conditions_check->sub_conditions1 Evaluate sub_workup1 Evidence of Side Products in Crude? workup_check->sub_workup1 Analyze sub_reagent2 Amine Reactivity or Side Reactions? sub_reagent1->sub_reagent2 No solution1 Use fresh/purified reagents. Run under inert atmosphere. sub_reagent1->solution1 Yes sub_reagent2->conditions_check No sub_conditions2 Suboptimal Temp or Time? sub_conditions1->sub_conditions2 No solution2 Screen bases (e.g., Pyridine, TEA). Use anhydrous solvents (e.g., DCM, THF). sub_conditions1->solution2 Yes sub_conditions2->workup_check No solution3 Vary temperature (e.g., 0°C to RT). Monitor by TLC for completion. sub_conditions2->solution3 Yes sub_workup2 Product Loss During Purification? sub_workup1->sub_workup2 No solution4 Adjust stoichiometry. Consider slow addition. sub_workup1->solution4 Yes solution5 Optimize extraction pH. Use alternative purification (e.g., crystallization). sub_workup2->solution5 Yes

Caption: Troubleshooting workflow for diagnosing low yields.

Problem 2: Presence of Significant Side Products

The formation of side products can complicate purification and reduce the overall yield of your desired sulfonamide.

Common Side Products and Their Prevention
  • Sulfonic Acid: As mentioned, this forms from the hydrolysis of the sulfonyl chloride.[2][4]

    • Prevention: Maintain strictly anhydrous conditions.[2]

  • Bis-sulfonated Amine: With primary amines, a second sulfonyl group can react with the initially formed sulfonamide, especially if a strong base is used.

    • Prevention: Add the sulfonyl chloride slowly to a solution with an excess of the primary amine. This ensures the sulfonyl chloride is more likely to react with an unreacted amine rather than the sulfonamide product.[4]

  • Reaction with Solvent or Base: Nucleophilic solvents or bases (like pyridine, although commonly used) can sometimes react with the highly electrophilic sulfonyl chloride.

    • Prevention: Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[4][5] If you suspect the base is interfering, consider a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA).

side_reactions sulfonyl_chloride R-SO₂Cl (Sulfonyl Chloride) desired_product R-SO₂-NH-R' (Desired Product) sulfonyl_chloride->desired_product + R'-NH₂ (Desired Reaction) sulfonic_acid R-SO₃H (Sulfonic Acid) sulfonyl_chloride->sulfonic_acid + H₂O (Hydrolysis) amine R'-NH₂ (Primary Amine) water H₂O (Moisture) sulfonamide_product R-SO₂-NH-R' (Sulfonamide) bis_sulfonated R-SO₂-N(R')-SO₂-R (Bis-sulfonated Product) sulfonamide_product->bis_sulfonated + R-SO₂Cl (Side Reaction)

Caption: Common side reactions in sulfonamide synthesis.

Problem 3: Difficulty in Product Isolation and Purification

Sulfonamides are often crystalline solids, but purification can be challenging due to their polarity and potential for hydrogen bonding.[6][7]

Purification Strategies
  • Recrystallization: This is the most effective method for purifying solid sulfonamides.[4]

    • Solvent Selection: The key is finding a solvent that dissolves your sulfonamide at high temperatures but not at room temperature, while impurities remain soluble. Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[4] Always perform small-scale solubility tests to find the optimal solvent system.

    • Procedure:

      • Dissolve the crude product in a minimal amount of boiling solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

      • Allow the solution to cool slowly to room temperature to form pure crystals.

      • Cool further in an ice bath to maximize recovery.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.[4]

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. Due to the polar nature of sulfonamides, polar solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are often required.

  • Acid-Base Extraction: The N-H bond in primary and secondary sulfonamides is weakly acidic. This property can be exploited for purification.

    • Procedure:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Wash with a dilute aqueous base (e.g., 1M NaOH) to deprotonate the sulfonamide, moving it into the aqueous layer.

      • Separate the layers and wash the organic layer again to ensure complete extraction.

      • Acidify the combined aqueous layers with dilute acid (e.g., 1M HCl) to re-protonate and precipitate the pure sulfonamide.

      • Filter the solid or extract with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing sulfonamides?

A1: The most classic and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[8][9][10] This method is generally high-yielding and applicable to a wide range of substrates.[9][10]

Q2: How do I choose the right base for my reaction?

A2: The base neutralizes the HCl generated during the reaction.[5] A non-nucleophilic organic base like pyridine or triethylamine is typically used to avoid competing with the amine reactant.[4] For sterically hindered or less reactive amines, a stronger, non-nucleophilic base might be necessary.[2]

Q3: The reaction with a secondary amine is very slow. What can I do?

A3: Secondary amines are generally less nucleophilic and more sterically hindered than primary amines, leading to slower reaction rates.[6][11] To improve the reaction, you can:

  • Increase the temperature: Gentle heating can often drive the reaction to completion.

  • Prolong the reaction time: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Use a more reactive sulfonylating agent: If available, a sulfonyl fluoride can sometimes be more effective.

  • Consider catalytic methods: For particularly challenging couplings, modern methods using transition metal catalysts (e.g., palladium or copper) have been developed.[6][9]

Q4: Do I need to use a protecting group for my amine?

A4: If your amine-containing starting material has other reactive functional groups (e.g., alcohols, other amines) that could react with the sulfonyl chloride, you will need to use a protecting group strategy.[12][13] Sulfonamides themselves can act as protecting groups for amines due to their stability and the way they reduce the nucleophilicity of the nitrogen.[12][14] However, for the synthesis itself, if the goal is to react a specific amine in a poly-functional molecule, other amines may need to be protected with groups like Boc or Cbz.

Q5: What are some alternative, modern methods for sulfonamide synthesis?

A5: While the sulfonyl chloride method is robust, concerns over the harsh conditions often needed to prepare sulfonyl chlorides have driven the development of new methods.[9][15] These include:

  • Metal-free oxidative coupling: Reactions of thiols or sodium sulfinates with amines in the presence of an oxidant.[8][16]

  • Transition-metal catalyzed cross-coupling: Coupling of aryl halides or boronic acids with sources of SO₂ and an amine.[9][17]

  • Electrochemical synthesis: An emerging green chemistry approach that couples thiols and amines.[17][18]

General Experimental Protocol

This protocol provides a general starting point for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.

general_protocol start Setup step1 1. Dissolve amine (1.1 eq) and base (1.5 eq) in anhydrous DCM under N₂. start->step1 step2 2. Cool to 0 °C (ice bath). step1->step2 step3 3. Slowly add sulfonyl chloride (1.0 eq) in anhydrous DCM. step2->step3 step4 4. Warm to RT and stir (2-12h). Monitor by TLC. step3->step4 step5 5. Quench with water. Separate layers. step4->step5 step6 6. Wash organic layer with 1M HCl, sat. NaHCO₃, brine. step5->step6 step7 7. Dry (Na₂SO₄), filter, and concentrate. step6->step7 end Purify (Recrystallization or Chromatography) step7->end

Caption: A typical experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the amine (1.1 equivalents).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., dichloromethane). To this solution, add a dry, non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equivalents).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a small amount of anhydrous solvent and add it dropwise to the cold amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, dilute the mixture with the solvent and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

References

Technical Support Center: Purification Strategies for Crude 1H-Indole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-Indole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven strategies for obtaining a high-purity product. The synthesis of indole-based sulfonamides is a critical area of research in medicinal chemistry, with applications ranging from anticancer to antimicrobial agents.[1][2][3][4] However, achieving the desired purity of the final compound can be a significant bottleneck.[5] This guide offers a structured approach to overcoming common purification challenges.

I. Troubleshooting and FAQs

This section addresses specific issues you might encounter during the purification of your crude this compound product.

Issue 1: My final product has low purity, with multiple spots on the TLC plate.

A1: Understanding the Impurities

Low purity is often due to side products from the synthesis or residual starting materials. Common impurities in sulfonamide synthesis include the hydrolyzed sulfonyl chloride (sulfonic acid) and, in the case of primary amines, bis-sulfonated products.[6] For indole derivatives, impurities can also arise from the indole starting material itself or from degradation during the reaction.[7]

A2: Initial Purification Strategy - Recrystallization

Recrystallization is often the most effective first step for purifying solid organic compounds like this compound.[6][8] The principle lies in the differential solubility of the desired compound and impurities in a given solvent at varying temperatures.[8]

  • Why it works: An ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the desired compound at room temperature or below, while the impurities remain in solution.[6]

  • Troubleshooting Recrystallization:

    • No crystals form: This could be due to using too much solvent. Try boiling off some of the solvent to create a more saturated solution.[9][10] If the solution is clear, scratching the inside of the flask with a glass rod can induce crystallization.[9]

    • Oiling out: If the product separates as an oil instead of crystals, it may be melting in the hot solvent. Try adding more solvent or using a solvent with a lower boiling point.[9] Using a solvent/anti-solvent system can also be effective.[11]

    • Poor recovery: Ensure the solution is thoroughly cooled, perhaps in an ice bath, to maximize crystal formation.[11] However, avoid cooling too quickly, as this can trap impurities.[9]

Issue 2: Recrystallization failed to significantly improve the purity.

A1: Advanced Purification - Column Chromatography

If recrystallization is insufficient, column chromatography is the next logical step.[6] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).[5][12]

  • Why it works: Compounds with different polarities will travel through the column at different rates, allowing for their separation.

  • Troubleshooting Column Chromatography:

    • Poor separation: The choice of eluent system is critical. A good starting point for indole sulfonamides might be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[13][14] You can optimize the ratio using thin-layer chromatography (TLC) beforehand.[5]

    • Co-elution of impurities: If impurities have similar polarities to your product, a standard silica gel column may not be sufficient. Consider using a different stationary phase or a more sophisticated chromatographic technique like High-Performance Liquid Chromatography (HPLC).[12][15]

Issue 3: I suspect acidic or basic impurities are present.

A1: Leveraging Chemical Properties - Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from a mixture.[16][17]

  • Why it works: This method exploits the different solubilities of a compound in its neutral and salt forms.[16][17] By treating the crude product (dissolved in an organic solvent) with an aqueous acid or base, you can selectively move acidic or basic impurities into the aqueous layer, leaving the desired neutral compound in the organic layer.[16]

  • Application to this compound:

    • The sulfonamide group is weakly acidic, and the indole nitrogen is very weakly basic. Depending on the impurities, you can use a weak base (like sodium bicarbonate) to remove acidic impurities or a dilute acid to remove basic impurities.[16][18]

Issue 4: How can I assess the purity of my final product?

A1: Analytical Techniques for Purity Determination

Several analytical methods can be used to determine the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative technique that can separate and quantify the desired compound and any impurities.[12][15]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity. The presence of multiple spots indicates impurities.[12] For visualization, UV light is commonly used, and a fluorescamine spray can enhance the detection of sulfonamides.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of the main compound and any impurities.[15]

II. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, or mixtures with water) to find one that dissolves the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.[8][11]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[11]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath.[6][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[6]

  • Drying: Allow the purified crystals to air dry or place them in a desiccator.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude product with different solvent mixtures (e.g., varying ratios of hexanes:ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[18][19]

  • Washing with Base (to remove acidic impurities): Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel, shake gently, and vent frequently to release any pressure. Allow the layers to separate and drain the aqueous layer. Repeat this washing step.[16][18]

  • Washing with Acid (to remove basic impurities): Add a dilute aqueous acid solution (e.g., 5-10% HCl) to the separatory funnel. Shake and vent as before. Allow the layers to separate and drain the aqueous layer.

  • Water Wash: Wash the organic layer with water to remove any residual acid or base.

  • Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter to remove the drying agent and evaporate the solvent to yield the purified product.[17]

III. Data and Visualization

Table 1: Common Solvents for Purification
Purification MethodSolvent/Solvent SystemRationale
RecrystallizationEthanol/Water, Isopropanol/WaterGood for moderately polar compounds; water acts as an anti-solvent.[6]
Column ChromatographyHexanes/Ethyl Acetate, Dichloromethane/MethanolGradients of these systems can effectively separate compounds of varying polarities.[13]
Acid-Base ExtractionDiethyl Ether, Ethyl AcetateGood organic solvents that are immiscible with water.[19]

Diagram 1: Purification Strategy Workflow

Purification_Workflow Crude_Product Crude this compound TLC_Analysis Initial Purity Assessment (TLC) Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Multiple spots or significant impurities Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Pure_Product Pure Product Purity_Check_1->Pure_Product High Purity Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Low Purity Purity_Check_2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_2 Purity_Check_2->Pure_Product High Purity Acid_Base_Extraction Acid-Base Extraction Purity_Check_2->Acid_Base_Extraction Persistent Impurities Purity_Check_3 Purity Check (TLC/HPLC) Acid_Base_Extraction->Purity_Check_3 Purity_Check_3->Pure_Product High Purity

Caption: A decision-making workflow for the purification of this compound.

Diagram 2: Logic of Acid-Base Extraction

Acid_Base_Extraction_Logic Start Crude Product in Organic Solvent (Indole-Sulfonamide + Acidic/Basic Impurities) Add_Base Wash with aq. NaHCO3 Start->Add_Base Separate_1 Separate Layers Add_Base->Separate_1 Organic_1 Organic Layer: Indole-Sulfonamide + Basic Impurities Separate_1->Organic_1 Aqueous_1 Aqueous Layer: Deprotonated Acidic Impurities Separate_1->Aqueous_1 Add_Acid Wash with aq. HCl Organic_1->Add_Acid Separate_2 Separate Layers Add_Acid->Separate_2 Organic_2 Organic Layer: Purified Indole-Sulfonamide Separate_2->Organic_2 Aqueous_2 Aqueous Layer: Protonated Basic Impurities Separate_2->Aqueous_2 Final_Product Isolate from Organic Layer Organic_2->Final_Product

Caption: The logical steps involved in an acid-base extraction for purification.

IV. References

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  • BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from --INVALID-LINK--

  • Roberts, J. L., & Dekker, C. A. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. --INVALID-LINK--

  • Chen, Y. C., Hu, S. H., & Chen, Y. P. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Molecules, 24(17), 3143. --INVALID-LINK--

  • Reinecke, M. G. (1980). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 197(2), 229-240. --INVALID-LINK--

  • Google Patents. (n.d.). Sulfonamide purification process. Retrieved from --INVALID-LINK--

  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Retrieved from --INVALID-LINK--

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from --INVALID-LINK--

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Simple Tests for Identification of Sulfonamides. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--

  • Lee, J. H., Kim, J. H., & Lee, J. H. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(10), 1774. --INVALID-LINK--

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • University of California, Irvine, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from --INVALID-LINK--

  • Siddiqui, N., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(19), 6649. --INVALID-LINK--

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from --INVALID-LINK--

  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--

  • Reddy, B. V. S., et al. (2014). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Organic Letters, 16(23), 6184-6187. --INVALID-LINK--

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. --INVALID-LINK--

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. ResearchGate. --INVALID-LINK--

  • Li, Y., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • Mondal, S., & Malakar, C. C. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(38), 131448. --INVALID-LINK--

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Raich-Montiu, J., et al. (2010). Studies on the extraction of sulfonamides from agricultural soils. Analytical and Bioanalytical Chemistry, 397(2), 807-814. --INVALID-LINK--

  • Stoob, K., et al. (2005). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. Analytical Chemistry, 77(19), 6173-6180. --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sinfoo Biotech. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • SciSpace. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Retrieved from --INVALID-LINK--

  • Supuran, C. T. (2014). 3-phenyl-1H-indole-5-sulfonamides: structure-based drug design of a promising class of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 9(8), 875-885. --INVALID-LINK--

  • Bolm, C., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5649-5654. --INVALID-LINK--

References

Identifying and minimizing side products in 1H-Indole-5-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1H-Indole-5-sulfonamide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis. Our focus is on identifying and minimizing common side products to maximize yield and purity.

Introduction: The Challenge of Selective Indole Functionalization

This compound is a critical building block in medicinal chemistry, forming the core of numerous therapeutic candidates.[1] The synthesis typically proceeds via a two-step route: electrophilic chlorosulfonylation of the indole ring followed by nucleophilic substitution with ammonia. While seemingly straightforward, the high electron density and reactivity of the indole nucleus present significant challenges, often leading to a mixture of undesired side products. This guide is designed to explain the causality behind these challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound? The most common and direct method involves a two-step process:

  • Chlorosulfonylation: Reacting indole with chlorosulfonic acid (ClSO₃H) to form the key intermediate, 1H-Indole-5-sulfonyl chloride. This is an electrophilic aromatic substitution.[2]

  • Amination: The subsequent reaction of the crude 1H-Indole-5-sulfonyl chloride with an ammonia source, such as aqueous ammonium hydroxide, to yield the final this compound.[2]

Q2: Why is strict temperature control so crucial in the chlorosulfonylation step? The indole ring is highly susceptible to degradation and polymerization under strong acidic conditions, which are characteristic of this reaction. Elevated temperatures accelerate these decomposition pathways, often resulting in the formation of intractable black tars and a significant reduction in yield. Maintaining low temperatures (e.g., -10 °C to 0 °C) is the single most important factor in preventing this.[3]

Q3: What are the primary safety concerns for this synthesis? The primary hazards are associated with the reagents:

  • Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing toxic HCl gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • 1H-Indole-5-sulfonyl chloride: The intermediate is also corrosive and highly moisture-sensitive.[2] Inhalation of its dust or contact with skin can cause severe burns.[2]

Q4: How stable is the 1H-Indole-5-sulfonyl chloride intermediate? This intermediate is highly unstable in the presence of moisture. It readily hydrolyzes to the corresponding indole-5-sulfonic acid, which will not undergo amination. Therefore, it is imperative to use the intermediate immediately after synthesis or store it under strictly anhydrous and inert conditions for a very short period.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Problem 1: During the addition of chlorosulfonic acid, my reaction mixture turned dark brown or black.

  • Probable Cause: This is a classic sign of indole polymerization or degradation. The strong acid, coupled with localized heating, is breaking down the sensitive indole ring.

  • Solution:

    • Aggressive Cooling: Ensure your reaction vessel is adequately submerged in a cooling bath (e.g., ice-salt or acetone/dry ice) and that the internal temperature is maintained below 0 °C throughout the addition.[3]

    • Slow Addition: Add the chlorosulfonic acid dropwise with vigorous stirring. This dissipates the heat of reaction and prevents localized "hot spots."

    • Solvent Choice: While often run neat, consider using an inert solvent like dichloromethane (DCM) at low temperatures to help control the reaction exotherm.

Problem 2: My TLC plate of the crude product shows multiple spots. What are they?

  • Probable Cause: The high reactivity of the indole ring makes it prone to over-reaction or reaction at undesired positions. The intermediate is also prone to hydrolysis.

  • Identifying the Side Products (See Diagram 2 below):

    • Di-sulfonated Indoles: The indole ring can undergo a second sulfonation, typically at the C-3 or C-7 position. These products will be significantly more polar than the desired mono-sulfonated product. The C-3 position is particularly susceptible to electrophilic attack.[4][5]

    • Indole-5-sulfonic acid: This is the hydrolysis product of your intermediate. It is highly polar and will often appear as a spot at the baseline of the TLC plate (Rf ≈ 0) in typical solvent systems (e.g., ethyl acetate/hexanes).

    • Unreacted Indole: A non-polar spot corresponding to your starting material.

  • Solution:

    • Control Stoichiometry: Use a carefully measured excess of chlorosulfonic acid (typically 2-5 equivalents), but avoid a large excess which promotes di-sulfonation.

    • Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture from hydrolyzing the sulfonyl chloride intermediate.

    • Rapid Workup: When quenching the reaction (e.g., by pouring onto ice), work quickly to extract the sulfonyl chloride into a non-polar organic solvent (like DCM or ether) to minimize its contact time with the aqueous environment. Proceed immediately to the amination step.

Problem 3: My final yield is disappointingly low.

  • Probable Cause: This is almost always linked to the hydrolysis of the 1H-Indole-5-sulfonyl chloride intermediate. If the intermediate hydrolyzes to the sulfonic acid, it cannot form the sulfonamide.

  • Troubleshooting Workflow:

    • Verify Anhydrous Technique: Re-evaluate every step for potential moisture ingress. Were the solvents from a freshly opened bottle or properly dried? Was the glassware flame-dried under vacuum?

    • Minimize Time: Do not store the sulfonyl chloride intermediate. The workflow from the completion of the chlorosulfonylation to the start of the amination should be as short as possible.

    • Efficient Amination: Ensure a sufficient excess of the ammonia source is used in the second step to drive the reaction to completion and neutralize any residual acids. The reaction is often exothermic and may require cooling to prevent side reactions.

Problem 4: How do I effectively purify the final this compound?

  • Probable Cause: The crude product may contain a mixture of the desired product, unreacted starting materials, and various side products.

  • Solution:

    • Recrystallization: The product is a solid with a reported melting point of 203.5-204.5 °C.[6] Recrystallization is the preferred method for purification on a larger scale. Common solvent systems include ethanol/water or isopropanol.

    • Column Chromatography: For smaller scales or to remove persistent impurities, flash column chromatography on silica gel is effective.[7] A gradient elution starting with a non-polar system (e.g., ethyl acetate/hexanes) is typically used.

Visualizing the Reaction and Side Products

The following diagrams illustrate the intended synthetic pathway and the formation of common impurities.

G Indole 1H-Indole Intermediate 1H-Indole-5-sulfonyl chloride Indole->Intermediate  ClSO₃H, < 0 °C Product This compound Intermediate->Product  NH₄OH (aq)

Caption: The two-step synthesis of this compound.

G Indole 1H-Indole Intermediate 1H-Indole-5-sulfonyl chloride Indole->Intermediate  ClSO₃H (1) Product Desired Product: This compound Intermediate->Product  NH₄OH (2) Hydrolysis Hydrolysis Product: Indole-5-sulfonic acid Intermediate->Hydrolysis  H₂O (Moisture) Disulfonated Over-reaction Product: Di-sulfonated Indole Intermediate->Disulfonated  Excess ClSO₃H  or High Temp

Caption: Competing reaction pathways leading to common impurities.

Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Always perform a thorough risk assessment before beginning any experiment.

Protocol 1: Synthesis of 1H-Indole-5-sulfonyl chloride (Intermediate)
StepActionCausality & Expert Notes
1 Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.Expertise: All glassware must be scrupulously dry to prevent premature hydrolysis of the product. An inert atmosphere is critical.
2 Place the flask in a cooling bath (ice-salt or acetone/dry ice) and cool to -10 °C.Causality: Maintains control over the highly exothermic reaction and prevents indole degradation.
3 Add indole (1.0 eq) to the flask.
4 Slowly, add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.Causality: Slow addition is critical to manage the exotherm. Vigorous stirring ensures even heat distribution.
5 After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours.Trustworthiness: This hold time ensures the reaction proceeds to completion. Monitor by TLC if feasible (quench a small aliquot in ammonia and spot).
6 Very carefully and slowly, pour the reaction mixture onto a stirred slurry of crushed ice.Causality: This quenches the reaction. The process is highly exothermic and will release HCl gas. Perform in an efficient fume hood.
7 Immediately extract the resulting aqueous suspension with cold dichloromethane or diethyl ether (3x).Expertise: The sulfonyl chloride is unstable in water. This step must be performed quickly to move the product into the organic phase and away from water.
8 Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.Causality: Removes residual water from the organic phase.
9 Do NOT concentrate. Proceed immediately to Protocol 2 with the resulting solution.Trustworthiness: The crude sulfonyl chloride is too unstable to isolate easily. Using the solution directly is the most reliable method.
Protocol 2: Synthesis of this compound (Final Product)
StepActionCausality & Expert Notes
1 Cool the solution of 1H-Indole-5-sulfonyl chloride from Protocol 1 in an ice bath.Causality: The amination reaction is also exothermic. Cooling prevents potential side reactions.
2 In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide (~30%, 10-20 eq) and cool it in an ice bath.Expertise: A large excess of ammonia ensures complete conversion and neutralizes generated HCl.
3 Slowly add the cold sulfonyl chloride solution to the stirred, cold ammonium hydroxide solution.Trustworthiness: A precipitate (the product) should form. Maintain cooling and vigorous stirring.
4 After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.Causality: Ensures the reaction goes to completion.
5 Collect the precipitated solid by vacuum filtration.
6 Wash the solid thoroughly with cold water to remove any inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.Expertise: Thorough washing is key to removing impurities before recrystallization.
7 Dry the crude solid under vacuum. Purify by recrystallization from an appropriate solvent (e.g., ethanol/water).Trustworthiness: Recrystallization should yield the product as a brown or off-white solid.[6]

References

Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays with 1H-Indole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Welcome to the technical support center for 1H-Indole-5-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are experiencing variability and reproducibility challenges in their biological assays. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve these issues effectively.

Part 1: Reagent Integrity and Preparation

The most frequent source of assay variability begins before the experiment even starts: with the compound itself. How this compound is stored, dissolved, and handled is critical.

Q1: My assay results are inconsistent from week to week. Could my this compound stock solution be the problem?

A1: Absolutely. The stability of your stock solution is paramount. This compound is a solid chemical that requires careful handling to maintain its integrity.[1] Inconsistency over time strongly suggests degradation or precipitation of your stock.

Causality: Small molecules, especially those with reactive groups like sulfonamides, can be sensitive to temperature, light, and repeated freeze-thaw cycles. The sulfonamide group can undergo hydrolysis, and the indole ring can be susceptible to oxidation. Storing the solution improperly or for extended periods can lead to a gradual decrease in the effective concentration of the active compound, leading to diminished or variable biological effects.

Troubleshooting Protocol: Stock Solution Preparation & Management

  • Solvent Selection: Due to its low aqueous solubility, a polar aprotic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.[2]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of DMSO added to your assay, reducing potential solvent-induced artifacts. A common error is using a low-concentration stock, which requires adding a larger volume of solvent that can impact cell health or enzyme activity.

  • Dissolution Procedure:

    • Bring the vial of this compound powder to room temperature before opening to prevent condensation of atmospheric moisture.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex thoroughly. Gentle warming (to 37°C) or sonication can be used to ensure complete dissolution, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, immediately aliquot the stock solution into small, single-use volumes in low-retention tubes. This is the single most effective step to prevent degradation from repeated freeze-thaw cycles.

    • Store aliquots at ≤ -20°C, protected from light. For long-term storage (months), -80°C is preferable. The recommended storage temperature for the solid compound is 2-8°C.[1]

  • Validation: Before use in a large-scale experiment, visually inspect a thawed aliquot for any signs of precipitation. If crystals are visible, warm gently and vortex. If they do not redissolve, the stock may have exceeded its solubility limit and should be remade.

Parameter Specification Source(s)
Chemical Formula C₈H₈N₂O₂S[3][4]
Molecular Weight 196.23 g/mol [3][4]
Appearance Solid (Brown)[1]
Storage (Solid) 2-8°C[1]
Storage (Stock in DMSO) ≤ -20°C (short-term), -80°C (long-term)Best Practice
Melting Point 203.5-204.5 °C[1]

Part 2: Assay Conditions and Off-Target Effects

Once you have a stable, validated stock solution, the next major source of variability lies within the experimental conditions of the assay itself.

Q2: I see a strong effect in one cell line but a weak or variable effect in another. What could be causing this discrepancy?

A2: This is a classic challenge that points to two primary factors: (1) the specific biological context of your assay system (e.g., pH, media components) and (2) potential off-target effects of the this compound scaffold.

Causality 1: pH-Dependent Activity The activity of sulfonamides can be profoundly influenced by the pH of the surrounding medium.[5][6] The sulfonamide group has a pKa, and its ionization state changes with pH.[7] This is critical because the ionized form of a drug often has different membrane permeability and target-binding affinity compared to the neutral form.[8] Different cell culture media are buffered to different pH ranges (e.g., DMEM vs. RPMI-1640), and cellular activity (e.g., high metabolic rate in cancer cells) can further alter the local micro-environmental pH. This variation can directly impact the effective concentration of the compound that reaches its intracellular target.

Causality 2: Off-Target Engagement The indole-sulfonamide scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to multiple targets. While your primary target may be one enzyme, this compound derivatives are potent inhibitors of other enzyme families, particularly Carbonic Anhydrases (CAs).[9][10] Different cell lines express different repertoires and levels of CA isoforms (e.g., CA I, II, IX, XII).[9][11] If your compound inhibits an off-target CA that is critical in one cell line but not another, you will observe cell-line-specific effects that can be easily misinterpreted as on-target activity, leading to poor reproducibility when the experiment is repeated in a different system.

Troubleshooting Workflow: Diagnosing Assay Variability

Here is a logical workflow to systematically diagnose the source of your reproducibility issues.

G start Poor Reproducibility Observed check_stock Step 1: Validate Reagent Is the stock solution fresh, correctly prepared, and free of precipitate? start->check_stock remake_stock Action: Prepare fresh stock solution. Follow best practices for aliquoting and storage. check_stock->remake_stock No check_assay Step 2: Evaluate Assay Conditions Are media, buffers, and cell passages consistent? check_stock->check_assay Yes remake_stock->check_assay ph_test Hypothesis: pH-Dependent Activity Run assay in buffers of varying pH (e.g., 6.8, 7.4, 7.8). check_assay->ph_test ph_dependent Result: Activity correlates with pH. Action: Standardize and monitor media pH rigorously. ph_test->ph_dependent Yes ph_independent Result: Activity is pH-independent. ph_test->ph_independent No conclusion Systematically Identify and Control Variable ph_dependent->conclusion off_target_test Hypothesis: Off-Target Effect Is there a known alternative target (e.g., Carbonic Anhydrase)? ph_independent->off_target_test off_target_confirm Result: Confirmed. Action: Use a more specific inhibitor as a control or perform counter-screening. off_target_test->off_target_confirm Yes cell_health_test Step 3: Assess Cell Health Are cells healthy? Is DMSO concentration too high (>0.5%)? off_target_test->cell_health_test No off_target_confirm->conclusion optimize_cells Action: Lower DMSO concentration. Perform cell viability assay (e.g., Trypan Blue, MTT). cell_health_test->optimize_cells No cell_health_test->conclusion Yes optimize_cells->conclusion

Caption: A systematic workflow for troubleshooting reproducibility.

Part 3: Data Interpretation and Controls

Even with perfect technique, data can be misleading without the proper controls and a clear understanding of the compound's mechanism.

Q3: The compound shows broad antibacterial activity, but the Minimum Inhibitory Concentration (MIC) varies between experiments. How can I get a more consistent reading?

A3: Variability in MIC assays is common and often stems from subtle inconsistencies in protocol execution. For sulfonamides, the mechanism of action provides specific clues for troubleshooting.

Mechanism of Action Context: Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase.[12][13] This enzyme is crucial for the bacterial synthesis of folic acid, a necessary precursor for DNA and RNA synthesis.[14][15] Because this is a competitive mechanism, the outcome is sensitive to the concentration of both the inhibitor (the sulfonamide) and the natural substrate (PABA).

MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_RNA DNA/RNA Synthesis Folic_Acid->DNA_RNA Growth Bacterial Growth DNA_RNA->Growth Sulfonamide This compound Inhibition Sulfonamide->Inhibition Inhibition->DHPS Competitively Inhibits

Caption: Simplified mechanism of action for sulfonamide antibiotics.

Troubleshooting Protocol: Standardizing an MIC Assay

  • Media Composition: The key variable is PABA and its precursors (e.g., thymidine) in the growth medium. Use a defined medium with low thymidine content, such as Mueller-Hinton Agar (MHA) or Cation-Adjusted Mueller-Hinton Broth (CAMHB), as recommended for sulfonamide susceptibility testing.[16] Using a rich, undefined medium can provide bacteria with downstream metabolites, allowing them to bypass the folic acid synthesis pathway and creating artificial resistance.

  • Inoculum Preparation: Strictly standardize the bacterial inoculum. The final concentration should be approximately 5 x 10⁵ CFU/mL for broth microdilution methods.[16] A common error is using an inconsistent or overly dense inoculum, which can overwhelm the bacteriostatic effect of the drug and lead to higher, more variable MIC values. Use a McFarland standard for consistent density.

  • Incubation Conditions: Standardize incubation time (e.g., 16-20 hours) and temperature (e.g., 35-37°C).[16] Reading the results too early or too late will alter the observed MIC.

  • Positive and Negative Controls:

    • Growth Control: Bacteria in medium without the compound.

    • Sterility Control: Medium only.

    • Reference Compound: Include a standard antibiotic with a known, narrow MIC range (e.g., sulfamethoxazole) in every assay. If the MIC of the reference compound is outside its acceptable range, it indicates a systemic issue with the assay (e.g., bad medium, incorrect inoculum) rather than a problem with your test compound.

Symptom Potential Cause Recommended Action
Drifting MIC values Inconsistent inoculum density.Standardize inoculum using a 0.5 McFarland standard.[16]
No activity observed PABA or thymidine in media.Use recommended low-thymidine media (e.g., Mueller-Hinton Broth).[16]
Precipitate in wells Compound exceeding solubility in aqueous media.Ensure final DMSO concentration is <0.5%. Check for precipitation in the highest concentration wells.
Entire plate is variable Inconsistent pH of media.Prepare fresh media for each experiment and verify pH before use.[5][6]

By applying these principles of reagent integrity, controlled assay conditions, and logical troubleshooting, you can significantly enhance the reproducibility of your experiments with this compound and generate high-quality, reliable data.

References

Technical Support Center: Optimizing 1H-Indole-5-sulfonamide Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research in kinase inhibitor development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for scientists and drug development professionals working to enhance the selectivity of 1H-Indole-5-sulfonamide-based compounds for a specific kinase target. Our goal is to equip you with the scientific rationale and practical methodologies to navigate the complexities of kinase inhibitor optimization.

Introduction: The Challenge of Kinase Inhibitor Selectivity

Protein kinases share a highly conserved ATP-binding pocket, making the development of selective inhibitors a significant challenge.[1][2] The this compound scaffold represents a promising starting point for kinase inhibitor design; however, initial hits often exhibit activity against multiple kinases.[3][4] This lack of selectivity can lead to off-target effects, complicating the interpretation of experimental results and potentially causing toxicity in therapeutic applications.[5][6] This guide will walk you through a systematic approach to iteratively improve the selectivity of your lead compound.

Part 1: Troubleshooting Guide - From Broad Activity to a Selective Probe

This section addresses common hurdles encountered during the optimization of a this compound kinase inhibitor.

Issue 1: My initial hit compound inhibits multiple kinases with similar potency. Where do I start with optimization?

This is a common starting point in kinase inhibitor discovery. The key is to gather structural information and systematically explore the chemical space around the this compound core.

Root Cause Analysis and Recommended Actions:

  • Lack of Structural Information: Without a co-crystal structure of your inhibitor bound to the target kinase, optimization is challenging. If obtaining a crystal structure is not immediately feasible, homology modeling can provide a working hypothesis of the binding mode.

  • Insufficient Structure-Activity Relationship (SAR) Data: A systematic SAR study is crucial to understand which parts of the molecule contribute to potency and which can be modified to enhance selectivity.

Experimental Workflow for Initial Optimization:

  • Establish a Robust Screening Cascade:

    • Primary Assay: An in vitro kinase assay (e.g., ADP-Glo, TR-FRET) to measure the IC50 against your primary target kinase.[7]

    • Selectivity Panel: Screen your compound against a panel of related kinases (e.g., kinases from the same family) and a few unrelated kinases to understand the initial selectivity profile.[2][8] Commercial services are available for broad kinome screening.[9]

    • Cellular Assay: A cell-based assay to confirm on-target engagement and measure cellular potency (e.g., Western blot for downstream substrate phosphorylation).

  • Systematic Modification of the this compound Scaffold:

    • Indole N1-Position: This position often provides a vector for exploring solvent-exposed regions. Modifications here can improve physicochemical properties and introduce selectivity by avoiding interactions with residues not present in the target kinase.

    • Indole Ring Substitutions (Positions 2, 3, 4, 6, 7): Small alkyl or halogen substitutions can probe for specific hydrophobic pockets or steric constraints within the ATP-binding site.

    • Sulfonamide Group: The sulfonamide moiety is critical for forming hydrogen bonds with the kinase hinge region.[10][11] Modifications to the amine portion of the sulfonamide can significantly impact selectivity.[12] Explore a variety of small and large, cyclic and acyclic amines.

Diagram 1: Initial SAR Exploration Workflow

SAR_Workflow Start Initial Hit: This compound Screening Establish Screening Cascade (Primary, Selectivity, Cellular) Start->Screening SAR Systematic Scaffold Modification Screening->SAR N1_Mod Indole N1-Position (Solvent Exposure) SAR->N1_Mod Ring_Mod Indole Ring (Hydrophobic Pockets) SAR->Ring_Mod Sulfonamide_Mod Sulfonamide Amine (Hinge Binding & Selectivity) SAR->Sulfonamide_Mod Analysis Analyze SAR Data (Potency vs. Selectivity) N1_Mod->Analysis Ring_Mod->Analysis Sulfonamide_Mod->Analysis Decision Identify Selectivity Hotspots Analysis->Decision Decision->SAR More Data Needed Iteration Iterative Optimization (Focus on Hotspots) Decision->Iteration Hotspots Identified Probe Selective Probe Iteration->Probe

Caption: A workflow for initial SAR studies to identify regions of the this compound scaffold that can be modified to improve selectivity.

Issue 2: My compound has good in vitro selectivity, but shows off-target effects in cells.

This discrepancy often points to factors beyond simple kinase inhibition, such as cell permeability, compound stability, or engagement of unforeseen targets.

Root Cause Analysis and Recommended Actions:

  • Poor Physicochemical Properties: The compound may have poor solubility or permeability, requiring high concentrations that lead to off-target effects.

  • Cellular Metabolism: The compound could be metabolized into a more promiscuous inhibitor.

  • Off-Target Engagement: The compound may be inhibiting other protein families or showing activity through mechanisms not captured in in vitro kinase assays.[5]

Troubleshooting Steps:

  • Assess Physicochemical Properties: Determine the solubility, lipophilicity (LogP/LogD), and permeability (e.g., PAMPA assay) of your compound.

  • Cellular Thermal Shift Assay (CETSA): This technique can confirm that your compound is engaging the intended kinase target inside the cell.

  • Use of Structurally Dissimilar Inhibitors: If another known inhibitor of your target kinase with a different chemical scaffold produces the same cellular phenotype, it strengthens the evidence for on-target activity.[13]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of your target kinase should rescue the observed phenotype if the effect is on-target.[13]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the sulfonamide group in achieving selectivity?

The sulfonamide group is a key pharmacophore in many kinase inhibitors. It often acts as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase, which is a backbone segment connecting the N- and C-lobes of the kinase domain.[10][11] While the hinge interaction is crucial for potency, selectivity is often achieved by modifying the substituent on the sulfonamide nitrogen (the "R" group in R-SO2-NHR'). This substituent can be designed to exploit differences in the shape and chemical nature of the solvent-exposed region adjacent to the hinge. For instance, a bulky or charged group may be tolerated by the target kinase but clash with the corresponding region in an off-target kinase.[12][14]

Q2: How do I choose the right kinases for my selectivity panel?

A well-designed selectivity panel is essential for efficient optimization.[8]

  • Initial Stages: Start with a small, focused panel that includes:

    • Kinases from the same family and subfamily as your target.

    • Known common off-targets for your scaffold class (if available from literature).

    • A few structurally diverse kinases to get a sense of broad selectivity.

  • Lead Optimization Stage: As you progress with a promising compound, it is advisable to screen against a much larger, commercially available panel (e.g., 100-400 kinases) to get a comprehensive view of its selectivity profile.[9]

Q3: What are some common off-target liabilities for indole-based kinase inhibitors?

While specific off-targets depend on the complete chemical structure, indole-containing molecules have been known to interact with a variety of biological targets. In the context of kinases, common off-targets often include closely related family members. For example, an inhibitor targeting a specific member of the tyrosine kinase family may also show activity against other tyrosine kinases. Additionally, some indole derivatives have been reported to interact with targets outside the kinome, such as carbonic anhydrases.[14][15] Therefore, a broad screening approach is recommended during lead optimization.

Q4: How can I use computational modeling to guide my optimization efforts?

Computational chemistry can be a powerful tool to prioritize which compounds to synthesize.[1]

  • Homology Modeling: If a crystal structure of your target kinase is unavailable, you can build a homology model based on the structure of a closely related kinase.

  • Molecular Docking: Dock your designed analogs into the active site of the target kinase and key off-target kinases. This can help you predict which modifications are likely to improve selectivity by, for example, introducing a steric clash in the off-target's binding site.

  • Free Energy Calculations: More rigorous methods like free energy perturbation (FEP) can provide quantitative predictions of binding affinity and selectivity, though they are more computationally expensive.

Diagram 2: Leveraging Structural Differences for Selectivity

Selectivity_Concept cluster_0 Target Kinase cluster_1 Off-Target Kinase Target_Pocket Binding Pocket (Large Hydrophobic Pocket) Inhibitor_Target Modified Inhibitor (Bulky Group) Inhibitor_Target->Target_Pocket Favorable Interaction OffTarget_Pocket Binding Pocket (Small Residue) Inhibitor_OffTarget Modified Inhibitor (Bulky Group) Inhibitor_OffTarget->OffTarget_Pocket Steric Clash

Caption: Exploiting differences in the kinase binding pocket to achieve selectivity. A modification that fits well in the target kinase creates a steric clash in the off-target kinase.

Part 3: Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for measuring the IC50 of your this compound inhibitor.

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate peptide/protein

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (specific to the target kinase)

  • ATP

  • This compound compound stock solution (in DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of your inhibitor in DMSO. Then, dilute the compounds to their final assay concentration in the kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of your diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at the optimal temperature for your kinase (e.g., 30 °C) for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Summarizing Selectivity Data

A crucial aspect of optimizing selectivity is the clear and concise presentation of your data. A selectivity table allows for easy comparison of the potency of your compounds against the target kinase and various off-target kinases.

Table 1: Example Selectivity Profile for this compound Analogs

Compound IDModificationTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Lead-001 (Parent)50751201.5
Analog-A1 N1-methyl451502003.3
Analog-B1 Sulfonamide-morpholine65>10,000>10,000>153
Analog-C1 3-chloroindole2530801.2

This table illustrates how different modifications to the lead compound can impact potency and selectivity. Analog-B1, for example, shows a dramatic improvement in selectivity, albeit with a slight loss of potency against the primary target.

References

Technical Support Center: Improving the Regioselectivity of Indole Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole sulfonylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regioselective sulfonylation on the indole nucleus. The inherent reactivity of the indole ring at multiple positions—primarily N1, C3, and to a lesser extent, C2—presents a significant synthetic challenge. This resource provides in-depth, experience-based answers to common troubleshooting questions, backed by established chemical principles and protocols.

The Core Challenge: Understanding Indole's Reactivity

The indole scaffold possesses a unique electronic structure. The nitrogen atom (N1) is pyrrolic, and its lone pair contributes to the aromaticity of the bicyclic system. This makes the indole ring electron-rich and highly susceptible to electrophilic attack. However, this reactivity is not uniform. The C3 position is typically the most nucleophilic carbon due to its ability to stabilize the resulting cationic intermediate (Wheland intermediate) without disrupting the aromaticity of the benzene ring. The N1 position, while possessing a lone pair, is also acidic (pKa ≈ 17). Deprotonation of the N-H bond creates a highly nucleophilic indolide anion. This dual reactivity is the root cause of most regioselectivity issues.

Below is a diagram illustrating the primary competing sites for electrophilic sulfonylation.

Caption: Competing pathways in indole sulfonylation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of N1- and C3-sulfonylated products. How can I favor exclusive N-sulfonylation?

Answer: This is the most common regioselectivity problem. The key is to exploit the acidity of the N-H bond. To achieve high N-selectivity, you must completely deprotonate the indole nitrogen before introducing the sulfonyl chloride. This generates the indolide anion, which is a much stronger nucleophile at the nitrogen center than the neutral indole is at C3.

Causality:

  • Base Selection is Critical: A strong, non-nucleophilic base is required to irreversibly deprotonate the indole. Sodium hydride (NaH) is the classic choice. Weaker bases like triethylamine or pyridine are often insufficient to fully deprotonate the indole, leading to an equilibrium mixture where the more nucleophilic C3 of the neutral indole can still react.[1]

  • Solvent Effects: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation from NaH, enhancing the reactivity of the resulting indolide anion and do not interfere with the reaction.

  • Temperature Control: The deprotonation step is typically performed at 0 °C to control the initial exothermic reaction, followed by the slow addition of the sulfonylating agent.

Protocol: Selective N1-Sulfonylation of Indole
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indole substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (or THF) to create a 0.2-0.5 M solution. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

    • Scientist's Note: You will observe hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until bubbling ceases, to ensure complete formation of the sodium indolide salt.

  • Sulfonylation: Prepare a solution of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 equiv) in a minimal amount of anhydrous DMF/THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q2: I want to achieve C3-sulfonylation, but my reaction primarily yields the N-sulfonylated product. How do I reverse the selectivity?

Answer: To favor C3-sulfonylation, you must suppress the reactivity of the N1 position. This is typically achieved by avoiding strong bases and often involves using a Lewis acid or specific reaction conditions that promote electrophilic attack on the electron-rich C3 position of the neutral indole.

Causality:

  • Avoiding Deprotonation: The N-H bond must remain protonated. Therefore, strong bases like NaH are completely avoided. The reaction is run under neutral or, in some cases, mildly acidic conditions.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the sulfonylating agent, increasing its electrophilicity and promoting a Friedel-Crafts-type reaction at the most nucleophilic carbon (C3).

  • Protecting Groups: An alternative, highly effective strategy is to first protect the nitrogen with a group that can be easily removed later. This physically blocks the N1 position, forcing sulfonylation to occur at C3. Electron-withdrawing protecting groups like tosyl (Ts) or Boc also deactivate the ring, but C3 remains the most reactive site for further electrophilic substitution.[2]

Protocol: Selective C3-Sulfenylation/Sulfinylation (as a proxy for C-S bond formation)

Direct C3-sulfonylation can be challenging, but C3-sulfenylation or sulfinylation methods highlight the principles for C-C bond formation. An iodine-catalyzed C3-H sulfinylation provides a good example.[3]

  • Setup: In a reaction vial, combine the indole (1.0 equiv), the sulfenamide reagent (1.2 equiv), and iodine (I₂, 20 mol%).[3]

  • Solvent: Add 1,2-dichloroethane (DCE) as the solvent.[3]

  • Reaction: Seal the vial and heat the mixture at 100 °C for the specified time (monitor by TLC/LC-MS).[3]

  • Workup: After cooling, quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction and Purification: Extract with an appropriate organic solvent, dry, concentrate, and purify via column chromatography.

Q3: My goal is the less common C2-sulfonylation. What specific methods can achieve this?

Answer: C2-sulfonylation is synthetically challenging because it is electronically disfavored compared to C3. Directing the reaction to the C2 position requires specialized methods that override the intrinsic reactivity of the indole ring. Iodine-mediated or catalyzed reactions have proven particularly effective.[4][5][6]

Causality: The mechanism often involves an initial iodination of the indole at the C3 position. This blocks C3 and activates the ring. Subsequent steps, potentially involving the formation of an iodonium intermediate, facilitate the delivery of the sulfonyl group to the C2 position, followed by rearomatization.[7]

Protocol: Iodine-Mediated C2-Sulfonylation of Indoles

This protocol is adapted from a reported facile method for regioselective C2 sulfonylation.[4]

  • Preparation: To a mixture of the indole (1.0 equiv) and the sodium sulfinate salt (2.0 equiv) in a round-bottom flask, add Dichloromethane (DCM) as the solvent.

  • Iodine Addition: Add molecular iodine (I₂, 2.0 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature for approximately 2 hours, monitoring for the consumption of the starting material.[4]

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution.

  • Purification: Extract the product with DCM, wash the organic layer, dry, and concentrate. Purify the resulting 2-sulfonylated indole using column chromatography.[4]

Q4: What are the best analytical methods to confirm the regioselectivity of my sulfonylation reaction?

Answer: Unequivocally determining the site of sulfonylation is crucial. A combination of spectroscopic techniques is the most reliable approach.

  • ¹H NMR Spectroscopy: This is the first and most powerful tool.

    • N1-Sulfonylation: The characteristic N-H proton signal (typically a broad singlet around δ 8.0-8.5 ppm) will disappear. You will see characteristic shifts in the protons on the pyrrole ring.

    • C3-Sulfonylation: The C2-H proton, which is typically a doublet or triplet around δ 7.2-7.5 ppm in the starting indole, will become a sharp singlet. The N-H proton will still be present.

    • C2-Sulfonylation: The C3-H proton, usually a doublet of doublets around δ 6.5 ppm, will remain, but its coupling pattern may change. The C2-H proton will be absent.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons directly attached to the sulfonyl group will change significantly.

  • 2D NMR (HMBC, NOESY):

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for correlations between the protons on the sulfonyl group (e.g., the methyl protons of a tosyl group) and the carbons of the indole ring (C2 or C3a/C7a for N-sulfonylation; C2/C3a for C3-sulfonylation). This is often definitive.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): For N-sulfonylated products, you may observe a through-space correlation between the ortho-protons of the sulfonyl group and the C2-H and C7-H of the indole ring.

  • HPLC/LC-MS: Useful for assessing the purity and ratio of isomers in a crude reaction mixture. Different regioisomers will almost always have different retention times.[8]

  • X-ray Crystallography: Provides unambiguous structural proof if a suitable single crystal can be obtained.

Troubleshooting Decision Workflow

If your reaction is not providing the desired selectivity, use the following workflow to diagnose and solve the issue.

TroubleshootingWorkflow start Reaction Outcome? mixture Mixture of N1/C3 Products start->mixture no_reaction No Reaction / Low Yield start->no_reaction wrong_isomer Wrong Isomer Formed (e.g., got N1, wanted C3) start->wrong_isomer sol_mixture1 Goal: N1-Sulfonylation mixture->sol_mixture1 sol_mixture2 Goal: C3-Sulfonylation mixture->sol_mixture2 sol_noreact Troubleshoot Reaction no_reaction->sol_noreact sol_wrong Re-evaluate Strategy wrong_isomer->sol_wrong action_mixture1a Use stronger base (NaH). Ensure complete deprotonation. sol_mixture1->action_mixture1a action_mixture1b Use polar aprotic solvent (DMF). Add sulfonyl chloride at 0°C. sol_mixture1->action_mixture1b action_mixture2a Protect N1 position first (e.g., with Boc or Ts group). sol_mixture2->action_mixture2a action_mixture2b Use Lewis acid catalyst. Avoid all bases. sol_mixture2->action_mixture2b action_noreact1 Check reagent quality (anhydrous solvents?). Is sulfonyl chloride fresh? sol_noreact->action_noreact1 action_noreact2 Increase temperature or reaction time. Consider a more reactive sulfonylating agent. sol_noreact->action_noreact2 action_wrong Consult protocols for the desired regioisomer. (e.g., Iodine for C2, Base for N1) sol_wrong->action_wrong

Caption: Decision tree for troubleshooting indole sulfonylation.

Summary of Conditions for Regioselectivity

The table below provides a high-level summary of the typical conditions required to achieve the desired regiochemical outcome.

Target Position Key Strategy Typical Base Typical Solvent Catalyst/Additive Core Principle
N1 DeprotonationStrong (NaH, KHMDS)Polar Aprotic (DMF, THF)NoneReaction via the highly nucleophilic indolide anion.
C3 N-H Protection or Neutral ReactionNone / Weak Organic BaseAprotic (DCM, DCE)Lewis Acid (e.g., ZnCl₂)Electrophilic attack on the most nucleophilic carbon of the neutral indole.
C2 Specific ActivationVaries by methodAprotic (DCM)Molecular Iodine (I₂)Overriding intrinsic reactivity via a specific mechanistic pathway.[4][5][6]

References

Validation & Comparative

A Comparative Guide to Validating the Bioactivity of a Novel 1H-Indole-5-sulfonamide Derivative as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the bioactivity of a newly synthesized 1H-Indole-5-sulfonamide derivative, hereafter designated as INV-5S . The indole-sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, antimalarial, and enzyme inhibitory agents.[1][2] Our internal structural modeling suggests that INV-5S may act as an inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK), a critical node in the MAPK/ERK signaling pathway frequently dysregulated in various cancers.[3]

This document outlines a tiered, self-validating experimental strategy designed to rigorously assess the bioactivity of INV-5S. We will compare its performance against a well-established, FDA-approved MEK inhibitor (Trametinib) as a positive control and a vehicle control (DMSO) as the negative baseline. The objective is to move beyond simple screening and build a robust data package that confirms the compound's mechanism of action, from cellular effects to direct target engagement and pathway modulation.

The Validation Strategy: A Tiered Approach

A logical, stepwise approach is crucial for efficiently validating a new chemical entity.[4][5] Our strategy is designed to answer four fundamental questions in sequence, with each tier of experiments building upon the last. This ensures that resources are committed to more complex assays only after foundational activity has been confirmed.

G tier1 Tier 1: Cellular Phenotype (Cell Viability Assay) decision1 Is it cytotoxic? tier1->decision1 tier2 Tier 2: Target Engagement (Cellular Thermal Shift Assay - CETSA) decision2 Does it bind the target? tier2->decision2 tier3 Tier 3: Direct Target Inhibition (In Vitro Kinase Assay) decision3 Does it inhibit the target? tier3->decision3 tier4 Tier 4: Pathway Modulation (Western Blot for p-ERK) go Proceed tier4->go decision1->tier2 Yes stop Stop/Redesign decision1->stop No decision2->tier3 Yes decision2->stop No/Off-Target decision3->tier4 Yes decision3->stop No/Indirect Effect

Caption: Tiered Experimental Workflow for INV-5S Validation.

The Target: MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active due to mutations in upstream components like RAS or RAF. MEK1/2 are dual-specificity protein kinases that serve as a critical convergence point in this cascade, phosphorylating and activating ERK1/2.[3] Inhibiting MEK is a clinically validated strategy for cancer therapy.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor INV-5S & Trametinib Inhibitor->MEK

Caption: The MAPK/ERK Signaling Pathway and the Point of Inhibition.

Tier 1: Assessing Cellular Phenotype with a Cell Viability Assay

Rationale: The first and most fundamental question is whether INV-5S has any biological effect on living cancer cells. Cell viability and proliferation assays are indispensable tools in early drug discovery to quantify a compound's cytotoxic or cytostatic properties.[6][7] We will use the WST-1 assay, a colorimetric method that measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.[8]

Comparison Framework:

  • Test Article: INV-5S (to determine its potency).

  • Positive Control: Trametinib (a known MEK inhibitor with established potency).

  • Negative Control: Vehicle (0.1% DMSO, to establish baseline cell viability).

Experimental Protocol: WST-1 Cell Viability Assay
  • Cell Seeding: Seed A549 human lung carcinoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration series of INV-5S and Trametinib in culture medium, ranging from 200 µM to 2 nM. The vehicle control will be medium with 0.2% DMSO.

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation & Measurement: Incubate the plate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Expected Data & Interpretation
CompoundCell LineAssayIC50 (nM)
INV-5S A549WST-1 (72h)85
Trametinib A549WST-1 (72h)15
Vehicle (DMSO) A549WST-1 (72h)> 100,000

An IC50 value in the nanomolar or low micromolar range for INV-5S would confirm it has antiproliferative activity, justifying progression to the next tier. The comparison with Trametinib provides a benchmark for its relative potency.

Tier 2: Confirming Target Engagement in a Cellular Context

Rationale: A reduction in cell viability is a promising start, but it does not prove that the compound works by inhibiting MEK. The effect could be due to off-target toxicity. Target engagement assays are essential to confirm that a compound physically interacts with its intended molecular target within a live cell.[9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that relies on the principle of ligand-induced thermal stabilization.[11] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture & Treatment: Grow A549 cells to ~80% confluency. Treat the cells with either vehicle (0.1% DMSO) or a high concentration of INV-5S (e.g., 10 µM) for 2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of soluble MEK1/2 protein at each temperature point using Western Blotting.

Expected Data & Interpretation

By plotting the amount of soluble MEK protein against temperature, we expect to see a "melting curve." In the presence of INV-5S, this curve should shift to the right, indicating a higher melting temperature (Tm). This thermal shift is direct evidence that INV-5S binds to and stabilizes MEK in its native cellular environment.

G start Treat Cells (Vehicle vs. INV-5S) heat Apply Temperature Gradient start->heat lyse Lyse Cells & Centrifuge heat->lyse analyze Analyze Soluble MEK (Western Blot) lyse->analyze result Compare Melting Curves analyze->result conclusion Conclusion: Target Engagement Confirmed result->conclusion If Tm shifts right

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Quantifying Direct Target Inhibition

Rationale: After confirming that INV-5S binds to MEK in cells, the next critical step is to determine if this binding event leads to the inhibition of the kinase's enzymatic activity. An in vitro kinase assay, using purified recombinant enzyme, provides a clean, cell-free system to measure direct inhibition and calculate a precise IC50 value against the target.[12][13] This helps rule out the possibility that the cellular effects are due to modulation of an upstream component.

Comparison Framework:

  • Test Article: INV-5S (to determine its direct inhibitory potency).

  • Positive Control: Trametinib (to benchmark against a known direct inhibitor).

  • Negative Control: Vehicle (0.1% DMSO, to establish 100% enzyme activity).

Experimental Protocol: TR-FRET In Vitro Kinase Assay
  • Reaction Setup: In a 384-well plate, combine recombinant active MEK1 enzyme with a specific concentration of a biotinylated ERK1 substrate and the test compounds (INV-5S, Trametinib, or DMSO) in kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the enzyme. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the detection reagents: a Europium-labeled anti-phospho-ERK antibody (donor) and Streptavidin-Allophycocyanin (acceptor). Incubate for 60 minutes.

  • Measurement: Read the plate on a TR-FRET enabled plate reader. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot this against the compound concentration to determine the IC50 value.

Expected Data & Interpretation
CompoundTarget EnzymeAssayIC50 (nM)
INV-5S MEK1TR-FRET55
Trametinib MEK1TR-FRET8
Vehicle (DMSO) MEK1TR-FRET> 100,000

A potent IC50 value from this assay confirms that INV-5S is a direct inhibitor of MEK1's catalytic activity. Comparing the in vitro IC50 with the cellular IC50 gives an initial indication of the compound's cell permeability and potential for metabolism.

Tier 4: Verifying Downstream Pathway Modulation

Rationale: The final validation step is to demonstrate that the direct inhibition of MEK by INV-5S translates into the expected biological outcome within the cell: a decrease in the phosphorylation of its downstream substrate, ERK.[14] Western blotting is the gold-standard technique for measuring changes in the phosphorylation status of specific proteins in cell lysates.[15]

Experimental Protocol: Western Blot for Phospho-ERK
  • Cell Treatment: Plate A549 cells and allow them to attach. Starve the cells overnight in a low-serum medium to reduce basal pathway activity.

  • Inhibition: Pre-treat the cells for 2 hours with various concentrations of INV-5S, Trametinib, or vehicle (DMSO).

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 15 minutes to robustly activate the MAPK/ERK pathway.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE & Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[16][17]

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control.

  • Detection: After washing, incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

Expected Data & Interpretation

The results should show a dose-dependent decrease in the p-ERK signal in cells treated with INV-5S and Trametinib, while the t-ERK signal remains constant. This result provides the final piece of evidence, directly linking the compound's activity to the intended signaling pathway and confirming its mechanism of action. Densitometric analysis can be used to quantify the reduction and calculate an IC50 for pathway inhibition.

Compoundp-ERK Inhibition IC50 (nM)
INV-5S 95
Trametinib 20

Conclusion

This comparative guide presents a rigorous, multi-tiered strategy for validating the bioactivity of the novel compound, INV-5S. By systematically progressing from broad cellular effects to specific target engagement, direct inhibition, and pathway modulation, researchers can build a high-confidence data package. The consistent inclusion of positive (Trametinib) and negative (Vehicle) controls at each stage ensures that the data is robust, interpretable, and self-validating. Following this workflow will definitively characterize the biological activity of this compound derivatives and provide a solid foundation for further preclinical development.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted 1H-Indole-5-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-indole-5-sulfonamide scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the design of potent and selective enzyme inhibitors. Compounds bearing this moiety have garnered significant attention for their diverse biological activities, most notably as anticancer and antiglaucoma agents.[1][2] The therapeutic potential of these molecules often stems from the strategic incorporation of the sulfonamide group (-SO₂NH₂), a powerful zinc-binding pharmacophore. This functional group is renowned for its ability to coordinate with the zinc ion (Zn²⁺) present in the active site of metalloenzymes, particularly the carbonic anhydrases (CAs).[3][4]

Carbonic anhydrases are a family of ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several isoforms are known, and while some are cytosolic and widespread (e.g., hCA I and II), others are transmembrane and overexpressed in various tumors, such as hCA IX and XII.[3][5] This differential expression makes the tumor-associated isoforms attractive targets for cancer therapy. By inhibiting these enzymes, the acidic tumor microenvironment can be disrupted, hindering cancer cell proliferation, invasion, and metastasis.[3]

This guide provides a comprehensive, in-depth comparison of the structure-activity relationships (SAR) for substituted 1H-indole-5-sulfonamides. We will dissect the role of substitutions at various positions on the indole core, analyze their impact on inhibitory potency and isoform selectivity, and provide the experimental context for these findings. The objective is to offer researchers and drug development professionals a clear, data-driven understanding of how to rationally design next-generation inhibitors based on this versatile scaffold.

The this compound Scaffold: A Tale of Two Moieties

The efficacy of this compound class is rooted in the synergistic interplay between the indole core and the C5-sulfonamide group.

  • The Sulfonamide Group: This is the primary "warhead" for CA inhibition. The nitrogen atom of the primary sulfonamide deprotonates and forms a coordinate bond with the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its function. The general requirement for potent CA inhibition is an unsubstituted sulfonamide group.[6][7]

  • The Indole Ring System: Far from being a mere linker, the indole scaffold provides a rigid, planar structure that can be extensively modified. Substituents on the indole ring project into different regions of the CA active site, allowing for the fine-tuning of binding affinity and, crucially, isoform selectivity. By exploiting subtle differences in the amino acid residues lining the active sites of different CA isoforms, selectivity for tumor-associated targets (IX, XII) over off-target cytosolic forms (I, II) can be achieved.[8][9]

Caption: Core this compound scaffold and key modification points.

Comparative Structure-Activity Relationship Analysis

The strategic modification of the indole ring is paramount for optimizing the biological profile of these inhibitors. Below, we compare the effects of substitutions at key positions.

Substitutions at the Indole Nitrogen (N1)

The N1 position of the indole (or indoline) ring is a critical handle for modulating activity. Studies comparing different N-substituents on an indoline-5-sulfonamide core have revealed a clear preference for acyl groups over alkyl groups for inhibiting tumor-associated CAs.[3]

  • N-Acylation: The introduction of an acyl group (e.g., benzoyl derivatives) generally leads to a significant increase in inhibitory activity against hCA XII.[3] For instance, 1-acylated indoline-5-sulfonamides demonstrate potent inhibition of both hCA IX and hCA XII, with Kᵢ values reaching the low nanomolar range (41.3 nM for hCA XII).[3] The electron-withdrawing nature of the acyl group and its potential for additional hydrogen bonding interactions within the active site likely contribute to this enhanced potency.

  • N-Alkylation: In contrast, less polar alkyl fragments at the N1 position result in a comparative loss of activity against hCA XII.[3]

Table 1: Comparison of N1-Substituents on Indoline-5-sulfonamide Core Against Carbonic Anhydrases

Compound ID N1-Substituent hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Reference
4a Benzoyl >10000 226.7 132.8 99.8 [3]
4f 3-Chlorobenzoyl 441.7 108.4 149.9 41.3 [3]
4g 4-Chlorobenzoyl >10000 95.8 325.2 43.1 [3]

| 10 | (Less polar alkyl) | - | - | - | (Lower activity) |[3] |

Data extracted from Martinceva et al., 2022. The data for compound 10 was described qualitatively as having lower activity.

Substitutions at Position C2

Position C2 is frequently utilized to introduce larger side chains, often via a linker, to probe deeper regions of the CA active site. A highly successful strategy involves the installation of a 2-(hydrazinocarbonyl) group, which serves as a versatile anchor for creating a library of hydrazone derivatives.[1][8][10]

This approach has yielded compounds with excellent potency and, critically, high selectivity for the tumor-associated isoforms hCA IX and XII over the off-target cytosolic isoforms hCA I and II.[5][8] For example, a series of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide based hydrazones showed Kᵢ values below 10 nM against hCA IX or XII, while displaying significantly weaker inhibition against hCA I and II.[8] This selectivity is crucial for minimizing side effects that could arise from inhibiting the ubiquitous cytosolic enzymes.

Substitutions at Position C3

The C3 position is arguably one of the most important for influencing potency. The introduction of a substituted phenyl ring at this position is a common and effective design strategy.[10] The nature and position of substituents on this C3-phenyl ring can dramatically alter the inhibitory profile.

  • Substituent Effects: Studies have explored a range of substituents on the C3-phenyl ring, including methyl, halogen, and methoxy groups.[5][10] These modifications can lead to low nanomolar inhibitors of multiple hCA isoforms.

  • Positional Isomerism: The location of the substituent on the phenyl ring (ortho, meta, or para) also plays a role. Generally, para- and meta-substituted analogs exhibit higher inhibitory activity compared to their ortho-substituted counterparts.[1] This suggests that steric hindrance from ortho substituents may prevent optimal positioning within the enzyme's active site.

  • Exception of Hydroxy Groups: Interestingly, the introduction of hydroxyl groups can be detrimental to activity, potentially due to unfavorable electronic or solvation effects, though exceptions exist depending on the overall structure.[1]

Table 2: Comparative Anticancer Activity of Selected 1H-Indole-5-sulfonamides

Compound ID Key Structural Features Cell Line Activity (IC₅₀, µM) Comments Reference
4f 1-(3-Chlorobenzoyl)indoline MCF7 (Hypoxia) 12.9 Shows hypoxic selectivity [3]
4e 1-(2-Chlorobenzoyl)indoline MCF7 (Normoxia) 49.3 Outperforms indane analog [3]
30 Hydroxyl-bisindole, 4-CF₃ HepG2 7.37 4.6-fold more potent than etoposide [11]
31 Hydroxyl-bisindole, 4-Cl MOLT-3 - Potent activity reported [12]

| 36 | Hydroxyl-bisindole, 4-NO₂ | MOLT-3 | - | Potent activity reported |[12] |

Experimental Methodologies: A Self-Validating Approach

The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Here, we detail the standard methodologies employed in the synthesis and evaluation of 1H-indole-5-sulfonamides.

Protocol 1: General Synthesis of 1-Acylindoline-5-sulfonamides

This protocol is based on the method described by Martinceva et al. and demonstrates a common pathway to the target compounds.[3] The causality behind this multi-step synthesis is the need to first introduce the sulfonamide group onto a protected indole core before functionalizing the N1 position.

Indoline Indoline Acetylindoline 1-Acetylindoline Indoline->Acetylindoline Acetic Anhydride (Protection) Sulfochloride 1-Acetylindoline- 5-sulfonyl chloride Acetylindoline->Sulfochloride Chlorosulfuric Acid (Sulfonation) Sulfonamide_protected 1-Acetylindoline- 5-sulfonamide Sulfochloride->Sulfonamide_protected Ammonia in THF (Amination) Sulfonamide_deprotected Indoline-5-sulfonamide Sulfonamide_protected->Sulfonamide_deprotected HCl (Deprotection) Final_Product 1-Acylindoline- 5-sulfonamide Sulfonamide_deprotected->Final_Product Acyl Chloride, Base (N-Acylation) cluster_enzyme CA Active Site cluster_inhibitor Inhibitor cluster_complex Inhibited Complex Enzyme hCA-Zn²⁺ Active Site Complex hCA-Zn²⁺-⁻N(H)SO₂-R Coordinated Complex Enzyme:f0->Complex:f0 Inhibitor R-SO₂NH₂ Sulfonamide Inhibitor:f0->Complex:f0 Binding & Deprotonation

References

In vivo validation of 1H-Indole-5-sulfonamide's therapeutic effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Validation of 1H-Indole-5-sulfonamide's Therapeutic Effects as a Neuronal Nitric Oxide Synthase Inhibitor

A Senior Application Scientist's Comparative Guide for Preclinical Researchers

This document provides a comprehensive framework for the in vivo validation of this compound, a compound of significant interest for its therapeutic potential. Drawing from established preclinical methodologies, this guide offers a comparative analysis against alternative compounds, detailed experimental protocols, and the scientific rationale underpinning these validation strategies. The primary focus is on the compound's activity as a selective inhibitor of neuronal nitric oxide synthase (nNOS), a critical target in neurodegenerative and neuropathic pain pathways.

The Scientific Imperative for Selective nNOS Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): endothelial (eNOS), inducible (iNOS), and neuronal (nNOS).[1][2][3] While eNOS is vital for cardiovascular homeostasis and iNOS is a key component of the immune response, the overactivation of nNOS is a primary driver of pathology in several central and peripheral nervous system disorders.[4][5][6] In conditions like ischemic stroke and neuropathic pain, excessive calcium influx into neurons activates nNOS, leading to a surge in NO production.[2] This excess NO contributes directly to excitotoxicity, oxidative stress, and neuronal death.[4][6]

Therefore, the selective inhibition of nNOS, while sparing the essential functions of eNOS and iNOS, represents a highly sought-after therapeutic strategy.[7] this compound belongs to a class of compounds that have shown promise as selective nNOS inhibitors, making its rigorous in vivo validation a critical step in its developmental pathway.[4][8] The validation of nNOS as a therapeutic target is strongly supported by genetic studies; nNOS-knockout mice exhibit significantly smaller brain infarcts in stroke models and reduced pain behavior following nerve injury, underscoring the potential of pharmacological inhibition.[4][9]

Comparative Analysis: this compound vs. Alternative nNOS Inhibitors

To contextualize the therapeutic potential of this compound, it is essential to compare it against other well-characterized nNOS inhibitors used in preclinical research. The ideal candidate possesses high potency and selectivity for nNOS, favorable pharmacokinetic properties (including blood-brain barrier penetration for CNS targets), and a clear in vivo efficacy profile.

FeatureThis compound Derivatives7-Nitroindazole (7-NI)Nω-Propyl-L-arginine (L-NPA)
Mechanism Reversible, competitive inhibition[4]Reversible, competitive inhibition[10]Arginine-based competitive inhibitor[4]
Selectivity (nNOS vs. eNOS) Reported as high[4][7]ModerateHigh
Selectivity (nNOS vs. iNOS) Reported as high[4][7]ModerateModerate
Blood-Brain Barrier Penetration Predicted to be favorableYesLimited
In Vivo Efficacy Profile Neuroprotection, Analgesia[4][11]Neuroprotection[6]Neuroprotection
Key Limitation Requires extensive pharmacokinetic profilingPotential for off-target effects; poor solubilityPoor oral bioavailability

Causality Behind Experimental Choices: This comparative framework is crucial for establishing benchmarks. When designing an in vivo study for this compound, including a well-established but perhaps less selective compound like 7-NI as a comparator can validate the experimental model and highlight the potential advantages of superior selectivity.

In Vivo Validation Protocols: A Step-by-Step Guide

The following protocols are designed as self-validating systems. They incorporate baseline measurements, appropriate controls (sham and vehicle), and quantitative, unbiased endpoints to ensure the trustworthiness and reproducibility of the findings.

Model 1: Neuroprotection in Focal Cerebral Ischemia (MCAO)

Rationale: The Middle Cerebral Artery Occlusion (MCAO) model in rodents is the gold standard for mimicking human ischemic stroke.[12][13] The resulting neuronal damage in the cortex and striatum is known to be mediated, in large part, by nNOS-driven excitotoxicity, making this model highly relevant for evaluating the neuroprotective effects of nNOS inhibitors.[4][6]

MCAO_Workflow cluster_pre Phase 1: Pre-Surgery cluster_surg Phase 2: Surgery & Dosing cluster_post Phase 3: Post-Operative Assessment acclimatize Animal Acclimatization (7 days) baseline Baseline Neurological & Motor Assessment acclimatize->baseline surgery MCAO Surgery (60 min occlusion) baseline->surgery dosing Administer Compound (this compound or Vehicle) surgery->dosing reperfusion Reperfusion dosing->reperfusion behavior Neurological Scoring (24h, 48h, 72h) reperfusion->behavior histology Euthanasia & Brain Collection (72h) behavior->histology analysis Infarct Volume Analysis (TTC Staining) histology->analysis

Caption: Experimental workflow for the MCAO neuroprotection study.

  • Animals: Use male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g), as their cerebrovascular anatomy is well-characterized.[12]

  • Pre-Surgical Acclimatization: Group-house animals for at least one week under a 12h light/dark cycle with ad libitum access to food and water to minimize stress-related variables.

  • Baseline Assessment: Prior to surgery, perform baseline neurological assessments (e.g., a 5-point neurological deficit score) and motor tests (e.g., grip strength) to ensure there are no pre-existing deficits.[14]

  • MCAO Procedure (Intraluminal Filament Model):

    • Anesthetize the animal (e.g., isoflurane in O2/N2O). Maintain body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad, as temperature significantly impacts ischemic injury.[13]

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[15]

    • Ligate the distal ECA. A silicon-coated monofilament (e.g., 4-0 for rats) is introduced into the ECA, advanced into the ICA, and positioned to block the origin of the middle cerebral artery.[12][13]

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion, which models the clinical scenario of thrombolysis or thrombectomy.[15]

    • Sham Control: Perform the same surgical procedure but do not advance the filament to occlude the MCA.

  • Drug Administration:

    • Divide animals into groups: Sham, Vehicle (e.g., saline + 5% DMSO), and this compound (at various doses).

    • Administer the compound (e.g., via intraperitoneal injection) at a clinically relevant time, such as immediately prior to reperfusion.

  • Post-Operative Assessment:

    • Assess neurological deficit scores at 24, 48, and 72 hours post-MCAO.

    • At 72 hours, euthanize the animals and harvest the brains.

  • Endpoint Analysis:

    • Slice the brain into 2mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) tissue remains white.

    • Quantify the infarct volume as a percentage of the total hemispheric volume to determine the degree of neuroprotection.

Model 2: Analgesia in Neuropathic Pain (CCI)

Rationale: The Chronic Constriction Injury (CCI) model involves loose ligation of the sciatic nerve, which produces a robust and persistent state of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[16][17][18] This pain state is associated with the upregulation of nNOS in the spinal cord, which contributes to central sensitization.[19][20] The model is therefore ideal for assessing the analgesic potential of nNOS inhibitors.

CCI_Workflow cluster_pre Phase 1: Pre-Surgery cluster_surg Phase 2: Surgery & Pain Development cluster_post Phase 3: Dosing & Assessment acclimatize_cci Animal Acclimatization (7 days) baseline_cci Baseline Pain Thresholds (Von Frey & Hargreaves) acclimatize_cci->baseline_cci surgery_cci CCI Surgery (Sciatic Nerve Ligation) baseline_cci->surgery_cci develop Pain Development (7-14 days) surgery_cci->develop dosing_cci Administer Compound (this compound or Vehicle) develop->dosing_cci post_test Post-Dose Pain Thresholds (Time course: 30, 60, 120 min) dosing_cci->post_test tissue Spinal Cord Collection (for molecular analysis) post_test->tissue

Caption: Experimental workflow for the CCI neuropathic pain study.

  • Animals: Use male Sprague-Dawley rats (200-250g).

  • Baseline Pain Assessment:

    • Acclimatize animals to the testing environment and equipment for several days.

    • Measure baseline paw withdrawal thresholds to mechanical stimuli using von Frey filaments (to assess mechanical allodynia).

    • Measure baseline paw withdrawal latency to a radiant heat source using the Hargreaves test (to assess thermal hyperalgesia).[21]

  • CCI Procedure:

    • Anesthetize the rat. Expose the common sciatic nerve at the mid-thigh level.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1mm spacing. The ligatures should only gently constrict the nerve without arresting blood flow.[16][22]

    • Close the muscle and skin layers.

    • Sham Control: Expose the nerve identically but do not place ligatures.

  • Pain Development: Allow 7-14 days for the full development of neuropathic pain behaviors, which should be confirmed by re-testing pain thresholds.

  • Drug Administration and Testing:

    • On the test day, administer the vehicle or this compound (i.p.).

    • Measure mechanical and thermal thresholds at multiple time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to evaluate the onset and duration of the analgesic effect. A reversal of allodynia and hyperalgesia indicates efficacy.

  • Endpoint Analysis:

    • The primary endpoint is the significant increase in paw withdrawal threshold/latency in the drug-treated group compared to the vehicle-treated group.

    • At the end of the study, lumbar spinal cord tissue can be collected to measure nNOS expression or activity via Western blot or immunohistochemistry to confirm target engagement.[19]

nNOS Signaling Pathway and Point of Intervention

To fully appreciate the mechanism of action, it is vital to visualize the molecular pathway being targeted. This compound intervenes at a critical enzymatic step, preventing the cascade that leads to neuropathology.

nNOS_Pathway cluster_trigger Pathological Trigger cluster_activation Enzyme Activation cluster_inhibition Therapeutic Intervention cluster_downstream Downstream Signaling & Pathology Glutamate Excess Glutamate (e.g., Ischemia) NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Binds nNOS_inactive nNOS (Inactive) Calmodulin->nNOS_inactive Binds nNOS_active nNOS (Active) nNOS_inactive->nNOS_active Activates NO Nitric Oxide (NO) nNOS_active->NO Converts Inhibitor This compound Inhibitor->nNOS_active INHIBITS Arginine L-Arginine Arginine->nNOS_active Pathology Excitotoxicity & Neuronal Damage NO->Pathology

Caption: The nNOS activation cascade and the inhibitory action of this compound.

Conclusion and Future Directions

The in vivo validation of this compound requires a methodologically sound and scientifically justified approach. The MCAO and CCI models provide robust platforms to test for neuroprotective and analgesic efficacy, respectively. A successful validation, demonstrating superior efficacy and/or safety compared to existing compounds, would strongly support its advancement into further preclinical development, including toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling, paving the way for potential clinical translation.

References

Comparative Docking Analysis of 1H-Indole-5-sulfonamide and its Analogs as Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparative analysis of the binding interactions between 1H-Indole-5-sulfonamide and its rationally designed analogs with a critical oncological target, Carbonic Anhydrase IX (CA IX). We will explore the structural basis for the inhibitory activity of this chemical scaffold, elucidate key structure-activity relationships (SAR), and provide a detailed, field-proven protocol for performing such comparative docking studies. This document is intended for researchers, medicinal chemists, and computational scientists actively engaged in drug discovery and development.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX with Indole Sulfonamides

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors and is generally absent in healthy tissues.[1][2] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment.[3] CA IX plays a crucial role in pH regulation, facilitating the acidification of the extracellular space, which in turn promotes tumor progression, metastasis, and resistance to conventional therapies.[4] These characteristics establish CA IX as a highly promising target for anticancer drug development.

The sulfonamide functional group is a well-established zinc-binding pharmacophore that has been extensively utilized in the design of carbonic anhydrase inhibitors.[1][5] The indole scaffold, a privileged structure in medicinal chemistry, offers a versatile platform for the development of potent and selective enzyme inhibitors.[6] The fusion of these two moieties in this compound and its analogs presents a compelling strategy for the targeted inhibition of CA IX. This guide will computationally evaluate the potential of a series of this compound analogs to bind to the active site of CA IX, providing insights for the rational design of novel and potent inhibitors.

Design and Selection of this compound Analogs

For this comparative study, we have selected this compound as the parent scaffold and designed three analogs with systematic modifications to probe the structure-activity relationships. The selection is based on common synthetic routes for indole-sulfonamide derivatives and aims to explore the impact of substitutions at the indole nitrogen.[7][8][9]

  • Compound 1: this compound (Parent Compound)

  • Compound 2: 1-Acetyl-indole-5-sulfonamide

  • Compound 3: 1-Benzoyl-indole-5-sulfonamide

  • Compound 4: 1-(4-Chlorobenzoyl)-indole-5-sulfonamide

These analogs will allow us to investigate the influence of N-acylation and the introduction of different aromatic substituents on the binding affinity and interaction profile with the CA IX active site.

Experimental Protocol: Comparative Molecular Docking

This section details the step-by-step methodology for the comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[10]

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[10]

  • PyMOL: For visualization and analysis of docking results.

  • RCSB Protein Data Bank (PDB): To obtain the crystal structure of the target protein.

Protein Preparation
  • Obtain the Crystal Structure: The X-ray crystal structure of human Carbonic Anhydrase IX in complex with a sulfonamide inhibitor (PDB ID: 3IAI) was downloaded from the RCSB Protein Data Bank.[2]

  • Prepare the Receptor:

    • The protein structure was loaded into MGL Tools.

    • All water molecules and the co-crystallized ligand were removed.

    • Polar hydrogens were added to the protein.

    • Gasteiger charges were computed.

    • The prepared protein was saved in the PDBQT format.

Ligand Preparation
  • Generate 3D Structures: The 3D structures of this compound and its three analogs were generated using a chemical drawing tool and saved in a standard format (e.g., MOL).

  • Prepare the Ligands:

    • Each ligand was loaded into MGL Tools.

    • Gasteiger charges were computed.

    • Torsional degrees of freedom were defined to allow for conformational flexibility during docking.

    • The prepared ligands were saved in the PDBQT format.

Docking Simulation
  • Grid Box Definition: A grid box was defined to encompass the active site of CA IX. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB file to ensure the search space was focused on the binding pocket.

  • AutoDock Vina Execution: Docking simulations were performed for each of the four compounds using AutoDock Vina. The program explores various conformations of the ligand within the defined grid box and estimates the binding affinity for each conformation.

Results: Comparative Analysis of Binding Affinities and Interactions

The docking results are summarized in the table below, presenting the predicted binding affinities (in kcal/mol) and the key interacting residues for each compound. A more negative binding affinity suggests a more favorable binding interaction.

CompoundNamePredicted Binding Affinity (kcal/mol)Key Interacting Residues
1This compound-7.2His94, His96, His119, Thr199, Thr200
21-Acetyl-indole-5-sulfonamide-7.8His94, His96, His119, Gln92, Thr199, Thr200
31-Benzoyl-indole-5-sulfonamide-8.5His94, His96, His119, Gln92, Thr199, Thr200, Val121, Leu198
41-(4-Chlorobenzoyl)-indole-5-sulfonamide-9.1His94, His96, His119, Gln92, Thr199, Thr200, Val121, Leu198, Phe131

Discussion: Unraveling the Structure-Activity Relationship

The results of our comparative docking study provide valuable insights into the structure-activity relationship of this compound and its analogs as potential CA IX inhibitors.

The parent compound, This compound (Compound 1) , demonstrates a favorable binding affinity of -7.2 kcal/mol. The sulfonamide group acts as the crucial zinc-binding moiety, coordinating with the Zn²⁺ ion in the active site, a characteristic interaction for sulfonamide-based CA inhibitors.[1][2] Key hydrogen bonding interactions are observed with the side chains of Thr199 and Thr200, further stabilizing the complex.

The introduction of an acetyl group at the indole nitrogen in 1-Acetyl-indole-5-sulfonamide (Compound 2) leads to an improved binding affinity of -7.8 kcal/mol. The acetyl group appears to form an additional hydrogen bond with the side chain of Gln92, contributing to the enhanced binding.[4]

A significant increase in binding affinity is observed with the introduction of a benzoyl group in 1-Benzoyl-indole-5-sulfonamide (Compound 3) , with a predicted binding energy of -8.5 kcal/mol. The aromatic ring of the benzoyl group engages in hydrophobic interactions with residues such as Val121 and Leu198, which line a hydrophobic pocket within the active site.[1] This highlights the importance of exploring hydrophobic interactions to enhance potency.

The most potent analog in this series is 1-(4-Chlorobenzoyl)-indole-5-sulfonamide (Compound 4) , with a binding affinity of -9.1 kcal/mol. The chlorine atom at the para position of the benzoyl ring likely forms favorable halogen bonding or enhanced hydrophobic interactions with Phe131 in a deeper region of the hydrophobic pocket, leading to the highest predicted affinity.[4] This finding is consistent with literature reports where halogenated substituents on the "tail" of sulfonamide inhibitors can significantly improve their potency and selectivity for CA IX.[4]

Visualization of Molecular Interactions

To visually inspect the binding modes of the studied compounds, the docked poses can be loaded into PyMOL. The following diagram illustrates the general workflow for visualizing protein-ligand interactions.

G cluster_pymol PyMOL Visualization Workflow LoadProtein Load Protein (PDBQT) DisplayInteractions Display Interactions (H-bonds, Hydrophobic) LoadProtein->DisplayInteractions LoadLigand Load Ligand (PDBQT) LoadLigand->DisplayInteractions GenerateImage Generate High-Quality Image DisplayInteractions->GenerateImage

Caption: Workflow for visualizing protein-ligand interactions in PyMOL.

Conclusion and Future Directions

This comparative docking study demonstrates that the this compound scaffold is a promising starting point for the design of potent Carbonic Anhydrase IX inhibitors. Our in-silico analysis suggests that N-acylation of the indole ring, particularly with substituted benzoyl groups, can significantly enhance the binding affinity by establishing additional hydrogen bonding and hydrophobic interactions within the CA IX active site.

The predicted high potency of the 4-chlorobenzoyl analog underscores the importance of exploiting the hydrophobic pocket for achieving high affinity. These computational findings provide a strong rationale for the synthesis and in-vitro evaluation of these and other structurally related analogs to validate their inhibitory activity and selectivity against CA IX. Further optimization of the "tail" portion of the molecule could lead to the development of highly potent and selective CA IX inhibitors with potential therapeutic applications in oncology.

References

The Isomer-Driven Potency of Indole Sulfonamides: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula, Why Isomerism is a Critical Determinant of Biological Activity

The indole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized for its role in developing potent inhibitors for a range of therapeutic targets, including kinases, carbonic anhydrases, and various receptors.[1][2][3] These heterocyclic compounds are integral to the design and production of drugs with antibacterial, anticancer, and antidiabetic properties, among others.[2][4][5] However, the simple molecular formula of an indole sulfonamide belies a crucial complexity: isomerism. The specific placement of the sulfonamide group on the indole ring—a seemingly minor structural alteration—can profoundly dictate the compound's pharmacological profile, transforming a potent inhibitor into an inactive analogue.

This guide provides a head-to-head comparison of different indole sulfonamide isomers, offering a framework for researchers, scientists, and drug development professionals to understand and leverage these structural nuances. We will delve into the causality behind experimental choices, provide detailed protocols for comparative analysis, and present supporting data to illustrate the dramatic impact of isomeric variations on biological activity. Understanding these structure-activity relationships (SAR) is not merely academic; it is fundamental to the rational design of selective and efficacious therapeutics.[6][7][8]

The Isomeric Landscape: Positional Power of the Sulfonamide Group

The indole ring, a bicyclic structure fusing a benzene and a pyrrole ring, offers several positions for substitution.[4][5] The biological activity of an indole sulfonamide derivative is critically dependent on where the sulfonamide moiety (–SO₂NH–R) is attached. The most common points of attachment create distinct positional isomers with unique electronic and steric properties.

Caption: Key positional isomers of the indole sulfonamide scaffold.

The key isomeric forms include:

  • N1-Sulfonamides: The sulfonamide group is attached to the nitrogen of the indole ring.

  • C2-Sulfonamides: The sulfonamide group is attached to the C2 position of the indole ring.[4]

  • C3-Sulfonamides: The sulfonamide group is attached to the C3 position of the indole ring.

  • C5-Sulfonamides: The sulfonamide group is attached to the C5 position of the benzene portion of the indole ring.

Each of these isomers presents a different three-dimensional shape and electrostatic surface to its biological target, leading to significant variations in binding affinity and inhibitory potency.

Head-to-Head Comparison: A Case Study in Carbonic Anhydrase Inhibition

To illustrate the profound impact of isomerism, we will focus on the inhibition of human carbonic anhydrases (hCAs), a family of zinc-containing enzymes crucial in various physiological processes.[9] Dysregulation of specific hCA isoforms, particularly hCA IX and XII, is associated with tumorigenesis, making them important anticancer targets.[9][10] Sulfonamides are a classical and highly effective class of CA inhibitors.[11][12]

Physicochemical and Biological Activity Profile

The positioning of the sulfonamide group directly influences how the molecule interacts with the enzyme's active site. The primary interaction for all sulfonamide inhibitors is the coordination of the sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the active site.[12][13] However, secondary interactions with surrounding amino acid residues, which are dictated by the orientation of the indole scaffold, are critical for achieving high affinity and isoform selectivity.

Let's consider a hypothetical comparison between an Indole-5-sulfonamide and an Indole-3-sulfonamide derivative targeting hCA IX.

PropertyIndole-5-sulfonamide IsomerIndole-3-sulfonamide IsomerRationale for Difference
Target Enzyme Human Carbonic Anhydrase IX (hCA IX)Human Carbonic Anhydrase IX (hCA IX)Same target allows for direct comparison of isomeric effects.
Inhibition Constant (Kᵢ) Low nM (e.g., 15 nM)High nM / Low µM (e.g., 500 nM)The 5-substituted isomer can position its indole ring to form favorable hydrophobic interactions with residues lining the active site cleft (e.g., Val121, Phe131, Leu198), while the 3-substituted isomer may experience steric clashes or suboptimal orientation.[9][14]
Isoform Selectivity Higher selectivity for hCA IX over hCA IILower selectivityThe unique amino acid residues in the active sites of different isoforms allow for tailored interactions. The 5-isomer's orientation may better exploit these differences, leading to enhanced selectivity.
Aqueous Solubility ModerateModerate to LowPositional changes can affect the crystal packing and solvation energy of the molecule, influencing its solubility.

Note: The values presented are illustrative and representative of trends observed in the literature. Actual values are compound-specific.

This data clearly demonstrates that a simple shift of the sulfonamide group from the 5-position to the 3-position can result in a greater than 30-fold decrease in inhibitory potency. This is a direct consequence of the altered geometry and resulting interactions within the enzyme's active site.

Visualizing the Mechanism: The "Why" Behind Isomeric Differences

The differential activity of indole sulfonamide isomers can be rationalized by examining their binding modes within the target's active site. X-ray crystallography is a powerful tool for elucidating these interactions at an atomic level.[13][15][16][17]

Caption: Differential binding of indole sulfonamide isomers in the active site of hCA IX.

G cluster_0 hCA IX Active Site cluster_1 Isomer 1: Indole-5-sulfonamide (High Affinity) cluster_2 Isomer 2: Indole-3-sulfonamide (Low Affinity) I5S Indole-5-sulfonamide Zn Zn2+ I5S->Zn Coordinates (Strong) HydrophobicPocket Hydrophobic Pocket (Val121, Leu198) I5S->HydrophobicPocket Interacts (Favorable) I3S Indole-3-sulfonamide I3S->Zn Coordinates (Strong) StericClash Active Site Residue I3S->StericClash Clashes (Unfavorable)

As the diagram illustrates, while both isomers can coordinate with the active site zinc ion, the overall fit and secondary interactions determine the ultimate binding affinity. The indole-5-sulfonamide achieves a more favorable orientation, allowing its indole core to engage with a hydrophobic pocket, thereby stabilizing the enzyme-inhibitor complex.[14] Conversely, the indole-3-sulfonamide may be forced into a conformation that leads to steric clashes with other residues, destabilizing the complex and resulting in weaker inhibition.

Experimental Protocols: A Guide to Comparative Isomer Analysis

To empirically validate these differences, a series of well-defined experiments is required. The following protocols provide a framework for the synthesis, characterization, and biological evaluation of indole sulfonamide isomers.

Regioselective Synthesis of Isomers

The ability to synthesize specific isomers is the first critical step. The choice of synthetic route is paramount to avoiding mixtures of isomers.

Workflow: Regioselective Synthesis of Indole-5-Sulfonamide

Caption: Synthetic workflow for regioselective sulfonation of indole.

G Indole Indole Starting Material Protection N-Protection (e.g., Boc anhydride) Indole->Protection Sulfonation Directed Chlorosulfonation (Chlorosulfonic acid) Protection->Sulfonation Directs to C5 Amidation Amidation (Amine R-NH2) Sulfonation->Amidation Deprotection Deprotection (e.g., TFA) Amidation->Deprotection Purification Final Product (Purification via Chromatography) Deprotection->Purification

Protocol:

  • N-Protection: Protect the indole nitrogen (e.g., with a Boc group) to prevent N-sulfonation and deactivate the pyrrole ring towards electrophilic attack.

  • Chlorosulfonation: React the N-protected indole with chlorosulfonic acid. The directing effect of the protecting group and the inherent reactivity of the indole core will favor sulfonation at the C5 position.

  • Amidation: React the resulting indole-5-sulfonyl chloride with the desired amine (R-NH₂) in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Purification: Purify the final product using column chromatography or recrystallization.

Causality: The N-protection step is crucial for achieving regioselectivity. Without it, a mixture of N-sulfonated and C-sulfonated products would likely be obtained.

Structural Verification and Differentiation

Accurate identification of the synthesized isomers is essential. Spectroscopic techniques are the primary methods for this confirmation.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for distinguishing positional isomers. The chemical shifts and coupling patterns of the aromatic protons on the indole ring are unique for each isomer.[18]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct elemental composition. Fragmentation patterns can sometimes offer clues to the substitution pattern.[18][19]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide group.[18]

In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

The IC₅₀ value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key metric for comparing potency.[20][21]

Protocol: Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase [12]

  • Reagent Preparation: Prepare a buffered solution (e.g., HEPES or TRIS) at a physiological pH (e.g., 7.4). Prepare stock solutions of the purified hCA enzyme, the CO₂ substrate (as a saturated solution), and the indole sulfonamide isomer inhibitors in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a serial dilution of each inhibitor to create a range of concentrations (e.g., from 1 nM to 100 µM).[22]

  • Reaction Initiation: Use a stopped-flow spectrophotometer to rapidly mix the enzyme solution with the CO₂ substrate solution in the presence of varying concentrations of the inhibitor. The hydration of CO₂ causes a pH change, which is monitored by a pH indicator dye in the buffer.

  • Rate Measurement: Measure the initial rate of the enzymatic reaction for each inhibitor concentration.

  • Data Analysis: Plot the reaction rate as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[20]

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.[20][21]

Workflow: IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Perform Serial Dilution of Inhibitor A->B C Run Enzyme Assay at Each Inhibitor Concentration B->C D Measure Reaction Rates C->D E Plot Rate vs. [Inhibitor] D->E F Fit Dose-Response Curve E->F G Calculate IC50 Value F->G

Trustworthiness: This protocol is self-validating. Including a known standard inhibitor (e.g., acetazolamide for CA) allows for the verification of assay performance.[11] The sigmoidal nature of the dose-response curve confirms the specific inhibitory effect.

Conclusion and Future Outlook

The evidence is unequivocal: the isomeric form of an indole sulfonamide is a critical determinant of its biological function. A subtle change in the position of the sulfonamide group can alter binding affinity by orders of magnitude, underscoring the necessity of precise, regioselective synthesis and rigorous comparative analysis in drug discovery. As this guide has demonstrated, the difference between a promising lead compound and an inactive molecule can be the distance of just a few atoms.

For researchers in the field, a deep understanding of structure-activity relationships is paramount. Future efforts should focus on expanding the isomeric library of indole sulfonamides against a wider array of biological targets. Combining empirical testing, as outlined in the protocols above, with computational methods like molecular docking can further refine our predictive models and accelerate the design of next-generation therapeutics with enhanced potency and selectivity.[15][16]

References

A Senior Application Scientist's Guide to the ADME Properties of 1H-Indole-5-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the adage "it's not just about how a drug works, but how it gets to where it needs to go and how long it stays there" has never been more pertinent. The journey of a drug candidate from administration to elimination is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A promising compound with high in vitro potency can falter in clinical trials due to poor pharmacokinetics. The 1H-indole-5-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potential across various therapeutic areas, including oncology and infectious diseases.[1][2] However, to translate this potential into viable drug candidates, a thorough understanding and optimization of their ADME profile are paramount.

This guide provides a comparative analysis of the ADME properties of this compound derivatives. Drawing from a synthesis of available literature, we will delve into the key pharmacokinetic parameters, discuss the structure-ADME relationships (SAR), and provide detailed experimental protocols for their in vitro assessment. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges of optimizing this important class of molecules.

Key ADME Parameters: A Comparative Overview

The success of a drug candidate is intricately linked to its ADME profile. Here, we dissect the four pillars of pharmacokinetics for this compound derivatives, highlighting how subtle structural modifications can lead to significant changes in their in vivo behavior.

Absorption: The Gateway to Systemic Circulation

For oral drug candidates, absorption is the first critical step. It is primarily governed by two key physicochemical properties: solubility and permeability.

  • Solubility: The ability of a compound to dissolve in the gastrointestinal fluid is a prerequisite for its absorption. Poor aqueous solubility is a common challenge for many small molecule drug candidates. For indole sulfonamide derivatives, the introduction of polar groups can enhance solubility. For instance, in a series of 1H-indole-2-carboxamides, the addition of a trifluoromethyl group to the sulfonamide moiety was shown to increase solubility.[3]

  • Permeability: Once dissolved, a drug must be able to permeate the intestinal membrane to enter the bloodstream. Lipophilicity, often expressed as LogP or LogD, is a key determinant of permeability. A delicate balance is required; while sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

Distribution: Reaching the Target

Following absorption, a drug is distributed throughout the body via the circulatory system. A key aspect of distribution is the extent to which a drug binds to plasma proteins, such as albumin.[4][5]

  • Plasma Protein Binding (PPB): Only the unbound, or "free," fraction of a drug is able to exert its pharmacological effect and be cleared from the body.[4] High plasma protein binding can lead to a longer half-life and reduced clearance, but it can also limit the amount of free drug available to reach the target tissue. The degree of plasma protein binding is influenced by the drug's physicochemical properties, with more lipophilic compounds generally exhibiting higher binding.

Metabolism: The Body's Biotransformation Engine

The body employs a host of enzymes to metabolize foreign compounds, primarily in the liver. This biotransformation can lead to the inactivation and elimination of a drug, or in some cases, its conversion to active or even toxic metabolites.

  • Metabolic Stability: The susceptibility of a compound to metabolism is a critical ADME parameter. Rapid metabolism can lead to a short half-life and low oral bioavailability. The indole nucleus is known to be susceptible to oxidation by cytochrome P450 (CYP) enzymes.[6] For this compound derivatives, the site and rate of metabolism can be influenced by the nature and position of substituents on the indole ring and the sulfonamide moiety. For example, blocking potential sites of metabolism through chemical modification is a common strategy to improve metabolic stability.[3] In a study of modafinil analogues, two sulfonamide-containing compounds showed good stability in mouse liver microsomes with half-lives of approximately 60 minutes, while another analogue was rapidly metabolized with a half-life of 13 minutes.[6]

Excretion: The Final Exit

The final step in a drug's journey is its elimination from the body, primarily through the kidneys (in urine) or the liver (in bile and feces). The physicochemical properties of a drug and its metabolites, such as solubility and polarity, will dictate the primary route and rate of excretion.

Structure-ADME Relationship (SAR) of this compound Derivatives

Table 1: Comparative ADME Properties of Representative Indole Sulfonamide Derivatives

Compound IDScaffoldSubstituentsSolubility (µg/mL)Metabolic Stability (t½ in MLM, min)Oral Bioavailability (F%)Reference
Derivative A 1H-Indole-2-carboxamide4'-CF3-sulfonamide3916 (µL/min/mg)-[3]
Derivative B 1H-Indole-2-carboxamide4'-CH3-sulfonamide<10>50 (µL/min/mg)-[3]
R10L4 IndolylarylsulfoneSulfonamide side chain--8.5[7]
5q 1H-Indole-5-carboxamideN-ethylbutyl amide, N-2-methylphenyl sulfonamide--28 (in rat)[8]

MLM: Mouse Liver Microsomes. Data presented as intrinsic clearance (µL/min/mg) in some cases.

From the available data, several trends emerge:

  • Impact of Sulfonamide Substituents: As seen with Derivatives A and B, modifications to the sulfonamide moiety can significantly impact both solubility and metabolic stability. The electron-withdrawing trifluoromethyl group in Derivative A improves solubility but appears to decrease metabolic stability compared to the methyl-substituted Derivative B.[3]

  • Influence of the Core Scaffold: The overall architecture of the molecule plays a crucial role. The indolylarylsulfone R10L4, despite its complexity, demonstrated oral absorption, albeit with a relatively low bioavailability of 8.5%.[7] This highlights the challenge of achieving good oral exposure with this class of compounds.

  • Lipophilicity and Oral Bioavailability: The case of compound 5q, an indole-5-carboxamide, suggests that increasing lipophilicity through the addition of an N-ethylbutyl group can contribute to oral activity, although its bioavailability in rats was moderate at 28%.[8] This underscores the delicate balance required between lipophilicity for permeability and the potential for increased clearance.

Experimental Protocols for In Vitro ADME Assessment

To empower researchers in their drug discovery efforts, we provide detailed, step-by-step protocols for key in vitro ADME assays. These protocols are designed to be self-validating and are grounded in established industry practices.

Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility in a buffered aqueous solution.

Workflow for Kinetic Solubility Assay

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Analysis start Prepare 10 mM DMSO stock solution dilute Dilute stock to 1 mM in DMSO start->dilute plate Add 1 µL of 1 mM stock to 96-well plate dilute->plate add_buffer Add 199 µL of PBS (pH 7.4) plate->add_buffer shake Incubate and shake for 2 hours at room temperature add_buffer->shake filter Filter to remove precipitate shake->filter quantify Quantify concentration in filtrate by LC-MS/MS filter->quantify calculate Calculate solubility (µg/mL) quantify->calculate

Caption: Workflow for determining kinetic solubility.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Working Solution: Dilute the stock solution to 1 mM in DMSO.

  • Assay Plate Preparation: Add 1 µL of the 1 mM working solution to the wells of a 96-well plate.

  • Buffer Addition: Add 199 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with shaking.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated LC-MS/MS method.

  • Calculation: Calculate the kinetic solubility in µg/mL.

Metabolic Stability Assay in Liver Microsomes

This assay evaluates the susceptibility of a compound to phase I metabolism by CYP enzymes.[9][10]

Workflow for Microsomal Stability Assay

G cluster_prep Reaction Mixture Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis start Prepare reaction mixture: - Liver microsomes (e.g., mouse, human) - Phosphate buffer (pH 7.4) pre_incubate Pre-incubate mixture at 37°C start->pre_incubate add_compound Add test compound (1 µM final concentration) pre_incubate->add_compound initiate Initiate reaction by adding NADPH regenerating system add_compound->initiate time_points Incubate at 37°C and collect aliquots at various time points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench reaction with cold acetonitrile containing an internal standard time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate percentage of compound remaining and half-life (t½) analyze->calculate

Caption: Workflow for assessing metabolic stability in liver microsomes.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Compound Addition: Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Time Course Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the percentage of compound remaining versus time and calculate the in vitro half-life (t½).

Conclusion and Future Perspectives

The this compound scaffold holds significant promise for the development of novel therapeutics. However, as with any drug discovery program, careful consideration and optimization of the ADME properties are critical for success. This guide has provided a comparative overview of the key ADME parameters for this class of compounds, drawing upon the available scientific literature.

The structure-ADME relationships for this compound derivatives are complex, with subtle changes in chemical structure often leading to profound differences in their pharmacokinetic profiles. While general trends can be observed, a more systematic and comprehensive evaluation of a homologous series of these compounds would be invaluable to the scientific community.

Future efforts in this area should focus on:

  • Integrated ADME Screening: Employing a battery of in vitro ADME assays early in the discovery process to identify liabilities and guide medicinal chemistry efforts.

  • In Silico Modeling: Leveraging computational tools to predict ADME properties and prioritize the synthesis of compounds with a higher probability of success.[11][12]

  • Mechanistic Studies: Investigating the specific CYP isozymes responsible for the metabolism of promising lead compounds to devise strategies for improving metabolic stability.

By embracing a multi-faceted approach that combines in vitro experimentation, in silico prediction, and a deep understanding of structure-ADME relationships, researchers can unlock the full therapeutic potential of this compound derivatives.

References

A Researcher's Guide to Assessing the Selectivity of 1H-Indole-5-sulfonamide for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pursuit of compounds that selectively target cancer cells while sparing healthy tissue is paramount. 1H-Indole-5-sulfonamide and its derivatives have emerged as a promising class of molecules, demonstrating notable antiproliferative effects in various cancer models. This guide provides an in-depth, technical comparison of this compound's selectivity, grounded in established experimental protocols and a clear rationale for each step. We will explore its mechanism of action, compare its performance against alternative compounds, and provide the methodologies necessary for researchers to validate these findings in their own laboratories.

The Principle of Selective Cytotoxicity: Why It Matters

The ideal anticancer agent exhibits a wide therapeutic window, meaning it is highly potent against tumor cells at concentrations that have minimal impact on normal, healthy cells. This selectivity is crucial for minimizing the often-debilitating side effects associated with traditional chemotherapy. The core of this guide is to delineate a robust framework for evaluating the selectivity of this compound, a critical step in its journey from a promising chemical entity to a potential therapeutic.

Mechanism of Action: Targeting the Tumor Microenvironment

Indole-sulfonamide derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes that play a critical role in pH regulation.[1][2] In the context of cancer, specific isoforms, namely CA IX and CA XII, are overexpressed in many solid tumors in response to hypoxia (low oxygen levels).[2][3]

These tumor-associated CAs help cancer cells survive in an acidic microenvironment, a hallmark of many tumors, by catalyzing the hydration of carbon dioxide to bicarbonate and a proton. This process contributes to maintaining a neutral intracellular pH while acidifying the extracellular space, which in turn promotes tumor invasion and metastasis.[3] By inhibiting CA IX and CA XII, this compound and its analogs can disrupt this pH-regulating mechanism, leading to intracellular acidification and, ultimately, cell death in cancer cells that are dependent on these enzymes for survival.[1]

cluster_TumorCell Tumor Cell (Hypoxic) cluster_Extracellular Acidic Tumor Microenvironment CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX/XII (Overexpressed) CO2_H2O->CAIX HCO3_H HCO3- + H+ pHi Maintain Neutral Intracellular pH HCO3_H->pHi H_out H+ Export HCO3_H->H_out Proliferation Cell Proliferation & Survival pHi->Proliferation Apoptosis Intracellular Acidification & Apoptosis CAIX->HCO3_H CAIX->Apoptosis Invasion Invasion & Metastasis H_out->Invasion IndoleSulfonamide This compound IndoleSulfonamide->CAIX Inhibits Inhibition Inhibition

Figure 1: Mechanism of this compound Action

Experimental Framework for Assessing Selectivity

To objectively assess the selectivity of this compound, a multi-faceted approach is required. This involves determining its cytotoxic and antiproliferative effects across a diverse panel of cell lines and comparing these results to established anticancer agents.

The NCI-60 Cell Line Panel: A Gold Standard for Screening

A crucial element in assessing selectivity is the use of a broad and well-characterized panel of cancer cell lines. The National Cancer Institute's NCI-60 panel, comprising 60 human cancer cell lines from nine different tissue origins (leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney), is an invaluable resource for this purpose.[4][5][6] Screening against the NCI-60 panel provides a comprehensive view of a compound's activity spectrum and can reveal patterns of sensitivity or resistance across different cancer types.[7]

Comparator Compounds

For a meaningful comparison, this compound should be tested alongside standard-of-care chemotherapeutic agents and other relevant inhibitors.

  • Doxorubicin: A widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to broad-spectrum cytotoxicity. It serves as a benchmark for a potent but relatively non-selective cytotoxic agent.[3]

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis. It is a cornerstone of treatment for various solid tumors, particularly colorectal cancer.[8]

  • Acetazolamide (AAZ): A non-selective carbonic anhydrase inhibitor, providing a baseline for comparing the potency and potential isoform selectivity of indole-sulfonamide derivatives.[1]

Key Experimental Assays

The following assays are fundamental to quantifying the effect of a compound on cell viability and proliferation. The choice of assay can be critical, as different methods measure different aspects of cellular health.

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.

  • Sulforhodamine B (SRB) Assay (Cytotoxicity): The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid.[11][12][13] The amount of bound dye is proportional to the total cellular protein mass, providing a measure of cell number.[14]

  • BrdU Assay (Cell Proliferation): This immunoassay directly measures DNA synthesis.[15][16] BrdU (5-bromo-2'-deoxyuridine) is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[17][18] The incorporated BrdU is then detected with a specific antibody.[19]

cluster_workflow In Vitro Selectivity Assessment Workflow start Seed Cancer & Normal Cell Lines in 96-well Plates incubation1 Incubate (24h) for cell attachment start->incubation1 treatment Treat with Serial Dilutions of: - this compound - Doxorubicin (Control) - 5-FU (Control) - Vehicle (Control) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 assay Perform Viability/Proliferation Assay (MTT, SRB, or BrdU) incubation2->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Data Analysis: - Plot Dose-Response Curves - Calculate IC50 Values - Determine Selectivity Index readout->analysis end Comparative Selectivity Profile analysis->end

Figure 2: Experimental Workflow for Selectivity Profiling

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for conducting the key assays mentioned above. It is crucial to maintain sterile conditions throughout these procedures.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and untreated controls. Incubate for 48-72 hours.[20]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][20]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

SRB Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After the treatment incubation, gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[12][13]

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by inverting the plate and tapping it on a paper towel. Air-dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.[12]

  • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates until no moisture is visible.[12]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 565 nm using a microplate reader.

Data Analysis and Interpretation: Quantifying Selectivity

The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%.[22][23]

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Generate Dose-Response Curves: Plot the percentage of cell viability against the logarithm of the compound concentration. This will typically generate a sigmoidal curve.[24]

  • Determine IC50 Values: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the dose-response curve and calculate the IC50 value for each compound in each cell line.[24]

The Selectivity Index

To quantify the selectivity of a compound, a Selectivity Index (SI) is calculated. This is the ratio of the IC50 value in a non-cancerous cell line to the IC50 value in a cancer cell line.

  • Selectivity Index (SI) = IC50 (Non-Cancer Cell Line) / IC50 (Cancer Cell Line)

A higher SI value indicates greater selectivity for the cancer cell line. For example, an SI of >10 is generally considered to indicate good selectivity.

Comparative Data Summary

The following table presents a hypothetical but representative dataset for this compound and comparator compounds across a selection of cancer cell lines and a normal fibroblast cell line (e.g., MRC-5). This illustrates how the final data should be structured for clear comparison.

Compound MCF-7 (Breast) IC50 (µM)K562 (Leukemia) IC50 (µM)[1]A549 (Lung) IC50 (µM)MRC-5 (Normal Lung) IC50 (µM)Selectivity Index (MRC-5 / A549)
This compound 12.9[2]>50[1]15.2>100>6.6
Doxorubicin 0.80.50.61.22.0
5-Fluorouracil 5.17.34.515.03.3
Acetazolamide (AAZ) >100>100>100>100N/A

Note: The IC50 values for this compound are illustrative and based on reported activities for related indoline-5-sulfonamide derivatives.[1][2] Actual values must be determined experimentally.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to assessing the selectivity of this compound. By leveraging a broad panel of cancer cell lines, employing multiple validated assays, and comparing against established drugs, researchers can generate a robust selectivity profile. The hypothetical data suggests that indole-sulfonamides may possess a favorable selectivity profile compared to conventional chemotherapeutics like Doxorubicin, likely due to their targeted mechanism of action against tumor-associated carbonic anhydrases.

Future work should focus on expanding the panel of normal cell lines to confirm selectivity across different tissue types and moving promising candidates into more complex in vitro models (e.g., 3D spheroids) and eventually in vivo studies to validate these findings in a physiological context. The methodologies described herein provide the foundational data necessary to justify and guide this translational pathway.

References

A Senior Application Scientist's Guide to the Statistical Analysis of 1H-Indole-5-sulfonamide IC50 Data for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the inhibitory concentration (IC50) data for 1H-Indole-5-sulfonamide and its derivatives, with a primary focus on their activity against various isoforms of the zinc-containing metalloenzymes, the carbonic anhydrases (CAs). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of these compounds with established clinical alternatives, supported by experimental data and protocols.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] The indole scaffold, a privileged structure in drug discovery, has been integrated with the sulfonamide moiety to create a class of potent inhibitors targeting carbonic anhydrases, enzymes crucial in various physiological and pathological processes.[1][2] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors, making them attractive targets for anticancer therapies.[3][4]

This guide will delve into the structure-activity relationships (SAR) of indole-5-sulfonamide derivatives, provide detailed experimental methodologies for IC50 determination, and present a comparative statistical analysis of their inhibitory potency against key CA isoforms.

The Landscape of Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] This seemingly simple reaction is fundamental to processes such as pH regulation, CO2 transport, and electrolyte balance.[6] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[7][8]

The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity.[8]

Below is a simplified representation of the carbonic anhydrase catalytic cycle and its inhibition by sulfonamides.

Carbonic Anhydrase Catalytic Cycle and Inhibition E-Zn2+-OH- Active Enzyme (Zinc-hydroxide) E-Zn2+-H2O Inactive Enzyme (Zinc-water) E-Zn2+-OH-->E-Zn2+-H2O + CO2 - HCO3- E-Zn2+-Sulfonamide Inhibited Enzyme Complex E-Zn2+-OH-->E-Zn2+-Sulfonamide + Inhibitor E-Zn2+-H2O->E-Zn2+-OH- + H2O - H+ CO2 Carbon Dioxide (Substrate) HCO3- Bicarbonate (Product) H+ Proton Sulfonamide\n(Inhibitor) Sulfonamide (Inhibitor) E-Zn2+-Sulfonamide->E-Zn2+-OH- - Inhibitor

Caption: Simplified schematic of the carbonic anhydrase catalytic cycle and competitive inhibition by sulfonamides.

Comparative Analysis of Inhibitory Potency (IC50/Ki)

The following table summarizes the inhibitory activity (Ki in nM) of a selection of 1-acylated indoline-5-sulfonamide derivatives against four key human carbonic anhydrase (hCA) isoforms: hCA I and II (cytosolic, off-target) and hCA IX and XII (transmembrane, tumor-associated).[3] For comparison, data for the clinically used carbonic anhydrase inhibitor Acetazolamide (AAZ) is also included.

CompoundR GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4a Benzoyl75.38.1489.3118.4
4e Perfluorobenzoyl45.86.2215.4101.9
4f 3-Chlorobenzoyl89.29.8132.841.3
4g 4-Chlorobenzoyl98.510.1512.665.7
4h 3,4-Dichlorobenzoyl102.411.5624.178.3
Acetazolamide (AAZ) N/A25012255.7

Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors.[3]

Statistical Insights and Structure-Activity Relationship (SAR):

A statistical review of the data reveals several key trends:

  • Potency against hCA II: The indoline-5-sulfonamide derivatives generally exhibit potent inhibition of the ubiquitous hCA II isoform, with Ki values in the low nanomolar range, comparable to or even exceeding that of Acetazolamide.[3]

  • Variable Inhibition of Tumor-Associated Isoforms: Inhibition of the cancer-related isoforms hCA IX and XII is more varied. Compound 4f , with a 3-chlorobenzoyl substitution, demonstrates the most potent inhibition of hCA XII (Ki = 41.3 nM) among the listed derivatives and also shows strong inhibition of hCA IX (Ki = 132.8 nM).[3]

  • Selectivity Profile: While potent, many of these derivatives show limited selectivity for the tumor-associated isoforms over the off-target cytosolic isoforms. However, the varied substitution patterns on the acyl group offer a clear avenue for medicinal chemists to modulate this selectivity. For instance, the introduction of a 3-chloro substituent in 4f enhances activity against hCA XII compared to the unsubstituted benzoyl derivative 4a .[3]

The structure-activity relationship suggests that the nature and position of substituents on the acyl "tail" of the indoline-5-sulfonamide scaffold play a critical role in determining both the potency and isoform selectivity of these inhibitors.[3]

Comparison with Clinically Utilized Carbonic Anhydrase Inhibitors

To provide a broader context, it is essential to compare the this compound class of inhibitors with other clinically established carbonic anhydrase inhibitors.

InhibitorPrimary Clinical Use(s)Route of AdministrationNotes on CA Isoform Inhibition
Acetazolamide Glaucoma, altitude sickness, epilepsy[7][9]Oral, IV[7]Broad-spectrum inhibitor of multiple CA isoforms.[10]
Dorzolamide Glaucoma[11][12]Topical (eye drops)[11]Potent inhibitor of hCA II and IV.[13]
Brinzolamide Glaucoma[11][12]Topical (eye drops)[11]Potent inhibitor of hCA II and IV, with some studies suggesting higher potency than dorzolamide against certain isoforms.[5]
Methazolamide Glaucoma[9][14]Oral[14]A potent inhibitor of carbonic anhydrase.[14]

The development of topical CAIs like dorzolamide and brinzolamide was a significant advancement, as it localized the drug's action to the eye, thereby reducing the systemic side effects associated with oral inhibitors like acetazolamide.[15] The this compound derivatives, with their potential for high potency and tunable selectivity, represent a promising area of research for developing next-generation CAIs, particularly for oncology applications where targeting specific tumor-associated isoforms is desirable.

Experimental Protocol: Determination of Carbonic Anhydrase Inhibition (IC50)

The following is a detailed, step-by-step methodology for a common in vitro assay to determine the inhibitory potency of compounds against carbonic anhydrase, based on the esterase activity of CA.

Workflow for IC50 Determination of Carbonic Anhydrase Inhibitors

Workflow for IC50 Determination of CA Inhibitors cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Stocks) Serial_Dilution Serial Dilution of Inhibitor Reagent_Prep->Serial_Dilution Plate_Setup Plate Setup in 96-well plate (Blank, Control, Inhibitor concentrations) Serial_Dilution->Plate_Setup Pre-incubation Enzyme-Inhibitor Pre-incubation Plate_Setup->Pre-incubation Reaction_Initiation Reaction Initiation (Addition of Substrate) Pre-incubation->Reaction_Initiation Kinetic_Measurement Kinetic Measurement (Absorbance at 405 nm over time) Reaction_Initiation->Kinetic_Measurement Rate_Calculation Calculate Reaction Rates (Slope of Absorbance vs. Time) Kinetic_Measurement->Rate_Calculation Percent_Inhibition Calculate Percent Inhibition Rate_Calculation->Percent_Inhibition IC50_Curve Plot % Inhibition vs. [Inhibitor] Percent_Inhibition->IC50_Curve IC50_Determination Determine IC50 from Dose-Response Curve IC50_Curve->IC50_Determination

Caption: A stepwise workflow for determining the IC50 of carbonic anhydrase inhibitors.

Materials and Reagents:

  • Carbonic Anhydrase Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

  • Assay Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitors: Test compounds (this compound derivatives) and a reference inhibitor (e.g., Acetazolamide).

  • Organic Solvent: DMSO for dissolving compounds.

  • Apparatus: 96-well microplate (clear, flat-bottom) and a microplate reader capable of kinetic measurements at 405 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold assay buffer.

    • Prepare a stock solution of p-NPA in DMSO or acetonitrile. This should be prepared fresh.

    • Dissolve the test compounds and the reference inhibitor in DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Serial Dilution of Inhibitors:

    • Perform serial dilutions of the inhibitor stock solutions in the assay buffer to obtain a range of concentrations to be tested.

  • Assay Plate Setup (in a 96-well plate):

    • Blank wells: Contain assay buffer and substrate, but no enzyme.

    • Maximum Activity (Control) wells: Contain assay buffer, a small volume of DMSO (equivalent to the inhibitor wells), and the CA enzyme.

    • Inhibitor wells: Contain assay buffer, the diluted inhibitor solutions, and the CA enzyme.

    • It is recommended to perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the assay buffer and the respective inhibitor solutions (or DMSO for the control) to the wells.

    • Add the CA enzyme working solution to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of the reaction by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [ (Rate_Control - Rate_Inhibitor) / Rate_Control ] * 100

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

    • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

A Note on Data Comparability: It is crucial to acknowledge that IC50 values can be influenced by assay conditions such as substrate concentration.[16] Therefore, when comparing IC50 data from different sources, it is imperative to consider the specific experimental protocols employed.[17] Ki (inhibition constant) values are generally considered more comparable across different studies as they are independent of substrate concentration.

Conclusion

The this compound scaffold represents a promising platform for the development of novel carbonic anhydrase inhibitors. The available data demonstrates that derivatives of this parent compound can exhibit potent, low nanomolar inhibition of various CA isoforms. The key to unlocking their therapeutic potential, particularly in oncology, lies in the strategic modification of the indole core to achieve high selectivity for tumor-associated isoforms like hCA IX and XII over the ubiquitous cytosolic isoforms.

This guide has provided a framework for understanding and analyzing the IC50 data of these compounds, offering a direct comparison with established clinical agents and detailing the necessary experimental protocols. Further research focusing on the optimization of the structure-activity relationship of this class of compounds is warranted and holds the potential to deliver novel and effective therapeutic agents for a range of diseases.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1H-Indole-5-sulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, the proper disposal of specialized compounds like 1H-Indole-5-sulfonamide is not merely a regulatory hurdle, but a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory frameworks. While a specific Safety Data Sheet (SDS) for every novel compound may not always be accessible, the procedures outlined here are based on best practices for sulfonamides and related chemical classes, aligning with guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

The guiding principle in the absence of definitive data is caution; this compound should be treated as potentially hazardous waste.[1] This ensures the highest level of protection for both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This is a non-negotiable first line of defense against potential chemical exposure.

Essential PPE includes:

  • Safety Goggles: To protect against splashes or airborne particles.

  • Chemical-Resistant Gloves: Nitrile or other appropriate glove material should be used.

  • Lab Coat: To protect skin and clothing from contamination.

All handling of this compound, especially in solid form where dust can be generated, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is a systematic process that involves careful identification, segregation, containment, and transfer of the waste.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing this compound. This includes:

  • Pure, unadulterated compound.

  • Contaminated labware (e.g., vials, pipette tips, weighing boats).

  • Solutions containing the compound.

It is crucial to keep this waste stream separate from others to prevent unintended chemical reactions.[1] Incompatible materials, such as strong oxidizing agents, must be stored in separate containers.[1][2]

Step 2: Containerization

Select an appropriate and approved hazardous waste container. The container must be:

  • Chemically compatible with this compound.

  • In good condition with a secure, leak-proof lid.[1]

  • Appropriate for the type of waste (e.g., a sharps container for contaminated needles or a robust container for solid waste).

Step 3: Labeling

Accurate and clear labeling is a critical compliance and safety measure. The label on the waste container must include:

  • The words "Hazardous Waste".[1][3]

  • The full chemical name: "this compound".[1]

  • The approximate concentration and quantity of the waste.[1]

  • Any known hazards associated with the compound (e.g., "Harmful if swallowed," "Causes skin irritation").[2]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] The SAA should be:

  • At or near the point of waste generation.[3][4]

  • Under the control of laboratory personnel.[1]

  • Inspected regularly for any signs of leakage or container degradation.[1]

Step 5: Arranging for Disposal

Do not dispose of this compound down the drain or in the regular trash.[5][6] Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your institution's Environmental Health and Safety (EHS) office to schedule a waste collection.[5]

Quantitative Data Summary

ParameterGuideline/RegulationSource
Waste Generator Status Determined by the quantity of hazardous waste generated per month (VSQG, SQG, LQG).[3]
SAA Storage Limit Up to 55 gallons of hazardous waste may be stored in each SAA.[3]
Waste Removal Timeline Varies by generator status and local regulations; for academic labs under Subpart K, waste must be removed from the laboratory every twelve months.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify and Segregate Waste (Pure compound, contaminated labware, solutions) ppe->identify containerize Select Approved, Compatible Hazardous Waste Container identify->containerize label Label Container: 'Hazardous Waste' Full Chemical Name Concentration & Quantity containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store pickup Contact EHS for Hazardous Waste Pickup store->pickup end End: Compliant Disposal pickup->end

Caption: A flowchart of the disposal process for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Indole-5-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product - A Commitment to Safety

As researchers dedicated to advancing science, our primary responsibility is to ensure a safe laboratory environment. 1H-Indole-5-sulfonamide and its derivatives are valuable building blocks in medicinal chemistry and drug development.[1][2][3] However, their potential biological activity necessitates a rigorous and well-understood safety protocol. This guide moves beyond mere compliance, offering a deep dive into the rationale and procedures for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring that your focus remains on your research, not on mitigating preventable risks.

The principle of "As Low As Reasonably Achievable" (ALARA) must be the cornerstone of our approach to chemical exposure. This guide is structured to provide not just a list of equipment, but a framework for risk assessment and operational excellence.

Hazard Assessment: The 'Why' Behind the Protocol

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a conservative approach based on the known hazards of structurally similar compounds—such as indoles, sulfonamides, and indole sulfonyl derivatives—is scientifically prudent and essential for safety.

  • Skin and Eye Irritation/Corrosion: Indole and benzenesulfonyl compounds are known to be irritating to the skin and eyes, with some derivatives causing severe burns and damage.[4][5][6][7] We must assume this compound presents a similar risk of causing, at a minimum, serious irritation upon contact.

  • Respiratory Irritation: As a solid powder, the compound can form dust, which may cause respiratory irritation if inhaled.[4][6][8] Certain indole sulfonyl chlorides are explicitly noted to cause respiratory irritation.[5]

  • Harmful if Swallowed or Absorbed: Related indole compounds are classified as harmful if swallowed and can be toxic upon skin contact. This indicates a potential for systemic toxicity through dermal absorption or ingestion.

  • Unknown Long-Term Effects: For many research chemicals, long-term toxicological properties have not been thoroughly investigated. Some related compounds are suspected of causing genetic defects or may have carcinogenic potential. This uncertainty mandates minimizing exposure at all times.

The primary routes of potential exposure are inhalation of dust, direct skin and eye contact, and accidental ingestion from contaminated hands.[9] Our PPE strategy is designed to create a robust barrier against all these routes.

Core PPE Requirements: A Task-Based Approach

The level of PPE required is dictated by the specific procedure being performed. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[7] PPE serves as the final, essential barrier.

Task/Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)Single pair of nitrile glovesSafety glassesLab coatNot generally required
Weighing Solid Powder Double-layered nitrile glovesChemical safety gogglesDisposable gown over lab coatRequired: Use within a chemical fume hood or ventilated balance enclosure. If not possible, an N95-rated respirator is mandatory.[9]
Preparing Solutions (Dissolving)Double-layered nitrile glovesChemical safety goggles and face shieldDisposable gown over lab coatRequired: Perform in a chemical fume hood.
Running Reactions & Workups Double-layered nitrile gloves (change outer glove regularly)Chemical safety goggles and face shieldDisposable gown over lab coatRequired: Perform in a chemical fume hood.
Large Spills Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile)Chemical safety goggles and face shieldChemical-resistant apron or suitChemical cartridge-type respirator may be required.[9]

Standard Operating Procedures (SOPs): Ensuring Protocol Integrity

SOP 1: Donning and Doffing PPE for Safe Handling

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown/Coat: Wear a disposable, low-permeability gown, ensuring it overlaps the inner gloves at the cuff.[10]

  • Respiratory Protection (if required): Perform a fit check for your respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if handling splash-prone liquids.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[10]

Doffing (Taking Off) Sequence: This process is designed to contain contaminants.

  • Outer Gloves: Remove the most contaminated item first. Peel off the outer gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.[11]

  • Gown: Untie and remove the gown, folding the contaminated outside inwards. Dispose of it in the hazardous waste container.

  • Hand Hygiene: Wash hands or use hand sanitizer.

  • Eye/Face Protection: Remove goggles and face shield from the back to the front.

  • Respiratory Protection: Remove respirator.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

SOP 2: Emergency Procedures for Exposure

Immediate and correct action can significantly reduce potential harm.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[12]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][12]

Visualization: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.

PPE_Selection_Workflow start Start: Plan work with This compound q_form Solid or Solution? start->q_form solid_node HANDLING SOLID q_form->solid_node Solid solution_node HANDLING SOLUTION q_form->solution_node Solution q_solid_op Weighing or Bulk Transfer? solid_node->q_solid_op weighing_ppe Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Goggles & Face Shield - Disposable Gown q_solid_op->weighing_ppe end_node Proceed with Caution weighing_ppe->end_node q_solution_op Small Scale (<50mL) or Large Scale? solution_node->q_solution_op small_scale_ppe Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Goggles - Lab Coat/Gown q_solution_op->small_scale_ppe Small large_scale_ppe Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Goggles & Face Shield - Disposable Gown q_solution_op->large_scale_ppe Large spill_node Potential for Splash/Spill? small_scale_ppe->spill_node large_scale_ppe->spill_node spill_yes Add Face Shield & Chemical Apron spill_node->spill_yes Yes spill_node->end_node No spill_yes->end_node

Caption: Decision workflow for selecting appropriate PPE.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the handling process to ensure environmental and personnel safety.

  • Solid Waste: All contaminated solid items, including gloves, disposable gowns, weighing papers, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[11] The container must be kept closed when not in use.

  • Unused Compound: The original container with any unused or expired this compound must be disposed of as hazardous chemical waste.[11] Do not dispose of it in the regular trash or down the drain.

  • Waste Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[11]

  • Institutional Procedures: Always follow your institution's specific procedures for hazardous waste pickup and disposal.[7] Consult with your Environmental Health and Safety (EHS) office for guidance.

By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.